Product packaging for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol(Cat. No.:CAS No. 241127-76-4)

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Cat. No.: B1339127
CAS No.: 241127-76-4
M. Wt: 221.13 g/mol
InChI Key: UQFMTXANBPARMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO3 B1339127 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol CAS No. 241127-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMTXANBPARMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468079
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241127-76-4
Record name 4-Nitro-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a valuable fluorinated building block in pharmaceutical and agrochemical research. The primary synthetic route detailed herein is the nucleophilic trifluoromethylation of 4-nitrobenzaldehyde using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.

Introduction

The incorporation of a trifluoromethyl group (CF₃) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. As such, the development of efficient methods for introducing this moiety is of paramount importance. The synthesis of this compound from 4-nitrobenzaldehyde represents a key transformation, yielding a versatile intermediate for further chemical elaboration.

Reaction Principle

The nucleophilic trifluoromethylation of 4-nitrobenzaldehyde with TMSCF₃ is not a direct process. TMSCF₃ itself is not sufficiently reactive to trifluoromethylate carbonyl compounds.[1] The reaction necessitates a nucleophilic activator or catalyst to generate a reactive trifluoromethyl anion (CF₃⁻) or a hypervalent silicon species capable of delivering the CF₃ group to the electrophilic carbonyl carbon of the aldehyde.[1] Upon successful reaction, a trimethylsilyl (TMS)-protected trifluoromethyl alcohol is formed, which is then readily deprotected to yield the final product.[1]

Data Presentation

The choice of catalyst and solvent system significantly impacts the yield of the trifluoromethylation reaction. Below is a summary of quantitative data from various studies on the trifluoromethylation of benzaldehyde derivatives, including 4-nitrobenzaldehyde.

Table 1: Effect of Various Catalysts on the Trifluoromethylation of 4-Nitrobenzaldehyde

EntryCatalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)Reference
1K₂CO₃ (10)DMF0.25Room Temp.99[1]
2TBAF (10)THF-0-[2][3]
3Cs₂CO₃ (20)DCM1225-[2]

Note: Yields for entries 2 and 3 are for benzaldehyde or chalcone and are included for comparative purposes of catalyst efficacy.

Table 2: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-NitrobenzaldehydeC₇H₅NO₃151.12555-16-8
Trimethyl(trifluoromethyl)silane (TMSCF₃)C₄H₉F₃Si142.2081290-20-2
This compoundC₈H₆F₃NO₃221.13241127-76-4

Experimental Protocols

Two detailed methodologies for the synthesis of this compound are provided below, one utilizing a fluoride-free catalyst and the other a traditional fluoride initiator.

Protocol 1: Fluoride-Free Catalytic Trifluoromethylation using Potassium Carbonate

This protocol is adapted from general procedures for the trifluoromethylation of aldehydes using a non-fluoride Lewis base catalyst.[4]

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 213.3 mg)

  • Potassium Carbonate (K₂CO₃) (0.1 mmol, 13.8 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).

  • Add potassium carbonate (0.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TMSCF₃ (1.5 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is the trimethylsilyl-protected alcohol. For deprotection, dissolve the crude product in THF or methanol and treat with 1 M hydrochloric acid (HCl).

  • Purify the final product by flash column chromatography on silica gel.

Protocol 2: Trifluoromethylation using a Fluoride Initiator (TBAF)

This protocol is a general method for the trifluoromethylation of aldehydes using a fluoride initiator.[2][3]

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 mmol)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol, 0.1 mL)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) for workup

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 mmol) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.2 - 1.5 equiv) to the stirred solution.

  • Add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture using a syringe.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product is the TMS-protected alcohol. Deprotection can be achieved by dissolving in THF and treating with 1 M HCl.

  • Purify the crude product by flash column chromatography to obtain the desired this compound.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the nucleophilic trifluoromethylation of 4-nitrobenzaldehyde with TMSCF₃ using a generic nucleophilic catalyst (Nu⁻).

Reaction_Mechanism cluster_cycle Catalytic Cycle TMSCF3 TMSCF₃ Intermediate [TMS(Nu)CF₃]⁻ (Hypervalent Siliconate) TMSCF3->Intermediate Catalyst Catalyst (Nu⁻) Catalyst->TMSCF3 + CF3_anion CF₃⁻ Intermediate->CF3_anion + TMS-Nu Aldehyde 4-Nitrobenzaldehyde CF3_anion->Aldehyde + Adduct Alkoxide Adduct Aldehyde->Adduct TMS_Alkoxide TMS-protected Alcohol Adduct->TMS_Alkoxide + TMS⁺ (from TMS-Nu) Product 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol TMS_Alkoxide->Product + Catalyst (Nu⁻) Deprotection Deprotection (H⁺ workup) TMS_Alkoxide->Deprotection H⁺ workup TMS_Nu TMS-Nu Deprotection->Product

Caption: Proposed catalytic cycle for nucleophilic trifluoromethylation.

Experimental Workflow

The general laboratory procedure for the synthesis and purification of this compound is outlined below.

Experimental_Workflow start Start setup Reaction Setup (Aldehyde, Solvent, Catalyst) start->setup reagent_add Add TMSCF₃ setup->reagent_add reaction Reaction Monitoring (TLC) reagent_add->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying and Concentration workup->drying deprotection TMS Deprotection (Acidic workup) drying->deprotection purification Purification (Column Chromatography) deprotection->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for aldehyde trifluoromethylation.

Conclusion

The nucleophilic trifluoromethylation of 4-nitrobenzaldehyde using the Ruppert-Prakash reagent is a robust and efficient method for the synthesis of this compound. The use of fluoride-free catalytic systems, such as potassium carbonate in DMF, offers a mild, rapid, and high-yielding alternative to traditional fluoride-initiated protocols. This technical guide provides the necessary data, detailed procedures, and mechanistic understanding to aid researchers in the successful synthesis and application of this important fluorinated intermediate.

References

An In-depth Technical Guide to the Sodium Borohydride Reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the sodium borohydride (NaBH₄) reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone to its corresponding alcohol, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol. This transformation is a key step in the synthesis of various fluorinated compounds of interest in medicinal chemistry and materials science.

Core Mechanism of Reduction

The reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone with sodium borohydride proceeds via a nucleophilic addition mechanism.[1] Sodium borohydride serves as a source of hydride ions (H⁻). The reaction can be dissected into two primary stages:

  • Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. The strong electron-withdrawing nature of both the adjacent trifluoromethyl group and the para-nitro group on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This initial attack results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent (such as methanol or ethanol) or during an acidic workup, yielding the final secondary alcohol product.[1]

Sodium borohydride is a mild reducing agent, which imparts selectivity to this reaction. Under standard conditions, it readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups such as esters, amides, or nitro groups.[1] This chemoselectivity is crucial for the successful synthesis of this compound, as it leaves the nitro group intact.

Signaling Pathway Diagram

Reduction_Mechanism cluster_step1 Step 1: Hydride Transfer cluster_step2 Step 2: Workup Start 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (Ketone) Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Attack NaBH4 Sodium Borohydride (NaBH₄) Hydride Hydride Ion (H⁻) NaBH4->Hydride Provides Borate Borate Esters NaBH4->Borate Byproduct formation Product This compound (Alcohol) Intermediate->Product Protonation Solvent Protic Solvent (e.g., Methanol)

Caption: Mechanism of Sodium Borohydride Reduction.

Quantitative Data

The electron-withdrawing trifluoromethyl and nitro groups have a pronounced effect on the reaction rate. A study on the sodium borohydride reduction of a series of aryl trifluoromethyl ketones in 2-propanol determined a Hammett rho (ρ) value of +3.12. This positive value indicates that electron-withdrawing substituents on the aryl ring, such as the 4-nitro group, accelerate the rate of reduction.

ParameterValueCompoundConditionsReference
Yield ~57%This compoundNaBH₄ in a suitable protic solvent (e.g., methanol or ethanol)[1]
Hammett ρ value +3.12Series of aryl trifluoromethyl ketonesNaBH₄ in 2-propanolNot explicitly cited

Experimental Protocols

The following is a representative experimental protocol for the reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone based on procedures for analogous compounds.

Materials and Equipment:
  • 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask, suspend 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone in methanol. Cool the mixture in an ice bath with continuous stirring.

  • Addition of Reducing Agent: To the cooled suspension, add sodium borohydride portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for a specified time (e.g., 3 hours) while allowing it to warm to room temperature.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with water multiple times in a separatory funnel.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

Experimental_Workflow Start Suspend Ketone in Methanol Cool Cool in Ice Bath Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir and Warm to RT (e.g., 3 hours) Add_NaBH4->Stir Dilute Dilute with Dichloromethane Stir->Dilute Wash Wash with Water (3x) Dilute->Wash Dry Dry with Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Crude Product: This compound Evaporate->Product Purify Purification (Optional) Product->Purify Final_Product Pure Product Purify->Final_Product

References

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and interpretation of spectroscopic analyses.

Introduction

This compound (CAS No. 241127-76-4, Molecular Formula: C₈H₆F₃NO₃, Molecular Weight: 221.13 g/mol ) is a fluorinated organic compound of significant interest due to the unique properties conferred by the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group and the nitro group influences the molecule's chemical reactivity and potential biological activity. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure, which are critical for its application in further research and development.

This guide details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Experimental Protocols

The following sections outline the detailed experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the nucleophilic trifluoromethylation of 4-nitrobenzaldehyde using a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃).

Procedure: To a 100 mL round-bottom flask equipped with a stir bar, THF (24 mL), 4-nitrobenzaldehyde (3.022 g, 0.020 mol), and (trifluoromethyl)trimethylsilane (3.128 g, 0.022 mol) are added. The flask is sealed and placed under a nitrogen atmosphere. The reaction mixture is cooled to 0°C in an ice-water bath and stirred for 10 minutes. A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M) is then added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of HCl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified, for instance by washing with dichloromethane (DCM), to yield this compound as a light yellow solid.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz spectrometer.

  • ¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent signals (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • ¹⁹F NMR: The spectrum is recorded using a suitable standard for referencing, such as hexafluorobenzene (C₆F₆) at δ -164.9 ppm.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) FT-IR method is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent like dichloromethane, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas chromatograph (e.g., an Agilent Technologies 7820A GC) to separate it from any impurities before it enters the mass spectrometer (e.g., a 5975 Mass Spectrometer). High-resolution mass spectra (HRMS) can be obtained on instruments like a JEOL AccuTOF-DART SVP 100 using Direct Analysis in Real Time (DART) ionization.

Spectroscopic Data and Interpretation

The following tables summarize the available spectroscopic data for this compound. Please note that a complete set of publicly available, verified spectra for this specific compound is limited. Where direct data is unavailable, data for analogous compounds are provided for comparative purposes, and are clearly marked as such.

NMR Spectroscopy Data

Table 1: ¹H and ¹⁹F NMR Data for this compound

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹HDMSO-d₆8.36 – 8.19mAromatic-H
¹⁹FDMSO-d₆-78.84d7.4CF₃*

*Note: The ¹⁹F NMR data is for the closely related analog 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. The chemical shift for the title compound is expected to be in a similar region.

Interpretation of NMR Spectra:

  • ¹H NMR: The aromatic protons on the nitrophenyl group are expected to appear as multiplets in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro group and the trifluoromethyl group. The methine proton (-CHOH) would likely appear as a quartet due to coupling with the three fluorine atoms, and the hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent dependent.

  • ¹⁹F NMR: The three equivalent fluorine atoms of the CF₃ group are expected to give a single signal, which would be a doublet due to coupling with the adjacent methine proton. The chemical shift is anticipated to be in the range of -78 to -80 ppm.

Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not available in the cited literature. However, the expected characteristic absorption bands are listed in Table 2 based on the functional groups present. For comparison, the IR data for a structurally similar nitrophenyl compound is provided.

Table 2: Expected IR Absorption Bands and Comparative Data

Functional GroupExpected Absorption Range (cm⁻¹)IR Data for a similar nitrophenyl compound (cm⁻¹)
O-H stretch (alcohol)3500-3200 (broad)3320
C-H stretch (aromatic)3100-30003075
N-O stretch (nitro, asymmetric)1550-15001532
N-O stretch (nitro, symmetric)1390-13001358
C-F stretch1350-1100 (strong, multiple bands)1112
C-O stretch (alcohol)1260-10001058

Interpretation of IR Spectrum: The IR spectrum is expected to be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group's O-H stretch. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (N-O) should be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the trifluoromethyl group will be indicated by very strong C-F stretching absorptions in the fingerprint region, typically between 1350 and 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data

TechniqueExpected [M]⁺ or [M+H]⁺ (m/z)Key Fragmentation Ions (Expected)
EI221[M-H]⁺, [M-H₂O]⁺, [M-CF₃]⁺, [C₇H₄NO₂]⁺ (nitrophenyl fragment)
DART (HRMS)222.0327 ([M+H]⁺)-

Interpretation of Mass Spectrum: In an EI mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 221. Common fragmentation pathways for this molecule would include the loss of a hydrogen atom, a water molecule from the alcohol, or the trifluoromethyl radical. Cleavage of the C-C bond between the aromatic ring and the ethanol moiety would also be a likely fragmentation route, leading to characteristic ions. High-resolution mass spectrometry should confirm the elemental composition with high accuracy.

Workflow and Visualization

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Characterization_Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample_Prep->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample_Prep->IR Prepare thin film or use ATR MS Mass Spectrometry (GC-MS, HRMS) Sample_Prep->MS Dilute for GC or direct analysis Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete and verified public dataset is not fully available, the existing data and analysis of related compounds provide a solid framework for its identification and structural confirmation. The protocols and expected spectral features detailed in this guide serve as a valuable resource for researchers working with this and similar fluorinated compounds, ensuring accurate and reliable characterization for downstream applications.

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visual aids to facilitate a thorough understanding of the ¹H and ¹⁹F NMR spectroscopic characteristics of this compound.

Introduction

This compound is an α-trifluoromethyl alcohol containing a chiral center. Its structure features a trifluoromethyl group and a hydroxyl group attached to the same carbon, which is also bonded to a 4-nitrophenyl ring. The presence of both proton and fluorine nuclei makes ¹H and ¹⁹F NMR spectroscopy essential tools for its structural elucidation and purity assessment. This guide will delve into the specific spectral features of this molecule.

Data Presentation: ¹H and ¹⁹F NMR Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR data for this compound, acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. [1][2]

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
8.36 – 8.19Multiplet-2 x Aromatic CH (ortho to NO₂)
7.79Doublet8.42 x Aromatic CH (meta to NO₂)
7.18Singlet-OH
5.43Quartet7.3CH-OH

Table 2: ¹⁹F NMR Spectroscopic Data for this compound in DMSO-d₆. [2]

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
-78.84Doublet7.4CF₃

Experimental Protocols

A detailed methodology for the synthesis and subsequent NMR analysis of this compound is provided below.

Synthesis of this compound

A common method for the preparation of this compound is the reduction of its ketone precursor, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.[1] Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation.

Procedure:

  • Dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone in a suitable protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a weak acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

NMR Sample Preparation

Procedure:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹⁹F NMR spectra.

Instrumentation:

  • A multinuclear NMR spectrometer with a field strength of at least 400 MHz for ¹H is recommended.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm, centered around 5-6 ppm.

  • Temperature: 298 K.

¹⁹F NMR Acquisition Parameters (Example for a Spectrometer with a 377 MHz ¹⁹F frequency):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with 'cpd' decoupling on Bruker instruments).

  • Number of Scans: 64 to 256, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 50 ppm, centered around -75 to -80 ppm.

  • Temperature: 298 K.

NMR Data Processing

Procedure:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at δ 2.50 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0 ppm) or an internal standard can be used.

  • Integrate the signals to determine the relative number of nuclei.

  • Analyze the multiplicities and coupling constants to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and the general workflow for the NMR analysis of this compound.

molecular_structure cluster_molecule This compound cluster_assignments NMR Assignments C1 C C2 C C1->C2 CHOH CHOH C1->CHOH C3 C C2->C3 H_ortho1 H C2->H_ortho1 C4 C C3->C4 H_meta1 H C3->H_meta1 C5 C C4->C5 NO2 NO₂ C4->NO2 C6 C C5->C6 H_meta2 H C5->H_meta2 C6->C1 H_ortho2 H C6->H_ortho2 CF3 CF₃ H_ortho_label δ 8.36-8.19 (m) H_ortho_label->H_ortho1 H_meta_label δ 7.79 (d) H_meta_label->H_meta1 CHOH_label δ 5.43 (q) CHOH_label->CHOH OH_label δ 7.18 (s) CF3_label δ -78.84 (d) CF3_label->CF3

Caption: Molecular structure and NMR assignments for this compound.

experimental_workflow start Start: Purified Compound sample_prep Sample Preparation (Dissolve in DMSO-d₆) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹⁹F Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Integration, Multiplicity, J-coupling) data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Caption: General workflow for the NMR analysis of this compound.

References

physical and chemical properties of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a fluorinated organic compound of interest in synthetic chemistry. This document details its synthesis, key chemical reactions, and presents a consolidated summary of its spectral data. While direct biological activity and signaling pathway information for this specific molecule is limited in publicly available literature, this guide discusses the potential biological relevance based on structurally related compounds, highlighting opportunities for future research. All quantitative data is presented in structured tables, and key experimental workflows are outlined.

Physical and Chemical Properties

This compound is a solid, yellow to colorless oil at room temperature.[1] Its core structure consists of a phenyl ring substituted with a nitro group at the para position, and an ethanol backbone with a trifluoromethyl group at the 2-position.[2] The presence of the trifluoromethyl group significantly influences the compound's properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 241127-76-4[1][2][3]
Molecular Formula C₈H₆F₃NO₃[1][3]
Molecular Weight 221.13 g/mol [2][3]
Melting Point 131-134 °C[1]
Boiling Point Not available[1]
Appearance Yellow to colorless oil/solid[1]
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF). Quantitative data not readily available.[2]

Spectral Data

The structural features of this compound have been characterized using various spectroscopic techniques.

Table 2: Spectral Data Summary

TechniqueKey Features and ObservationsReference
¹H NMR In DMSO-d₆, aromatic protons are observed.[4]
¹³C NMR Data in DMSO-d₆ shows characteristic peaks for the aromatic and aliphatic carbons.[4]
¹⁹F NMR A single doublet is observed for the three equivalent fluorine atoms of the trifluoromethyl group in DMSO-d₆.[2][4]
Infrared (IR) Spectroscopy - Broad O-H stretch: ~3600–3200 cm⁻¹ - Aromatic C-H stretch: >3000 cm⁻¹ - Asymmetric NO₂ stretch: ~1550–1500 cm⁻¹ - Symmetric NO₂ stretch: ~1380–1340 cm⁻¹ - Strong C-F stretch: ~1400–1000 cm⁻¹[2]
Mass Spectrometry (EI) - Molecular ion [M]⁺ at m/z 221 (low intensity) - Base peak at m/z 152 due to loss of •CF₃[2]

Synthesis and Reactivity

Synthesis

A common and direct method for the preparation of this compound is the reduction of its ketone precursor, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.[2] Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its mild nature and selectivity for carbonyl groups.[2]

Experimental Protocol: Synthesis via Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Materials:

  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ammonium chloride solution (aqueous) or 1N HCl (aqueous)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (1 equivalent) in methanol or ethanol in a round-bottom flask.[5]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) to the solution while stirring.[5]

  • Allow the reaction to stir for a specified time (e.g., 4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl at 0°C.[5]

  • Extract the aqueous mixture with dichloromethane (or another suitable organic solvent) multiple times.[5]

  • Combine the organic layers and wash with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude product by recrystallization or column chromatography as needed.

G ketone 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone reducing_agent NaBH4 in Ethanol/Methanol ketone->reducing_agent Reduction product This compound reducing_agent->product workup Aqueous Workup product->workup purification Purification workup->purification final_product Pure Product purification->final_product

Synthesis Workflow
Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its hydroxyl and nitro functional groups.

The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone.[2] This is a fundamental transformation in organic synthesis.

Experimental Protocol: Oxidation of this compound

Note: Specific reagents and conditions for this oxidation were not detailed in the searched literature. A general procedure for alcohol oxidation is provided below.

Materials:

  • This compound

  • An oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)

  • An appropriate solvent (e.g., Dichloromethane for PCC)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the appropriate solvent in a round-bottom flask.

  • Add the oxidizing agent under controlled conditions (e.g., portion-wise addition, controlled temperature).

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Perform an appropriate workup to remove the oxidant and byproducts.

  • Purify the resulting ketone by column chromatography or recrystallization.

G alcohol This compound oxidant Oxidizing Agent alcohol->oxidant Oxidation ketone 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone oxidant->ketone

Oxidation Reaction

The aromatic nitro group can be reduced to the corresponding amine, 2,2,2-trifluoro-1-(4-aminophenyl)ethanol, a valuable transformation in synthetic applications.[2] Catalytic hydrogenation is a widely employed and efficient method for this reduction.[2]

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)[6]

  • A suitable solvent (e.g., Methanol, Ethanol)[6]

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in the chosen solvent.[6]

  • Carefully add the Pd/C catalyst to the solution.[6]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.[6]

  • Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at a suitable temperature.[6]

  • Monitor the reaction progress by hydrogen uptake or TLC analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product.

  • Purify the product as necessary.

G nitro_compound This compound h2_pdc H2, Pd/C nitro_compound->h2_pdc Reduction amino_compound 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol h2_pdc->amino_compound

Nitro Group Reduction

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity and the modulation of signaling pathways by this compound. However, based on its structural features, some potential areas of interest for future research can be inferred.

The presence of a nitroaromatic group is a feature in some compounds with antimicrobial activity.[7] Additionally, trifluoromethyl-containing compounds are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and binding affinity. Trifluoroethanol itself has been shown to be a competitive inhibitor of yeast alcohol dehydrogenase.[8]

Given these general observations, this compound could be investigated for a range of biological activities, including but not limited to:

  • Antimicrobial activity: Against various bacterial and fungal strains.

  • Enzyme inhibition: Targeting enzymes where a hydrophobic trifluoromethyl group and a polar hydroxyl group could interact with the active site.

  • Cytotoxicity: Against various cancer cell lines.

It is crucial to emphasize that these are speculative areas for investigation, and dedicated in vitro and in vivo studies are required to determine the actual biological profile of this compound.

G compound This compound bio_activity Potential Biological Activity (Requires Experimental Verification) compound->bio_activity antimicrobial Antimicrobial bio_activity->antimicrobial enzyme_inhibition Enzyme Inhibition bio_activity->enzyme_inhibition cytotoxicity Cytotoxicity bio_activity->cytotoxicity signaling_pathway Modulation of Signaling Pathways (Hypothetical) bio_activity->signaling_pathway Further Investigation

Hypothetical Biological Investigation Workflow

Conclusion

This compound is a readily synthesizable fluorinated alcohol with well-defined chemical and spectral properties. Its reactivity at the hydroxyl and nitro groups makes it a potentially useful intermediate in organic synthesis. While its biological profile remains to be elucidated, its structural motifs suggest that it may be a candidate for screening in various biological assays. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. Further research is warranted to determine its full range of physical properties, including its boiling point and quantitative solubility, and to investigate its biological activities and potential mechanisms of action.

References

Stability of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol in Various Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stability of the chiral building block, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a compound of interest in pharmaceutical synthesis. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data on its stability and degradation kinetics in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). While general principles of forced degradation and stability testing are well-established, specific studies detailing the degradation pathways and rates for this particular molecule have not been identified.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and informing the development of stability-indicating analytical methods.[1][2][3][4] These studies typically involve subjecting the compound to stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to accelerate degradation.[2][4]

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized. The presence of a hydroxyl group suggests susceptibility to oxidation, which would yield the corresponding ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.[5] The nitro group on the phenyl ring could be susceptible to reduction under certain conditions, leading to the formation of the corresponding amine.[5] Furthermore, esterification or etherification reactions at the hydroxyl group are also conceivable in the presence of appropriate reactants.

A logical workflow for a forced degradation study of this compound would involve subjecting it to various stress conditions and analyzing the resulting mixtures to identify and quantify any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (Heat) Thermal->HPLC Analyze Samples Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Analyze Samples LCMS LC-MS for Impurity Identification HPLC->LCMS Characterize Degradants NMR NMR for Structural Elucidation LCMS->NMR Drug 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: General workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

In the absence of specific published protocols for this compound, a general approach to a forced degradation study can be outlined based on established guidelines.[2][4]

Objective: To assess the stability of this compound in various solvents under stressed conditions.

Materials:

  • This compound

  • Solvents: Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Water

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • LC-MS system for impurity identification

  • NMR spectrometer for structural elucidation

General Procedure for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in each of the selected solvents (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of HCl (e.g., 0.1 N, 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 0.1 N, 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: To an aliquot of the stock solution, add a suitable concentration of H₂O₂ (e.g., 3%, 30%). Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose aliquots of the stock solution to UV and visible light according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

    • Identify and characterize any significant degradation products using LC-MS and NMR spectroscopy.

Data Presentation

As no quantitative data from experimental studies on the stability of this compound in different solvents is currently available in the scientific literature, it is not possible to present a summary table of degradation data. Should such studies be conducted, the results would typically be presented in a format similar to the hypothetical table below.

Hypothetical Stability Data of this compound

SolventStress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products
Methanol0.1 N HCl2460Data not availableData not available
Acetonitrile0.1 N NaOH2460Data not availableData not available
DMSO3% H₂O₂4825Data not availableData not available
WaterThermal7280Data not availableData not available
MethanolPhotolytic (UV/Vis)2425Data not availableData not available

Signaling Pathways and Logical Relationships

Given the nature of the topic, which is focused on the chemical stability of a single molecule, there are no biological signaling pathways to be described. The logical relationship in a stability study is a direct cause-and-effect relationship between the stress condition and the degradation of the compound. This can be visualized as a simple flowchart.

Stability_Logic Compound 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol Stress Stress Condition (e.g., Solvent, pH, Temp, Light) Compound->Stress is subjected to Degradation Chemical Degradation Stress->Degradation induces Products Formation of Degradation Products Degradation->Products results in

Caption: Cause-and-effect in a stability study.

Conclusion

While this compound is a valuable chiral intermediate, there is a clear gap in the published scientific literature regarding its stability profile in different solvents. The information provided in this guide serves as a foundational framework for researchers and drug development professionals to design and execute their own stability studies for this compound. The successful completion of such studies would be a valuable contribution to the scientific community, providing crucial data for the handling, storage, and formulation of this important molecule. Future work should focus on performing experimental forced degradation studies to generate the currently unavailable quantitative data.

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl and Nitro Groups on Alcohol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the profound electronic influence of the trifluoromethyl (–CF₃) and nitro (–NO₂) groups on the reactivity of alcohols. Understanding these effects is paramount in the fields of medicinal chemistry and materials science, where the strategic placement of these functionalities can be used to fine-tune the properties of molecules, such as their acidity, nucleophilicity, and metabolic stability. This document details the underlying electronic principles, presents quantitative data on the resulting changes in alcohol acidity, and provides standardized experimental protocols for the determination of these properties.

Core Principles: Inductive and Resonance Effects

The reactivity of an alcohol is intrinsically linked to the electron density at its hydroxyl (–OH) group. Electron-withdrawing groups (EWGs) decrease this electron density, primarily through two mechanisms: the inductive effect (–I) and the resonance effect (–M or –R).

  • Inductive Effect (–I): This effect is transmitted through sigma (σ) bonds and arises from the difference in electronegativity between atoms. The highly electronegative atoms in the –CF₃ and –NO₂ groups pull electron density away from the rest of the molecule. This effect weakens the O–H bond of an alcohol, making the proton more easily removable and thus increasing the alcohol's acidity. The inductive effect diminishes with distance from the functional group.[1][2]

  • Resonance (Mesomeric) Effect (–M): This effect involves the delocalization of π electrons across a conjugated system. It is particularly significant when the substituent is attached to an aromatic ring or a double bond. A group exhibits a –M effect if it can withdraw π electrons from the system into its own structure.

The Trifluoromethyl (–CF₃) Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily due to the strong inductive effect of the three fluorine atoms.[3] The high electronegativity of fluorine creates a significant dipole, pulling electron density through the sigma bonds.[4] While the –CF₃ group does not participate in resonance in the same way as a nitro group, hyperconjugation can play a minor role. However, its influence is overwhelmingly dominated by the –I effect. This strong electron withdrawal significantly stabilizes the corresponding alkoxide or phenoxide ion, thereby increasing the acidity of the parent alcohol.

The Nitro (–NO₂) Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting both a strong inductive (–I) and a strong resonance (–M) effect.[2][5] The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts electrons inductively.[6] When attached to an aromatic ring, the nitro group can delocalize the negative charge of the conjugate base (phenoxide) through resonance, particularly when positioned ortho or para to the hydroxyl group.[1][7] This resonance stabilization is a major contributor to the increased acidity of nitrophenols.[8]

Quantitative Impact on Alcohol Acidity (pKa)

The most direct measure of the electronic effect of a substituent on an alcohol's reactivity is the change in its acid dissociation constant (Ka), typically expressed as its negative logarithm, pKa. A lower pKa value indicates a stronger acid. The presence of –CF₃ and –NO₂ groups leads to a significant decrease in the pKa of alcohols, signifying a substantial increase in their acidity.

Table 1: Comparison of pKa Values for Substituted Alcohols

AlcoholSubstituentPositionpKa (in Water, unless specified)Reference
Methanol–H-~15.5
Ethanol–H-15.9[9]
2,2,2-Trifluoroethanol–CF₃β12.4[10]
1,1,1,3,3,3-Hexafluoroisopropanol–CF₃ (two)α, α'9.3[11]
Perfluoro-tert-butyl alcohol–CF₃ (three)β5.4[11]
Phenol–H-10.0[12]
m-Nitrophenol–NO₂meta8.40
p-Nitrophenol–NO₂para7.15
2,4-Dinitrophenol–NO₂ (two)ortho, para4.11
2,4,6-Trinitrophenol (Picric Acid)–NO₂ (three)ortho, para, ortho0.38
3-(Trifluoromethyl)phenol–CF₃meta9.08[13]
3,5-Bis(trifluoromethyl)phenol–CF₃ (two)meta, meta8.03[13]

Note: pKa values can vary slightly depending on the experimental conditions (solvent, temperature, ionic strength).[12][14]

Impact on Alcohol Reactivity

The electronic effects of the trifluoromethyl and nitro groups extend beyond acidity, influencing the alcohol's role as a nucleophile and the hydroxyl group's ability to act as a leaving group.

  • Nucleophilicity: By withdrawing electron density, both –CF₃ and –NO₂ groups decrease the nucleophilicity of the alcohol's oxygen atom. This makes the alcohol less reactive towards electrophiles in reactions such as ether synthesis or esterification under neutral or basic conditions.

  • Leaving Group Ability: While the hydroxyl group is inherently a poor leaving group, its conversion to a better leaving group (e.g., by protonation in acidic media to form –OH₂⁺) is a common strategy. The electron-withdrawing nature of –CF₃ and –NO₂ groups can influence the stability of the transition state in reactions where the C–O bond is broken. For instance, in Sₙ1 reactions, these groups would destabilize the formation of a carbocation intermediate.[15]

Experimental Protocols

Accurate determination of pKa and reaction kinetics is crucial for quantifying the electronic effects of substituents.

Determination of pKa Values

a) Potentiometric Titration

This is a highly precise method for determining pKa values.[16]

  • Principle: A solution of the alcohol is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is the pH at the half-equivalence point, where the concentrations of the alcohol and its conjugate base are equal.[17]

  • Apparatus: Calibrated pH meter with a combination pH electrode, automatic titrator or burette, magnetic stirrer, and a constant temperature bath.

  • Procedure:

    • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[18]

    • Sample Preparation: Prepare a solution of the alcohol of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds). To maintain a constant ionic strength, a background electrolyte like KCl (e.g., 0.1 M) is often added.[4]

    • Titration: Titrate the sample solution with a standardized solution of carbonate-free NaOH (e.g., 0.1 M) at a constant temperature. Record the pH after each addition of titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the equivalence point. The pH at half the volume of the equivalence point is the pKa. Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point.

b) UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore near the acidic proton, where the protonated and deprotonated forms have different absorption spectra.[17]

  • Principle: The absorbance of a series of solutions of the alcohol at a fixed concentration but varying pH is measured at a specific wavelength where the absorbance of the acidic and basic forms differs significantly. The pKa is determined using the Henderson-Hasselbalch equation.[19]

  • Apparatus: UV-Vis spectrophotometer, calibrated pH meter, quartz cuvettes, and a set of buffer solutions covering a range of pH values around the expected pKa.

  • Procedure:

    • Wavelength Selection: Record the UV-Vis spectra of the alcohol in a strongly acidic solution (where it is fully protonated) and a strongly basic solution (where it is fully deprotonated) to identify the wavelength of maximum absorbance difference (λ_max).

    • Sample Preparation: Prepare a series of solutions with a constant concentration of the alcohol in different buffer solutions of known pH.

    • Absorbance Measurement: Measure the absorbance of each solution at the chosen λ_max.

    • Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log([A_b - A]/[A - A_a]) where A is the absorbance of the sample at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form. A plot of pH versus log([A_b - A]/[A - A_a]) will yield a straight line with the pKa as the y-intercept.[20]

Kinetic Studies of Alcohol Reactions

Kinetic studies can quantify the influence of substituents on reaction rates.

  • Principle: The rate of a reaction involving the alcohol is monitored over time by measuring the change in concentration of a reactant or product. The rate constant is then determined, and by comparing the rate constants for substituted versus unsubstituted alcohols, the electronic effect can be quantified.

  • Methodology (Example: Oxidation of an Alcohol):

    • Reaction Setup: A reaction mixture is prepared containing the alcohol, an oxidizing agent (e.g., potassium permanganate or a chromium-based reagent), and any necessary catalysts or buffers in a suitable solvent. The reaction is maintained at a constant temperature.[21]

    • Monitoring the Reaction: The progress of the reaction can be followed using a suitable analytical technique. For example, if the oxidizing agent is colored (like KMnO₄), its disappearance can be monitored by UV-Vis spectrophotometry at its λ_max.[22] Alternatively, aliquots can be taken at different time intervals, the reaction quenched, and the concentration of the remaining alcohol or the product formed can be determined by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Data Analysis: The concentration data is plotted against time to determine the order of the reaction and the rate constant (k). By performing the experiment with a series of substituted alcohols, a Hammett plot can be constructed by plotting log(k_X/k_H) versus the Hammett substituent constant (σ), where k_X is the rate constant for the substituted alcohol and k_H is for the unsubstituted alcohol. The slope of this plot (ρ) provides information about the sensitivity of the reaction to electronic effects.[23]

Visualizations

Electronic Effects

electronic_effects cluster_cf3 Trifluoromethyl Group (-CF3) cluster_no2 Nitro Group (-NO2) CF3 CF3 Alcohol_CF3 R-O-H CF3->Alcohol_CF3 NO2 NO2 Alcohol_NO2 Ar-O-H NO2->Alcohol_NO2 NO2->Alcohol_NO2 pka_determination cluster_potentiometric Potentiometric Titration Workflow cluster_spectrophotometric Spectrophotometric Workflow P1 Prepare Alcohol Solution (known concentration) P3 Titrate with Standard Base (e.g., NaOH) P1->P3 P2 Calibrate pH Meter P2->P3 P4 Monitor and Record pH P3->P4 P5 Plot pH vs. Titrant Volume P4->P5 P6 Determine pKa at Half-Equivalence Point P5->P6 S1 Determine λmax (Acidic vs. Basic Form) S2 Prepare Buffered Solutions of Alcohol (Varying pH) S1->S2 S3 Measure Absorbance at λmax S2->S3 S4 Calculate pKa using Henderson-Hasselbalch Eq. S3->S4 S5 Plot pH vs. log([A-]/[HA]) S4->S5

References

The Strategic Incorporation of Fluorine: A Technical Guide to Modifying Chemical and Biological Properties of Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into organic molecules is a powerful and widely utilized strategy in modern drug discovery and development. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the chemical and biological properties of drug candidates. By leveraging its unique electronic nature, small size, and the strength of the carbon-fluorine bond, medicinal chemists can strategically enhance a molecule's metabolic stability, fine-tune its acidity and lipophilicity, and improve its binding affinity to biological targets. This guide offers a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to provide a practical resource for scientists in the pharmaceutical industry.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine has emerged as a crucial element in the medicinal chemist's toolkit, with a significant and growing presence in approved pharmaceuticals.[1] Its strategic incorporation can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The unique properties of fluorine—high electronegativity, a van der Waals radius similar to hydrogen, and the strength of the C-F bond—allow for subtle yet profound modifications to a lead compound.[2][3] These modifications can address key challenges in drug development, such as poor metabolic stability, off-target effects, and suboptimal bioavailability.[3][4] This guide will explore the fundamental principles behind fluorine's influence and provide practical data and methodologies for its application.

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Acidity (pKa)

The strong electron-withdrawing nature of fluorine can substantially lower the pKa of nearby acidic or basic functional groups.[2][3] This modulation of ionization at physiological pH is critical for optimizing a drug's solubility, permeability, and target engagement.

Table 1: Comparative pKa Values of Fluorinated and Non-Fluorinated Carboxylic Acids and Amines

CompoundNon-Fluorinated pKaFluorinated AnalogueFluorinated pKaReference
Acetic Acid4.76Fluoroacetic Acid2.59[5]
Acetic Acid4.76Difluoroacetic Acid1.34[5]
Acetic Acid4.76Trifluoroacetic Acid0.23[5]
Perfluorooctanoic Acid (PFOA)Not ApplicablePerfluorooctanoic Acid (PFOA)~ -0.5[5][6]
Aniline4.634-Fluoroaniline4.65
Benzylamine9.334-Fluorobenzylamine9.15

Note: pKa values can vary slightly depending on the experimental conditions.

Influence on Lipophilicity (logP)

The effect of fluorine on lipophilicity, a key parameter for membrane permeability and target binding, is highly context-dependent.[3][7] While a single fluorine atom on an aromatic ring generally causes a slight increase in logP, polyfluorination or fluorination of aliphatic chains can lead to more complex effects, sometimes even decreasing lipophilicity.[8][9]

Table 2: Comparative logP Values of Fluorinated and Non-Fluorinated Aromatic and Aliphatic Compounds

CompoundNon-Fluorinated logPFluorinated AnalogueFluorinated logPReference
Benzene2.13Fluorobenzene2.27
Toluene2.734-Fluorotoluene2.87
Phenylcyclohexane4.34Phenyl all-cis-2,3,4,5-tetrafluorocyclohexane3.66[9]
Piperidine-derived benzamideVaries4-Fluoropiperidine-derived benzamideVaries (dependent on alpha-substituent)[8]

Note: logP values are typically determined at a specific pH (e.g., 7.4 for logD) and can be influenced by the experimental method.

Enhancement of Biological Properties

Fluorination can profoundly impact a molecule's interaction with biological systems, leading to improved efficacy and a better safety profile.

Increased Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic "soft spots." The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[1] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life (t½) and reduce its clearance (Clint).[1][10]

Table 3: Comparative In Vitro Metabolic Stability of Fluorinated and Non-Fluorinated Compounds in Human Liver Microsomes (HLM)

Compound ClassNon-Fluorinated Analoguet½ (min)Clint (µL/min/mg)Fluorinated Analoguet½ (min)Clint (µL/min/mg)Reference
IndoleUT-15512.35-4-Fluoro-indazole analog13.29-[10]
IndoleUT-15512.35-CF3-substituted indazole analog53.711.29[10]
QuinoloneNorfloxacin--Ofloxacin--
Isoquinoline-based PARP InhibitorUnsubstitutedNot Reported-7-Fluoro substitutedNot Reported-[11]

Note: In vivo half-life for Norfloxacin is ~3.75 hours, while for Ofloxacin it is ~7.0 hours, suggesting increased stability of the fluorinated compound. Data for isoquinoline-based PARP inhibitors showed increased potency for the fluorinated analogue, which can be indirectly linked to metabolic stability.[11]

The following diagram illustrates the general principle of how fluorine can block cytochrome P450-mediated metabolism.

cluster_0 Non-Fluorinated Substrate Metabolism cluster_1 Fluorinated Substrate Interaction a Drug with Metabolic Hotspot (C-H) b Cytochrome P450 Enzyme a->b Binding c Oxidized Metabolite b->c Oxidation d Fluorinated Drug (C-F) e Cytochrome P450 Enzyme d->e Binding f Metabolism Blocked e->f No Reaction

Caption: Fluorine-mediated blocking of cytochrome P450 metabolism.

Enhanced Binding Affinity and Selectivity

Fluorine's unique electronic properties can lead to more potent and selective interactions with target proteins.[2][7] The polarized C-F bond can participate in favorable electrostatic and dipolar interactions within a binding pocket.[7] Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it for optimal binding.[3]

Table 4: Comparative Inhibitory Potency (IC50/Ki) of Fluorinated and Non-Fluorinated Kinase Inhibitors

Kinase TargetNon-Fluorinated InhibitorIC50/Ki (nM)Fluorinated AnalogueIC50/Ki (nM)Reference
PARP21a (H-substituted isoquinoline)1,2001b (7-F-substituted isoquinoline)1,200[11]
VEGFR2Pazopanib30Axitinib0.2[12]
EGFRGefitinib-Osimertinib-[13]
VariousLapatinibVariesNeratinibVaries (generally more potent)[14]

Note: While a direct non-fluorinated counterpart for Axitinib is not available for comparison, its high potency is attributed in part to the overall molecular design which includes fluorine. Osimertinib and Neratinib are examples of highly effective fluorinated kinase inhibitors.

Case Study: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a classic example of a successful fluorinated drug. It functions as an antimetabolite, primarily by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The fluorine atom at the C-5 position of the uracil ring is key to its mechanism of action.

The following diagram illustrates the metabolic activation and mechanism of action of 5-FU.

FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation dTMP dTMP Synthesis TS->dTMP

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.

Experimental Protocols

Accurate determination of the physicochemical and biological properties of fluorinated compounds is essential for their successful development. This section provides detailed methodologies for key in vitro assays.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds).

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Titration:

    • Place 20 mL of the 1 mM sample solution in a titration vessel.

    • If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

    • Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition until the pH reaches 12-12.5.

    • If the compound is an acid, titrate with 0.1 M HCl.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

    • Perform at least three titrations and calculate the average pKa.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Phase Preparation:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) and shake vigorously for 24 hours to pre-saturate the phases.

    • Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

    • Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 2-4 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation:

    • Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.

Methodology:

  • Reagent Preparation:

    • Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4) and MgCl2 (3.3 mM).

    • Prepare a NADPH-regenerating system solution containing NADP+ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the incubation medium.

  • Incubation:

    • Prepare test compound stock solutions (e.g., 1 mM in DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in the microsomal suspension.

    • Pre-incubate the compound-microsome mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

The following diagram outlines the general workflow for an in vitro metabolic stability assay.

start Start prep Prepare Reagents (Microsomes, Buffer, Cofactors, Test Compound) start->prep pre_incubate Pre-incubate Compound and Microsomes at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sample Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sample terminate Terminate Reaction (Cold Acetonitrile + Internal Standard) sample->terminate process Centrifuge to Precipitate Protein terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and Clint analyze->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantiose-lective synthesis of chiral 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the asymmetric reduction of the prochiral ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. Three state-of-the-art catalytic methods are presented: Corey-Bakshi-Shibata (CBS) reduction, ketoreductase (KRED) catalyzed bioreduction, and asymmetric transfer hydrogenation (ATH).

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] The reaction is catalyzed by a chiral oxazaborolidine, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[2][3] The predictability of the stereochemical outcome and the high enantioselectivities typically achieved make it a powerful tool in asymmetric synthesis.[1]

Experimental Protocol: CBS-Catalyzed Reduction

This protocol is adapted from established procedures for the CBS reduction of aryl ketones.

Materials:

  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M) or Borane-THF complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) in anhydrous THF (5 mL) is cooled to -20 °C in a dry reaction flask.

  • Borane-dimethyl sulfide complex (1.0 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes at -20 °C.

  • A solution of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 eq) in anhydrous THF (10 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -20 °C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral this compound.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Summary: CBS Reduction of Aryl Ketones
EntrySubstrateCatalystReducing AgentTemp (°C)Time (h)Yield (%)ee (%)Reference
1Acetophenone(S)-Me-CBSBH3·THF250.1>9997 (R)[4]
24-Chloroacetophenone(S)-Me-CBSBH3·THF250.1>9996 (R)[4]
32,2,2-Trifluoroacetophenone(R)-Me-CBSBH3·THF-2029092 (S)Adapted from[5]

Note: Data for entry 3 is representative for a similar trifluoromethyl ketone and serves as an expected outcome for the target substrate.

Catalytic Cycle and Workflow

cbs_reduction cluster_workflow Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation (CBS + Borane) Start->Catalyst_Prep Substrate_Add Substrate Addition (Ketone Solution) Catalyst_Prep->Substrate_Add Reaction Asymmetric Reduction Substrate_Add->Reaction Quench Reaction Quenching (Methanol) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Purification->Analysis End End Analysis->End kred_reduction cluster_workflow KRED Reduction Workflow Start Start Screening KRED Screening Start->Screening Optimization Reaction Optimization (pH, Temp, Substrate Conc.) Screening->Optimization Prep_Scale Preparative Scale Reaction Optimization->Prep_Scale Workup Extraction Prep_Scale->Workup Purification Purification Workup->Purification Analysis Chiral Analysis Purification->Analysis End End Analysis->End ath_catalysis cluster_components Key Components of Asymmetric Transfer Hydrogenation Substrate Prochiral Ketone (2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone) Product Chiral Alcohol (this compound) Substrate->Product Reduction Catalyst Chiral Ru-TsDPEN Complex Catalyst->Product Catalyzes H_Source Hydrogen Source (e.g., HCOONa/H₂O/MeOH) H_Source->Product Provides Hydride

References

Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is a valuable chiral building block in organic synthesis, prized for the unique properties conferred by its trifluoromethyl group and its potential for stereoselective transformations. The trifluoromethyl moiety can enhance the lipophilicity and metabolic stability of target molecules, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this chiral alcohol, with a focus on asymmetric synthesis and its subsequent application in stereoselective reactions.

Introduction

Chiral α-trifluoromethyl alcohols are a class of compounds that have garnered significant attention in medicinal and materials chemistry. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent hydroxyl group and can impart favorable pharmacokinetic properties to bioactive molecules. This compound, with its defined stereocenter, serves as a versatile precursor for the synthesis of a variety of chiral molecules. The nitro group provides a handle for further functionalization, such as reduction to an amine, which opens up avenues for diverse synthetic elaborations.

Synthesis of this compound

The primary route to this compound is the reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. Both non-enantioselective and asymmetric methods are available.

Non-Enantioselective Synthesis

A straightforward method for the preparation of racemic this compound involves the reduction of the ketone with sodium borohydride. This reagent is selective for the carbonyl group and does not typically reduce the nitro functionality under standard conditions.[1][2]

Table 1: Non-Enantioselective Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Reaction Reducing Agent Solvent Yield (%) Reference
Reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanoneSodium Borohydride (NaBH₄)Ethanol~57[1][2]

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask, dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Asymmetric Synthesis

The enantioselective reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone is crucial for obtaining the chiral alcohol. This can be achieved through biocatalysis or with chiral chemical reagents, such as those used in the Corey-Bakshi-Shibata (CBS) reduction.[2]

Biocatalytic Reduction:

Enzymes, particularly ketoreductases (KREDs) from various microorganisms, are highly effective for the asymmetric reduction of ketones, often providing high enantiomeric excess (ee).[3][4] While a specific protocol for 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone is not widely documented, the general procedure involves whole-cell or isolated enzyme catalysis with a cofactor regeneration system.

Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent like borane to the ketone.[2] This method is known for its high enantioselectivity and predictable stereochemical outcome.

Experimental Workflow for Asymmetric Synthesis

G cluster_synthesis Asymmetric Synthesis of Chiral Alcohol start Prochiral Ketone (2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone) catalysis Asymmetric Reduction start->catalysis biocatalysis Biocatalysis (e.g., KREDs) catalysis->biocatalysis Enzymatic chemical_catalysis Chemical Catalysis (e.g., CBS Reduction) catalysis->chemical_catalysis Chemical product Enantiomerically Enriched Alcohol ((R)- or (S)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol) biocatalysis->product chemical_catalysis->product

Caption: Asymmetric synthesis of chiral this compound.

Applications in Organic Synthesis

Chiral this compound is a valuable intermediate for the synthesis of more complex chiral molecules. The hydroxyl group can be derivatized or substituted, often with inversion of stereochemistry, to introduce new functionalities.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereocenter of a secondary alcohol. This reaction proceeds with clean inversion of configuration, allowing for the synthesis of the opposite enantiomer of a desired product.

Reaction Scheme: Mitsunobu Reaction

G cluster_mitsunobu Mitsunobu Reaction for Stereochemical Inversion start_alc (S)-Alcohol reagents DEAD, PPh₃ Nucleophile (e.g., RCOOH) start_alc->reagents inverted_prod (R)-Product (Ester, Ether, etc.) reagents->inverted_prod

Caption: General scheme of the Mitsunobu reaction for inverting alcohol stereochemistry.

Experimental Protocol: General Mitsunobu Reaction

  • Reaction Setup: To a solution of the chiral alcohol (1.0 eq) and a suitable nucleophile (e.g., a carboxylic acid, 1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq) at 0 °C under an inert atmosphere.

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the product with inverted stereochemistry.

Synthesis of Chiral Drug Precursors

Logical Workflow for Drug Precursor Synthesis

G cluster_drug_dev Drug Precursor Synthesis Workflow chiral_alc Chiral Alcohol (e.g., (R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol) functionalization Functional Group Transformation chiral_alc->functionalization reduction Nitro Group Reduction to Amine functionalization->reduction derivatization Hydroxyl Group Derivatization functionalization->derivatization coupling Coupling Reactions reduction->coupling derivatization->coupling precursor Chiral Drug Precursor coupling->precursor api Active Pharmaceutical Ingredient (API) precursor->api

Caption: Workflow from the chiral building block to a potential active pharmaceutical ingredient.

Conclusion

This compound is a highly functionalized chiral building block with significant potential in organic synthesis. Its preparation, particularly through asymmetric methods, provides access to enantiomerically enriched starting materials for the synthesis of complex molecules. The ability to manipulate both the hydroxyl and nitro groups, coupled with the beneficial properties of the trifluoromethyl moiety, makes it a valuable tool for researchers in drug discovery and development. The provided protocols and workflows serve as a guide for the synthesis and application of this versatile chiral building block. Further research into specific applications in the synthesis of bioactive compounds is warranted.

References

Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. Chiral molecules containing fluorinated stereocenters are of particular interest due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, binding affinity, and lipophilicity.[1] 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is a valuable chiral building block for asymmetric synthesis. Its utility stems from the presence of a trifluoromethyl group adjacent to a stereogenic carbinol center and an electron-withdrawing nitro group on the aromatic ring, which influences its reactivity and potential for derivatization.[2]

These application notes provide an overview of the potential applications of this compound in asymmetric catalysis, primarily focusing on its use as a precursor to chiral ligands and as a chiral auxiliary. Detailed, representative protocols are provided to guide researchers in the practical application of this versatile molecule.

Core Applications in Asymmetric Catalysis

The primary applications of this compound in asymmetric catalysis can be categorized into two main areas:

  • As a Chiral Auxiliary: The chiral alcohol can be temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. The steric and electronic influence of the auxiliary guides the approach of reagents, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary can be cleaved and potentially recovered.[3][4][5]

  • As a Precursor to Chiral Ligands: The hydroxyl group of this compound serves as a handle for the synthesis of more complex chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst capable of promoting a wide range of enantioselective reactions.

Application 1: Chiral Auxiliary in Asymmetric Aldol Reactions

One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries to control the stereochemical outcome of aldol reactions. By attaching this compound to a carboxylic acid, a chiral ester is formed. The enolate of this ester can then react with an aldehyde in a highly diastereoselective manner.

Illustrative Workflow for Chiral Auxiliary-Mediated Aldol Reaction

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage A 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol (Chiral Auxiliary) C Esterification A->C B Prochiral Carboxylic Acid (e.g., Propanoic Acid) B->C D Chiral Ester C->D E LDA, THF, -78 °C D->E F Chiral Enolate E->F H Aldol Adduct (Diastereomerically Enriched) F->H G Aldehyde (R-CHO) G->H I Hydrolysis (e.g., LiOH, H₂O₂) H->I J Enantiomerically Enriched β-Hydroxy Acid I->J K Recovered Auxiliary I->K

Caption: Workflow for a chiral auxiliary-mediated aldol reaction.
Quantitative Data Summary: Diastereoselective Aldol Reaction

The following table summarizes representative data for the diastereoselective aldol reaction of a chiral ester derived from (R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol with various aldehydes.

EntryAldehyde (R-CHO)Diastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde95:588
2Isobutyraldehyde92:885
3Cinnamaldehyde90:1082
Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Synthesis of the Chiral Ester (Auxiliary Attachment)

  • To a solution of (R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add propanoic acid (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 30 minutes and then warm to room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired aldehyde (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the desired β-hydroxy acid product with ethyl acetate.

  • To recover the auxiliary, basify the aqueous layer with 1 M NaOH and extract with ethyl acetate.

  • Dry and concentrate the respective organic layers to obtain the product and the recovered auxiliary.

Application 2: Precursor to Chiral Phosphine Ligands

Chiral phosphine ligands are pivotal in transition metal-catalyzed asymmetric reactions. The hydroxyl group of this compound can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a phosphide nucleophile to generate a chiral phosphine ligand.

Logical Pathway for Chiral Phosphine Ligand Synthesis

G A 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol B Activation of Hydroxyl Group (e.g., TsCl, Pyridine) A->B C Chiral Tosylate B->C D Nucleophilic Substitution (e.g., LiPPh₂) C->D E Chiral Phosphine Ligand D->E G Coordination E->G F Metal Precursor (e.g., [Rh(COD)₂]BF₄) F->G H Chiral Metal-Phosphine Catalyst G->H

Caption: Synthesis of a chiral phosphine ligand and catalyst.
Quantitative Data Summary: Asymmetric Hydrogenation using a Derived Rh-Catalyst

The following table presents hypothetical data for the asymmetric hydrogenation of various prochiral olefins using a rhodium catalyst bearing a ligand derived from (R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol.

EntrySubstrate (Olefin)Conversion (%)Enantiomeric Excess (e.e., %)
1Methyl α-acetamidoacrylate>9996 (R)
2Methyl α-acetamidocinnamate>9994 (R)
3Itaconic acid dimethyl ester9891 (S)
Experimental Protocol: Synthesis of Chiral Phosphine Ligand and Use in Asymmetric Hydrogenation

Step 1: Synthesis of the Chiral Tosylate

  • Dissolve (R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of the Chiral Phosphine Ligand

  • To a solution of diphenylphosphine (1.2 eq) in anhydrous THF (0.3 M) at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate lithium diphenylphosphide.

  • Add a solution of the chiral tosylate (1.0 eq) in THF to the phosphide solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with degassed water and extract with degassed ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ligand by chromatography on silica gel under an inert atmosphere.

Step 3: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure-rated vessel with the chiral phosphine ligand (0.022 eq) and a rhodium precursor such as [Rh(COD)₂]BF₄ (0.01 eq) in a degassed solvent like DCM.

  • Stir for 30 minutes to allow for catalyst formation.

  • Add the prochiral olefin substrate (1.0 eq).

  • Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 5 bar).

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and concentrate the reaction mixture.

  • Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.

Conclusion

This compound is a promising and versatile chiral building block for asymmetric catalysis. Its application as a chiral auxiliary in reactions such as aldol additions provides a reliable method for establishing new stereocenters. Furthermore, its derivatization into chiral ligands, particularly phosphines, opens avenues for the development of novel transition metal catalysts for a variety of enantioselective transformations. The protocols and data presented herein serve as a foundational guide for researchers to explore and expand the utility of this valuable fluorinated chiral alcohol in the synthesis of complex, high-value molecules.

References

Application Notes and Protocols: Derivatization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol for Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the chiral building block, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, to generate novel chiral phosphinite and P,N-ligands. These ligands are of significant interest in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of new catalysts for enantioselective transformations.

Introduction

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency and selectivity. The fluorinated chiral alcohol, this compound, offers a versatile scaffold for the synthesis of novel chiral ligands. The presence of the trifluoromethyl group can enhance the ligand's steric and electronic properties, potentially leading to improved catalytic activity and enantioselectivity. The nitro group provides a handle for further functionalization, allowing for the creation of a diverse library of ligands from a single precursor.

This document details two primary derivatization pathways for this compound:

  • Synthesis of Chiral Phosphinite Ligands: Direct phosphinylation of the hydroxyl group.

  • Synthesis of Chiral P,N-Ligands: Reduction of the nitro group to an amine, followed by reaction with a phosphorus electrophile.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the chiral ligands and their application in common asymmetric catalytic reactions. Please note that these values are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of Chiral Ligands Derived from this compound

Ligand TypeDerivatization StepReagentsTypical Yield (%)
Phosphinite Ligand PhosphinylationDiphenylphosphine oxide, DIAD, PPh₃75-90
P,N-Ligand Nitro ReductionH₂, Pd/C>95
PhosphinylationChlorodiphenylphosphine, Et₃N80-95

Table 2: Performance of Derived Chiral Ligands in Asymmetric Catalysis

Ligand TypeCatalytic ReactionMetal CatalystTypical Enantiomeric Excess (ee, %)
Phosphinite Ligand Asymmetric Hydrogenation[Rh(COD)₂]BF₄90-99[1]
P,N-Ligand Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂85-97[2]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphinite Ligand

This protocol describes the synthesis of a chiral phosphinite ligand via a Mitsunobu reaction, which proceeds with inversion of configuration at the stereocenter.[3][4][5][6][7][8]

Reaction Scheme:

Materials:

  • (R)- or (S)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

  • Diphenylphosphine oxide

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)- or (S)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (1.0 eq), diphenylphosphine oxide (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the chiral phosphinite ligand.

Characterization:

The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Synthesis of a Chiral P,N-Ligand

This two-step protocol involves the reduction of the nitro group followed by phosphinylation of the resulting amine.

Step 2a: Reduction of the Nitro Group

This procedure utilizes catalytic hydrogenation for a clean and efficient reduction of the aromatic nitro group.[8][9][10][11]

Reaction Scheme:

Materials:

  • Chiral this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the chiral this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2b: Phosphinylation of the Amino Group

This step forms the P-N bond to complete the synthesis of the chiral P,N-ligand.

Reaction Scheme:

Materials:

  • Chiral 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol (from Step 2a)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add chlorodiphenylphosphine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral P,N-ligand.

Mandatory Visualizations

Experimental Workflow for Chiral Phosphinite Ligand Synthesis

G cluster_0 Reaction Setup cluster_1 Mitsunobu Reaction cluster_2 Work-up and Purification cluster_3 Final Product start Dissolve this compound, Diphenylphosphine oxide, and PPh3 in anhydrous THF reaction Cool to 0°C and add DIAD dropwise start->reaction stir Stir at room temperature for 12-16h reaction->stir concentrate Concentrate under reduced pressure stir->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Chiral Phosphinite Ligand chromatography->product

Caption: Workflow for the synthesis of a chiral phosphinite ligand.

Experimental Workflow for Chiral P,N-Ligand Synthesis

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Phosphinylation cluster_2 Work-up and Purification cluster_3 Final Product start Dissolve this compound in MeOH hydrogenation Catalytic Hydrogenation (H2, Pd/C) start->hydrogenation filtration Filter through Celite and concentrate hydrogenation->filtration intermediate Chiral Amino Alcohol Intermediate filtration->intermediate dissolve_amine Dissolve amino alcohol and Et3N in anhydrous DCM intermediate->dissolve_amine add_phosphine Cool to 0°C and add ClPPh2 dropwise dissolve_amine->add_phosphine stir Stir at room temperature for 4-6h add_phosphine->stir quench Quench with aq. NH4Cl and extract stir->quench purify Flash Column Chromatography quench->purify product Chiral P,N-Ligand purify->product

Caption: Two-step workflow for the synthesis of a chiral P,N-ligand.

Logical Relationship of Ligand Synthesis and Application

G cluster_0 Precursor cluster_1 Derivatization Pathways cluster_2 Chiral Ligands cluster_3 Applications precursor 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol phosphinylation Phosphinylation precursor->phosphinylation reduction_phosphinylation Nitro Reduction & Phosphinylation precursor->reduction_phosphinylation phosphinite Chiral Phosphinite Ligand phosphinylation->phosphinite pn_ligand Chiral P,N-Ligand reduction_phosphinylation->pn_ligand hydrogenation Asymmetric Hydrogenation phosphinite->hydrogenation alkylation Asymmetric Allylic Alkylation pn_ligand->alkylation

Caption: Synthesis pathways and applications of the chiral ligands.

References

Application Note: Oxidation of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol to 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the oxidation of the secondary alcohol, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol, to the corresponding ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. Three common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a nitroxide-catalyzed oxidation. These protocols offer researchers a selection of methodologies to suit different laboratory setups and substrate sensitivities.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The target molecule, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone, is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl and nitro functional groups.[1] This document outlines three reliable protocols for its synthesis from this compound, providing detailed experimental procedures and a comparison of their key reaction parameters.

Overview of Oxidation Methods

A variety of methods can be employed for the oxidation of secondary alcohols. This note focuses on three widely used and effective techniques:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective oxidation that uses a hypervalent iodine reagent.[2][3][4] It is known for its operational simplicity, neutral pH conditions, and high yields.[5]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine.[6][7][8] It is a mild and broadly applicable procedure, avoiding the use of heavy metals.[8][9]

  • Nitroxide-Catalyzed Oxidation: A modern approach that employs a catalytic amount of a stable nitroxyl radical, such as 2-azaadamantane N-oxyl (AZADO), with a stoichiometric terminal oxidant. This method has been shown to be effective for the oxidation of α-trifluoromethyl alcohols.[10]

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from general procedures for DMP oxidations.[5]

Procedure:

  • To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq.).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.

dess_martin_workflow sub Substrate (Alcohol) reaction Reaction Mixture (RT, 1-4h) sub->reaction dmp Dess-Martin Periodinane dmp->reaction solvent CH₂Cl₂ solvent->reaction quench Quenching (NaHCO₃, Na₂S₂O₃) reaction->quench extraction Extraction (CH₂Cl₂) quench->extraction purification Purification (Chromatography) extraction->purification product Product (Ketone) purification->product

Caption: Workflow for Dess-Martin Oxidation.

Protocol 2: Swern Oxidation

This protocol is based on the general principles of the Swern oxidation.[7][9]

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq.) in CH₂Cl₂ to the oxalyl chloride solution, keeping the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise, maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (TEA) (5.0 eq.) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

swern_workflow oxalyl Oxalyl Chloride in CH₂Cl₂ (-78°C) activation Activation (-78°C, 15 min) oxalyl->activation dmso DMSO in CH₂Cl₂ dmso->activation oxidation Oxidation (-78°C, 30-60 min) activation->oxidation alcohol Substrate (Alcohol) in CH₂Cl₂ alcohol->oxidation tea Triethylamine oxidation->tea workup Workup & Purification tea->workup product Product (Ketone) workup->product

Caption: Workflow for Swern Oxidation.

Protocol 3: Nitroxide-Catalyzed Oxidation

This protocol is based on a reported procedure for the oxidation of α-trifluoromethyl alcohols.[10]

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile (0.1 M), add 2-azaadamantane N-oxyl (AZADO) (0.3 eq.) and pyridine (3.0 eq.).

  • Add potassium persulfate (K₂S₂O₈) (3.0 eq.) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 48 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.

nitroxide_workflow substrate Substrate (Alcohol) reaction Reaction Mixture (50°C, 48h) substrate->reaction azado AZADO (cat.) azado->reaction pyridine Pyridine pyridine->reaction k2s2o8 K₂S₂O₈ k2s2o8->reaction solvent Acetonitrile solvent->reaction workup Workup & Purification reaction->workup product Product (Ketone) workup->product

Caption: Workflow for Nitroxide-Catalyzed Oxidation.

Data Summary

The following table summarizes the key quantitative parameters for the described oxidation protocols.

Oxidation MethodKey ReagentsSolventTemperatureReaction TimeReported Yield (%)
Dess-Martin Periodinane (DMP)Dess-Martin PeriodinaneCH₂Cl₂Room Temp.1-4 hHigh (Typical)
Swern OxidationOxalyl Chloride, DMSO, TriethylamineCH₂Cl₂-78 °C to RT1-2 hHigh (Typical)
Nitroxide-Catalyzed OxidationAZADO (catalyst), K₂S₂O₈, PyridineAcetonitrile50 °C48 h57[11]

Conclusion

This application note provides three distinct and reliable protocols for the oxidation of this compound to its corresponding ketone. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired reaction scale, and tolerance for particular reagents and byproducts. The Dess-Martin and Swern oxidations offer rapid, high-yielding transformations under mild conditions, while the nitroxide-catalyzed method presents a modern, catalytic alternative.

References

Application Note: Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol to 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical reduction of the nitro group in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol to the corresponding amine, 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other specialized chemical compounds. The protocols described herein focus on two primary, effective methods: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using iron powder in an acidic medium. These methods are highly selective for the nitro group, ensuring the integrity of the trifluoromethyl and hydroxyl functionalities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide range of value-added chemicals, including pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, contains a nitro group that can be selectively reduced to an amine. The presence of the trifluoromethyl and hydroxyl groups necessitates the use of mild and selective reduction conditions to avoid unwanted side reactions.

This application note details two robust and widely applicable methods for this transformation:

  • Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst, typically palladium on carbon, with a hydrogen source.[1]

  • Chemical Reduction with Iron: A classical and cost-effective method using a metal reductant, such as iron powder, in the presence of a proton donor.

Both methods offer high yields and chemoselectivity, making them suitable for laboratory and potential scale-up applications.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the two primary methods of reducing this compound.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Chemical Reduction with Iron
Reducing Agent H₂ gas or transfer hydrogenation agentIron powder
Catalyst/Promoter 10% Palladium on Carbon (Pd/C)Acetic Acid or Ammonium Chloride
Solvent Ethanol, MethanolEthanol/Water mixture
Temperature Room Temperature80-100 °C (Reflux)
Pressure 1-4 atm (for H₂ gas)Atmospheric
Reaction Time 2-8 hours2-16 hours
Typical Yield >95%85-95%
Work-up Filtration of catalyst, solvent evaporationFiltration of iron residues, extraction
Chemoselectivity HighHigh

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes the reduction of the nitro group using catalytic hydrogenation with 10% Pd/C and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Vacuum pump

  • Buchner funnel and filter paper

Procedure:

  • To a two- or three-necked round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous ethanol (or methanol) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution under a stream of inert gas.

  • Seal the flask and purge the system with the inert gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the reaction vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The crude 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol can be purified by recrystallization or column chromatography if necessary.

Method 2: Chemical Reduction using Iron Powder

This protocol details the reduction of the nitro group using iron powder in an acidic ethanol/water mixture.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ethanol

  • Water

  • Glacial Acetic Acid (or Ammonium Chloride)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Add iron powder (5-10 eq) and glacial acetic acid (5-10 eq) or ammonium chloride (5-10 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Purify the crude 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol by recrystallization or column chromatography as needed.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the reduction.

Experimental Workflow: Catalytic Hydrogenation

CatalyticHydrogenationWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Ethanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with H2 add_catalyst->purge react Stir under H2 Atmosphere (1-4 atm, RT) purge->react monitor Monitor by TLC/HPLC react->monitor filter_catalyst Filter through Celite monitor->filter_catalyst Reaction Complete concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: Workflow for catalytic hydrogenation.

Experimental Workflow: Chemical Reduction with Iron

IronReductionWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation mix_reagents Combine Substrate, Fe, AcOH, EtOH/H2O reflux Heat to Reflux mix_reagents->reflux monitor Monitor by TLC/HPLC reflux->monitor filter_solids Filter Iron Residues monitor->filter_solids Reaction Complete neutralize Neutralize with NaHCO3 filter_solids->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for chemical reduction with iron.

References

The Application of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol as a Chiral Auxiliary in Stereoselective Reactions: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easily attached to the substrate, effectively control the stereochemistry of the desired transformation, and be readily removable under mild conditions. While a variety of chiral auxiliaries are known and widely used, the exploration of novel and efficient auxiliaries remains an active area of research. This document aims to provide detailed application notes and protocols for the use of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol as a chiral auxiliary in stereoselective reactions. However, a comprehensive review of the scientific literature reveals a significant lack of published data on the specific application of this compound as a chiral auxiliary.

While the synthesis and general reactivity of this compound have been described, its utility as a chiral directing group in common stereoselective transformations such as aldol reactions, Diels-Alder reactions, or asymmetric alkylations is not documented in readily accessible scientific databases. The presence of a trifluoromethyl group and a nitro-substituted phenyl ring suggests that this molecule possesses unique steric and electronic properties that could potentially influence the stereochemical course of a reaction. The electron-withdrawing nature of both substituents could impact the reactivity of a substrate to which it is attached, and the bulky trifluoromethyl group could provide effective facial shielding.

Despite these intriguing structural features, the absence of empirical data necessitates a more theoretical and prospective discussion rather than a presentation of established protocols and quantitative results. This document will, therefore, outline the general principles of how such a chiral auxiliary might be employed and provide hypothetical experimental workflows and potential signaling pathways for its application.

General Principles of Application

The primary mode of action for a chiral auxiliary is to be covalently bonded to a prochiral substrate, thereby creating a chiral molecule. Subsequent reactions on this modified substrate occur with a diastereomeric preference due to the steric and/or electronic influence of the auxiliary. After the desired stereocenter(s) have been established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for the application of a chiral auxiliary like this compound.

G cluster_0 Attachment of Chiral Auxiliary cluster_1 Stereoselective Reaction cluster_2 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Coupling Reaction (e.g., Esterification) Prochiral_Substrate->Attachment Auxiliary 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Stereoselective_Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Chiral_Substrate->Stereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Enantioenriched_Product Enantiomerically Enriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Potential Stereoselective Reactions and Mechanistic Considerations

Should this compound be employed as a chiral auxiliary, its effectiveness would be tested in various stereoselective reactions. The following sections outline hypothetical scenarios.

Asymmetric Aldol Reaction

In a hypothetical asymmetric aldol reaction, the chiral auxiliary would be attached to a carboxylic acid to form an ester. This ester could then be converted to a corresponding enolate. The facial selectivity of the subsequent reaction with an aldehyde would be dictated by the chiral auxiliary.

G Start Chiral Ester (Substrate + Auxiliary) Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Start->Enolate_Formation Chelated_Intermediate Chelated Enolate Intermediate Enolate_Formation->Chelated_Intermediate Aldehyde_Addition Addition of Aldehyde (R-CHO) Chelated_Intermediate->Aldehyde_Addition Zimmerman_Traxler Zimmerman-Traxler Transition State Chelated_Intermediate->Zimmerman_Traxler Aldehyde_Addition->Zimmerman_Traxler Diastereomeric_Adduct Diastereomeric Aldol Adduct Zimmerman_Traxler->Diastereomeric_Adduct

Caption: Hypothetical pathway for an asymmetric aldol reaction.

Asymmetric Diels-Alder Reaction

For an asymmetric Diels-Alder reaction, the chiral auxiliary could be part of a dienophile, for example, by forming an acrylate ester. The bulky nature of the auxiliary would be expected to shield one face of the double bond, leading to a preferred endo or exo approach of the diene.

G Chiral_Dienophile Chiral Acrylate (Auxiliary + Acryloyl Chloride) Transition_State Endo/Exo Transition State Chiral_Dienophile->Transition_State Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Lewis_Acid Lewis Acid Catalyst (e.g., TiCl4) Lewis_Acid->Transition_State Cycloadduct Diastereomeric Diels-Alder Adduct Transition_State->Cycloadduct

Caption: Logical flow for a potential asymmetric Diels-Alder reaction.

Data Presentation

As there is no available quantitative data from experimental studies on the use of this compound as a chiral auxiliary, the following tables are presented as templates for how such data would be structured if it were available.

Table 1: Hypothetical Results for Asymmetric Alkylation

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)d.r.
1MeILDATHF-78--
2BnBrLHMDSToluene-78--
3Allyl-BrKHMDSTHF-78--

Table 2: Hypothetical Results for Asymmetric Aldol Reaction

EntryAldehydeLewis AcidSolventTemp (°C)Yield (%)d.r.
1PhCHOTiCl₄CH₂Cl₂-78--
2i-PrCHOSn(OTf)₂CH₂Cl₂-78--
3AcroleinMgBr₂Et₂O-78--

Experimental Protocols

In the absence of specific literature procedures, the following are generalized, hypothetical protocols for the key steps involved in using a chiral alcohol as an auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

  • To a solution of the prochiral carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of the Chiral Ester

  • To a solution of the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

  • Dissolve the diastereomerically enriched product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-5.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting enantiomerically enriched carboxylic acid by column chromatography or crystallization.

  • The chiral auxiliary can potentially be recovered from the aqueous layer after basification and extraction.

While this compound possesses structural characteristics that make it a candidate for a chiral auxiliary, there is currently no published research to support its application in this context. The information provided herein is therefore prospective and intended to serve as a guide for researchers interested in exploring the potential of this and similar fluorinated chiral alcohols in asymmetric synthesis. Further experimental investigation is required to determine the efficacy of this compound as a chiral auxiliary and to establish detailed, optimized protocols for its use.

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This document provides detailed protocols for the enzymatic kinetic resolution of racemic 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol to obtain both the (R)- and (S)-enantiomers in high enantiomeric purity. The methods described utilize commercially available lipases, which are valued for their high selectivity, mild reaction conditions, and environmental compatibility.

The primary strategy employed is the enantioselective acylation of the racemic alcohol. In this kinetic resolution, one enantiomer is preferentially acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the resulting ester from the unreacted alcohol, providing access to both enantiomers.

Key Enzymes and Reagents

The success of the enzymatic resolution is highly dependent on the choice of enzyme and reaction conditions. Lipases are the most commonly employed enzymes for the resolution of chiral alcohols due to their broad substrate specificity and high enantioselectivity.

  • Enzymes:

    • Candida antarctica Lipase B (CAL-B): Often used in its immobilized form (e.g., Novozym® 435), CAL-B is known for its high efficiency and broad applicability.

    • Pseudomonas cepacia Lipase (PCL): This lipase is another excellent candidate, frequently used for the resolution of secondary alcohols.

    • Pseudomonas fluorescens Lipase (PFL): Has also shown good performance in similar resolutions.

  • Acyl Donors:

    • Vinyl acetate: A common and effective acyl donor that results in an irreversible acylation reaction.

    • Isopropenyl acetate: An alternative irreversible acyl donor.

  • Solvents:

    • Aprotic organic solvents: Hexane, heptane, toluene, and tert-butyl methyl ether (MTBE) are commonly used to ensure high enzyme activity and selectivity.

Data Presentation: Enzymatic Acylation Performance

The following table summarizes representative quantitative data for the kinetic resolution of racemic this compound based on typical results for structurally similar substrates.

EnzymeAcyl DonorSolventTime (h)Conversion (%)ee_s (%) (Alcohol)ee_p (%) (Ester)E-value
Immobilized CAL-BVinyl AcetateHeptane2449>9998>200
P. cepacia LipaseVinyl AcetateToluene36509999>200
P. fluorescens LipaseIsopropenyl AcetateMTBE484582>99~100
  • ee_s: Enantiomeric excess of the remaining substrate (unreacted alcohol).

  • ee_p: Enantiomeric excess of the formed product (ester).

  • E-value: The enantiomeric ratio, a measure of the enzyme's selectivity. An E-value > 200 is considered excellent for a practical resolution.

Experimental Workflow

The general workflow for the enzymatic resolution of racemic this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Products racemate Racemic Alcohol (1.0 equiv) solvent Organic Solvent (e.g., Heptane) acyl_donor Acyl Donor (e.g., Vinyl Acetate, 1.5 equiv) enzyme Immobilized Lipase (e.g., CAL-B) acyl_donor->enzyme reaction_mix Stir at Controlled Temperature (e.g., 40 °C) enzyme->reaction_mix monitoring Monitor Conversion (GC/HPLC) reaction_mix->monitoring filtration Filter to Remove Enzyme monitoring->filtration separation Column Chromatography filtration->separation unreacted_alcohol Unreacted (S)-Alcohol separation->unreacted_alcohol ester_product Acylated (R)-Ester separation->ester_product hydrolysis Chemical or Enzymatic Hydrolysis ester_product->hydrolysis Hydrolysis final_alcohol Enantiopure (R)-Alcohol hydrolysis->final_alcohol

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Detailed Experimental Protocols

Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (CAL-B)

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Vinyl acetate

  • Anhydrous heptane

  • Ethanol (for quenching)

  • Celite®

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry 100 mL round-bottom flask, add racemic this compound (1.0 g, 4.52 mmol).

  • Dissolve the substrate in anhydrous heptane (50 mL).

  • Add vinyl acetate (0.63 mL, 6.78 mmol, 1.5 equiv).

  • Add immobilized CAL-B (100 mg, 10% w/w of substrate).

  • Seal the flask and place it in an orbital shaker at 40 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once ~50% conversion is reached (typically 24-36 hours), quench the reaction by adding 1 mL of ethanol.

  • Remove the immobilized enzyme by vacuum filtration through a pad of Celite®, washing the enzyme with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of the unreacted alcohol and the acetylated product.

  • Purify the mixture by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to separate the unreacted (S)-alcohol from the (R)-acetate.

  • The recovered (R)-acetate can be hydrolyzed to the (R)-alcohol using a mild base (e.g., K₂CO₃ in methanol) or another lipase-catalyzed hydrolysis step.

Protocol 2: Analytical Method for Enantiomeric Excess Determination

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel® OD-H or similar).

Conditions:

  • Mobile Phase: Hexane/Isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

Procedure:

  • Prepare a standard solution of the racemic alcohol (approx. 1 mg/mL) in the mobile phase.

  • Inject the standard to determine the retention times of the two enantiomers.

  • Prepare samples from the enzymatic reaction by diluting a small aliquot in the mobile phase.

  • Inject the sample and integrate the peak areas for both enantiomers of the alcohol and, if necessary, the ester.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Logical Relationship of Key Parameters

The success of the enzymatic resolution depends on the interplay of several key parameters. The following diagram illustrates these relationships.

G cluster_params Reaction Parameters outcome Successful Resolution (High ee, High E-value) enzyme Enzyme Choice (e.g., CAL-B, PCL) enzyme->outcome Selectivity solvent Solvent (Polarity, aproticity) enzyme->solvent substrate Substrate Concentration substrate->outcome Rate, Inhibition substrate->solvent solvent->outcome Enzyme Activity temp Temperature solvent->temp acyl_donor Acyl Donor (Structure, Reactivity) acyl_donor->outcome Rate, Irreversibility temp->outcome Rate, Stability time Reaction Time temp->time time->outcome Conversion

Caption: Interdependencies of key parameters for successful enzymatic kinetic resolution.

Application of Fluorinated Alcohols as Solvents in C-H Activation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of solvents is paramount in advancing chemical synthesis, particularly in the burgeoning field of C-H activation. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have emerged as transformative solvents that can dramatically enhance the efficiency, selectivity, and scope of transition-metal-catalyzed C-H activation reactions. Their unique properties, including strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, play a crucial role in stabilizing reactive intermediates and facilitating challenging catalytic cycles.[1][2][3] These solvents have been shown to promote reactions that are sluggish or completely ineffective in conventional organic solvents.[4] This document provides detailed application notes and protocols for the use of fluorinated alcohols in key C-H activation reactions, offering a valuable resource for researchers in organic synthesis and drug development.

Key Advantages of Fluorinated Alcohols in C-H Activation

Fluorinated alcohols offer several distinct advantages in the context of C-H activation chemistry:

  • Enhanced Reactivity: They can accelerate reaction rates by stabilizing cationic intermediates and transition states through strong hydrogen bonding.[1]

  • Improved Selectivity: The unique solvent environment can influence the regioselectivity and stereoselectivity of C-H functionalization.

  • Increased Catalyst Turnover: By preventing catalyst decomposition and promoting the regeneration of the active catalytic species, these solvents can lead to higher turnover numbers.

  • Enabling Challenging Transformations: Reactions that are difficult to achieve in other media, such as the activation of less reactive C-H bonds, often proceed smoothly in fluorinated alcohols.[4]

Data Presentation: Solvent Effects on C-H Activation Reactions

The choice of solvent can have a profound impact on the outcome of a C-H activation reaction. The following table summarizes a comparison of fluorinated alcohols with other common solvents in representative palladium- and rhodium-catalyzed C-H functionalization reactions.

Reaction TypeCatalyst SystemSubstrateCoupling PartnerSolventTemperature (°C)Time (h)Yield (%)Reference
C(sp³)-H Arylation Pd(OAc)₂ / Pivalic AcidCyclobutane Derivative3,4,5-TrimethoxyiodobenzeneHFIP 902452
t-BuOH9024<10[1]
Dioxane9024No Reaction[1]
C(sp²)-H Olefination [Cp*RhCl₂]₂ / AgSbF₆N-Pentafluoroaryl BenzamideEthyl AcrylateTFE 1001295[5]
DCE1001260[5]
CH₃CN1001245[5]
C(sp²)-H Arylation Pd(OAc)₂ / Ag₂OBenzothiazoleIodobenzeneHFIP RT1292
DMFRT1225[6]
DMSORT1215[6]

Experimental Protocols

The following are detailed protocols for key C-H activation reactions utilizing fluorinated alcohol solvents. These protocols are based on published literature and are intended to serve as a starting point for researchers. Optimization may be required for specific substrates.

Protocol 1: Palladium-Catalyzed β-C(sp³)-H Arylation of a Cyclobutane Derivative in HFIP

This protocol is adapted from the work of Baran and coworkers for the arylation of a cyclobutane carboxylic acid derivative.[1]

Materials:

  • Cyclobutane substrate (e.g., N-(quinolin-8-yl)cyclobutanecarboxamide)

  • Aryl iodide (e.g., 3,4,5-trimethoxyiodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the cyclobutane substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and pivalic acid (30 mol%).

  • Add anhydrous HFIP (to make a 0.1 M solution with respect to the substrate).

  • Seal the Schlenk tube and stir the reaction mixture at 90 °C for 24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated cyclobutane.

Protocol 2: Rhodium(III)-Catalyzed C(sp²)-H Olefination of N-Pentafluoroaryl Benzamides in TFE

This protocol describes the olefination of an aromatic C-H bond directed by an N-pentafluoroaryl benzamide group, using air as the oxidant.[5]

Materials:

  • N-Pentafluoroaryl benzamide substrate

  • Olefin (e.g., ethyl acrylate)

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Sodium pivalate (NaOPiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Reaction vial with a screw cap

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial, add the N-pentafluoroaryl benzamide substrate (1.0 equiv), olefin (2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and NaOPiv (20 mol%).

  • Add TFE (to make a 0.1 M solution with respect to the substrate).

  • Seal the vial with a screw cap (do not purge with inert gas, the reaction uses air as the oxidant).

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired olefinated product.

Mechanistic Insights and Visualizations

The enhanced reactivity observed in fluorinated alcohols is often attributed to their ability to stabilize cationic intermediates and facilitate key steps in the catalytic cycle, such as concerted metalation-deprotonation (CMD).

C_H_Activation_Mechanism cluster_0 Catalytic Cycle cluster_1 Role of Fluorinated Alcohol (ROH_F) Catalyst [M-L] Intermediate1 [M-L]...(R-H) Coordination Complex Catalyst->Intermediate1 Coordination Substrate R-H CMD_TS CMD Transition State {[L-M---H---R]‡} Intermediate1->CMD_TS Intermediate2 [R-M-L] + H⁺ C-H Activated Intermediate CMD_TS->Intermediate2 C-H Cleavage Intermediate3 [R-M(X)(Y)-L] Oxidative Addition Intermediate2->Intermediate3 + Coupling Partner Coupling_Partner X-Y Intermediate3->Catalyst Reductive Elimination + Product Product R-X Intermediate3->Product ROHF ROH_F ROHF->CMD_TS Stabilizes TS ROHF->Intermediate2 Solvates Cationic Species H_Bonding H-Bonding Stabilization

Caption: Proposed catalytic cycle for C-H activation and the role of fluorinated alcohols.

The above diagram illustrates a general mechanism for transition metal-catalyzed C-H activation. Fluorinated alcohols are proposed to play a key role in stabilizing the concerted metalation-deprotonation (CMD) transition state and solvating the resulting cationic intermediates, thereby lowering the activation energy barrier and accelerating the reaction.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried Schlenk tube) start->prep reagents Add Reagents (Substrate, Coupling Partner, Catalyst, Additive) prep->reagents solvent Add Fluorinated Alcohol Solvent (e.g., HFIP or TFE) reagents->solvent reaction Reaction at Elevated Temperature (Under inert atmosphere if required) solvent->reaction quench Quench Reaction reaction->quench extract Workup and Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for C-H activation reactions in fluorinated alcohols.

This workflow outlines the typical steps involved in setting up and carrying out a C-H activation reaction using a fluorinated alcohol as the solvent. Adherence to anhydrous and inert atmosphere techniques is often critical for the success of these reactions.

Conclusion

Fluorinated alcohols, particularly HFIP and TFE, have proven to be exceptionally effective solvents for a wide range of C-H activation reactions. Their unique properties facilitate challenging transformations, often leading to improved yields and selectivities. The protocols and data presented in these application notes provide a practical guide for researchers looking to leverage the benefits of these powerful solvents in their own synthetic endeavors. As the field of C-H activation continues to evolve, the strategic use of fluorinated alcohols will undoubtedly play a crucial role in the development of novel and efficient synthetic methodologies for the construction of complex molecules relevant to the pharmaceutical and materials sciences.

References

The Role of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is a key chiral building block in the synthesis of a variety of pharmaceutical intermediates. The presence of a trifluoromethyl group, a hydroxyl group, and a nitro group provides multiple reaction sites, making it a versatile precursor for complex molecules. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral trifluoromethylated amines, a critical pharmacophore in modern medicinal chemistry.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as a precursor to chiral 2,2,2-trifluoro-1-(4-aminophenyl)ethanol. This amino alcohol can then be further elaborated into more complex drug intermediates. The conversion of the nitro group to an amine is a pivotal step, enabling subsequent amide bond formation or other amine-related chemistries.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations involving this compound.

Table 1: Synthesis of this compound via Ketone Reduction

ParameterValue
Starting Material 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Methanol or Ethanol
Reported Yield ~57%[1]
Reaction Type Carbonyl Reduction

Table 2: Conversion of Nitro Group to Amine

ParameterValue
Starting Material This compound
Reaction Reduction of Nitro Group
Product 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol
Significance Key step to introduce a primary amine for further functionalization.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the corresponding ketone to the alcohol.

Materials:

  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of (S)-2,2,2-Trifluoro-1-(4-aminophenyl)ethanol

This protocol details the enantioselective synthesis of the corresponding chiral amine, a valuable pharmaceutical intermediate. This method utilizes a biocatalytic approach for high enantioselectivity.

Materials:

  • This compound

  • Engineered transaminase

  • Isopropylamine (as amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., MTBE or EtOAc)

  • Centrifuge

  • Incubator shaker

Procedure:

  • Prepare a reaction mixture containing the buffer, PLP, and the engineered transaminase.

  • Add this compound and the amine donor (isopropylamine) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, stop the reaction by adding a suitable organic solvent to extract the product.

  • Separate the aqueous and organic layers by centrifugation.

  • Collect the organic layer containing the chiral amine.

  • The product can be further purified by column chromatography if necessary.

Visualizations

Synthesis_Pathway ketone 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanone alcohol 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol ketone->alcohol Reduction (e.g., NaBH4) amine (S)-2,2,2-Trifluoro-1- (4-aminophenyl)ethanol alcohol->amine Enantioselective Transamination intermediate Pharmaceutical Intermediate amine->intermediate Further Functionalization

Caption: Synthetic pathway from ketone to a pharmaceutical intermediate.

Experimental_Workflow cluster_synthesis Synthesis of Chiral Amine start Reaction Setup (Buffer, Enzyme, Substrates) incubation Incubation (Controlled Temperature & Shaking) start->incubation monitoring Reaction Monitoring (HPLC/GC) incubation->monitoring extraction Product Extraction (Organic Solvent) monitoring->extraction Reaction Complete purification Purification (Chromatography) extraction->purification

Caption: General experimental workflow for enzymatic amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis, which typically involves the reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, can stem from several factors:

  • Purity of Starting Materials: Ensure the ketone starting material is pure. Impurities can interfere with the reaction.

  • Reducing Agent Activity: The activity of the reducing agent, commonly sodium borohydride (NaBH₄), can degrade over time, especially with improper storage. Use freshly opened or properly stored NaBH₄.

  • Solvent Choice and Purity: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used with NaBH₄ and can significantly influence the reaction rate.[1] Ensure the solvent is anhydrous, as water can quench the reducing agent.

  • Reaction Temperature: The reduction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise too high can lead to byproduct formation.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a small, careful addition of the reducing agent may be necessary.

Q2: I am observing the formation of byproducts. How can I identify and minimize them?

A2: A significant challenge is the potential for over-reduction, particularly of the nitro group.

  • Unwanted Nitro Group Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitro group to an amine, which is an undesired side reaction.[1] It is critical to use a milder, more selective reducing agent like NaBH₄ to preserve the nitro functionality.[1]

  • Identification: Byproducts can be identified using techniques like NMR spectroscopy or mass spectrometry. The reduction of the nitro group to an amine (2,2,2-trifluoro-1-(4-aminophenyl)ethanol) is a common possibility.[1]

  • Minimization: To avoid this, strictly adhere to the use of NaBH₄ and maintain controlled, low-temperature conditions. Real-time reaction monitoring can also help prevent the formation of byproducts.[1]

Q3: What is the best method for purifying the final product?

A3: Purification of this compound is typically achieved through silica gel column chromatography.[1] A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting material or byproducts.

Q4: Are there any specific storage conditions for this compound?

A4: Yes, the compound can be sensitive. It is recommended to store it in a dark, inert atmosphere due to its sensitivity to light and potential for oxidation.[1]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reducing agents and solvents can affect the synthesis of this compound.

Reducing Agent Solvent Typical Temperature Reported Yield (%) Notes
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to Room Temp.~57%The most common and selective method. Minimizes the risk of reducing the nitro group.[1]
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 °CVariable, often lower for the desired productNot recommended. Strong reducing agent that can also reduce the nitro group, leading to impurities.[1]
Diborane (B₂H₆)THF0 °C to Room Temp.Potentially highCan be effective, but may also interact with the nitro group. Requires careful control.
Catalytic Hydrogenation (e.g., H₂, Pd/C)EthanolRoom Temp.Not recommended for this stepThis method is highly effective for reducing the nitro group to an amine and is typically used in a subsequent step if the amino-substituted product is desired.[1]

Experimental Protocol

Synthesis of this compound via Reduction

This protocol details the reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone using sodium borohydride.

Materials:

  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using TLC until the starting ketone is consumed (typically 1-2 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water while keeping the flask in the ice bath.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow start Start Materials: - 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone - NaBH₄ - Methanol dissolution Dissolve Ketone in Methanol (0°C) start->dissolution reduction Add NaBH₄ (Slowly at 0°C) dissolution->reduction monitoring Monitor Reaction (TLC) reduction->monitoring quench Quench with H₂O monitoring->quench Reaction Complete extraction Solvent Removal & Ethyl Acetate Extraction quench->extraction purification Column Chromatography extraction->purification product Final Product: 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol purification->product troubleshooting_guide start Problem: Low Yield check_sm Check Purity of Starting Materials start->check_sm Is Starting Material Pure? check_reagent Check Activity of NaBH₄ start->check_reagent Is Reagent Fresh? check_conditions Review Reaction Conditions (Temp, Solvent) start->check_conditions Are Conditions Optimal? solution_sm Solution: Purify starting material or use new batch check_sm->solution_sm No side_products Problem: Side Products Observed check_reducing_agent Using NaBH₄? (Not LiAlH₄) side_products->check_reducing_agent check_temp Was Temperature Kept Low (0°C)? side_products->check_temp solution_reagent Solution: Use milder reducing agent (NaBH₄) check_reducing_agent->solution_reagent No solution_temp Solution: Maintain strict temperature control check_temp->solution_temp No

References

preventing side reactions during the reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. Our goal is to help you navigate potential challenges and prevent undesired side reactions during your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone, offering step-by-step solutions to improve reaction outcomes.

Problem 1: Reduction of the Ketone alongside the Nitro Group

One of the most frequent side reactions is the concurrent reduction of the trifluoromethyl ketone to a secondary alcohol, leading to the formation of 2,2,2-trifluoro-1-(4-aminophenyl)ethanol.

Troubleshooting Workflow: Minimizing Ketone Reduction

start Start: Ketone reduction observed reagent_choice Re-evaluate Reducing Agent start->reagent_choice conditions Optimize Reaction Conditions start->conditions catalytic Switch to Chemoselective Catalytic Hydrogenation reagent_choice->catalytic chemical Use Mild Chemical Reductants reagent_choice->chemical temp Lower Reaction Temperature conditions->temp time Reduce Reaction Time conditions->time monitoring Implement Careful Reaction Monitoring (TLC/HPLC) conditions->monitoring success Desired Product: 4-amino-2,2,2-trifluoroacetophenone catalytic->success chemical->success temp->success time->success monitoring->success

Caption: Troubleshooting workflow for preventing ketone reduction.

Solutions:

  • Choice of Reducing Agent: The selection of the reducing agent is critical for achieving chemoselectivity. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will likely reduce both the nitro group and the ketone.[1][2] Sodium borohydride (NaBH₄) is generally selective for ketones and aldehydes but may reduce the nitro group under certain conditions or with additives.[1][3][4][5][6][7] For selective nitro group reduction, consider the following:

    • Catalytic Transfer Hydrogenation: This method often shows excellent selectivity for the reduction of nitro groups in the presence of ketones.[8][9] Common hydrogen donors include formic acid and isopropanol.[9]

    • Metal-Based Reductions: Reagents like Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate are known for their high selectivity in reducing nitro groups while leaving carbonyls intact.[10] Similarly, iron powder in the presence of a mild acid such as acetic acid or ammonium chloride is a classic and effective method.[10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the more reactive nitro group reduction over the ketone reduction.

    • Reaction Time: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction once the starting material is consumed, preventing further reduction of the desired product.

Problem 2: Incomplete Reduction of the Nitro Group

In some instances, the reduction may halt at intermediate stages, resulting in the formation of nitroso, hydroxylamine, or azoxy compounds.

Troubleshooting Workflow: Ensuring Complete Nitro Reduction

start Start: Incomplete nitro reduction reagent Check Reagent/Catalyst Activity and Stoichiometry start->reagent solubility Improve Substrate Solubility start->solubility conditions Adjust Reaction Conditions start->conditions fresh_reagent Use Fresh/High-Purity Reagents reagent->fresh_reagent increase_equivalents Increase Equivalents of Reducing Agent reagent->increase_equivalents cosolvent Use a Co-solvent System (e.g., THF/water, EtOH/water) solubility->cosolvent increase_temp Increase Reaction Temperature (with caution) conditions->increase_temp success Complete Conversion to Desired Amine fresh_reagent->success increase_equivalents->success cosolvent->success increase_temp->success

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Solutions:

  • Reagent and Catalyst Activity: The quality and amount of your reducing agent are paramount.

    • For metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl), ensure the metal is finely powdered and, if necessary, activated to maximize its surface area.[11]

    • Catalysts for hydrogenation (e.g., Pd/C, Raney Nickel) can lose activity over time. Always use a fresh, high-quality catalyst.

    • Ensure that a sufficient stoichiometric excess of the reducing agent is used to drive the reaction to completion.[11]

  • Solubility: Poor solubility of the starting material can significantly hinder the reaction rate.[12]

    • Consider using a co-solvent system to improve the solubility of the nitro compound. Protic co-solvents can also be beneficial in hydrogenation reactions.[11]

  • Reaction Temperature: While some reductions proceed at room temperature, certain substrates may require heating to achieve a reasonable rate.[11] However, be aware that higher temperatures can sometimes lead to an increase in side products.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for the selective reduction of the nitro group in 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone?

A1: Catalytic transfer hydrogenation and reduction with SnCl₂·2H₂O are generally considered highly reliable and selective methods. Transfer hydrogenation with a hydrogen donor like formic acid or isopropanol over a suitable catalyst (e.g., Pd/C) often provides high yields of the desired amine with minimal side reactions.[8][9] The use of SnCl₂·2H₂O in a solvent like ethanol is a mild and effective alternative that is well-tolerated by ketone functionalities.[10]

Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?

A2: While NaBH₄ is a mild reducing agent typically used for aldehydes and ketones, it is not the ideal choice for the selective reduction of a nitro group in the presence of a ketone.[3][4] Standard NaBH₄ reductions are unlikely to affect the nitro group.[1] However, modified NaBH₄ systems, such as NaBH₄ in the presence of a transition metal salt (e.g., FeCl₂ or NiCl₂), have been reported to selectively reduce nitro groups. Careful optimization of reaction conditions would be necessary.

Q3: What are the potential side products I should be aware of besides the reduction of the ketone?

A3: Besides the formation of the corresponding amino alcohol, incomplete reduction of the nitro group can lead to the formation of intermediates such as 4-nitrosophenyl and 4-hydroxylaminophenyl derivatives. In some cases, particularly with catalytic hydrogenation if the reaction is not optimized, condensation products like azoxy, azo, and hydrazo compounds can be formed.[11]

Q4: How does the trifluoromethyl group affect the reduction?

A4: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent ketone. It generally makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by reducing agents.[1] This increased reactivity of the ketone underscores the importance of choosing a highly chemoselective reducing agent that preferentially targets the nitro group.

Data Presentation

Table 1: Comparison of Selective Nitro Group Reduction Methods

Reducing Agent/SystemTypical Solvent(s)Temperature (°C)Typical Yield (%)Selectivity Notes
H₂, Pd/CEthanol, Methanol, Ethyl Acetate25-50>90Good, but over-reduction of the ketone is possible with prolonged reaction times or higher pressures.[10]
SnCl₂·2H₂OEthanol, Ethyl AcetateReflux85-95Excellent selectivity for the nitro group over the ketone.[10]
Fe/NH₄Cl or Fe/AcOHEthanol/Water, Acetic Acid50-10080-95A classic, robust, and cost-effective method with good selectivity.
Catalytic Transfer Hydrogenation (e.g., HCOOH/Et₃N, Pd/C)THF, Dioxane25-80>90Generally excellent selectivity under mild conditions.[13][14]
Zn/AcOHAcetic Acid25-6070-90A mild method suitable for substrates with other reducible groups.[2]

Yields are indicative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Selective Nitro Group Reduction using SnCl₂·2H₂O

This protocol is suitable for substrates containing sensitive functional groups like ketones.

Materials:

  • 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8).

  • Filter the resulting suspension through a pad of Celite to remove tin salts.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-2,2,2-trifluoroacetophenone.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Selective Nitro Group Reduction via Catalytic Transfer Hydrogenation

Materials:

  • 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Triethylamine

  • Methanol or Tetrahydrofuran (THF)

  • Celite

Procedure:

  • To a solution of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1 equivalent) in methanol or THF, add 10% Pd/C (typically 5-10 mol %).

  • To this suspension, add triethylamine (2-3 equivalents) followed by the slow addition of formic acid (2-5 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

References

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical support for the purification of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol using column chromatography. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and a detailed experimental protocol to address common challenges encountered during this specific separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for this compound is silica gel (SiO2, 230-400 mesh). Its polar nature is well-suited for separating the moderately polar this compound from less polar and more polar impurities.

Q2: Which mobile phase (eluent) should I use for the purification?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A typical starting point for this separation is a 9:1 to 4:1 ratio of hexanes to ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC).

Q3: What is the expected Rf value for this compound on a silica TLC plate?

A3: The ideal Rf value for the target compound on a TLC plate, to ensure good separation on a column, is between 0.25 and 0.40. You can adjust the polarity of the mobile phase to achieve an Rf value in this range. For instance, if the Rf is too low (the spot doesn't move far), increase the proportion of ethyl acetate in the mobile phase.

Q4: How can I visualize the compound on a TLC plate or during column elution, as it may be colorless?

A4: this compound contains a nitro-substituted aromatic ring, which makes it UV-active. You can visualize the compound on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot. The fractions collected from the column can also be monitored by TLC.

Q5: What are the most likely impurities I will encounter?

A5: Common impurities may include unreacted starting materials from the synthesis, such as 4-nitroacetophenone, and byproducts. These impurities are typically less polar than the desired alcohol product and will therefore elute from the column first.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not move from the origin on TLC (Rf = 0) The mobile phase is not polar enough to move the polar alcohol.Increase the polarity of the eluent by adding more ethyl acetate to the hexane/ethyl acetate mixture. Start with small increments (e.g., from 10% to 20% ethyl acetate).
Compound runs with the solvent front on TLC (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the eluent by reducing the amount of ethyl acetate in the hexane/ethyl acetate mixture.
Poor separation of the product from impurities (spots are too close on TLC) The polarity of the mobile phase is not optimal for resolving the mixture.Experiment with different solvent systems. A small amount of dichloromethane in hexanes can sometimes improve separation of aromatic compounds.
The compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase during the column run (gradient elution). For example, start with 10% ethyl acetate in hexanes and slowly increase to 20% or 30%.
All compounds elute from the column at once The mobile phase is too polar.Start with a less polar mobile phase. If the sample was loaded in a solvent more polar than the mobile phase, this can also cause poor separation. Ensure the sample is dissolved in a minimal amount of the initial mobile phase or a less polar solvent like dichloromethane.
Streaking of the compound on the TLC plate or tailing on the column The sample may be too concentrated, or it could be interacting too strongly with the silica gel. The compound might be acidic.Dilute the sample before loading it onto the column. Adding a very small amount of acetic acid (e.g., 0.1%) to the mobile phase can sometimes improve the peak shape for polar compounds.
The purified product is not clean (contains impurities) Fractions were mixed, or the separation on the column was incomplete.Ensure the column is packed properly without any air bubbles or cracks. Collect smaller fractions to better isolate the pure compound. Analyze fractions by TLC before combining them.

Experimental Protocol and Data

Determining the Optimal Mobile Phase using TLC

Before performing column chromatography, it is crucial to determine the best solvent system using TLC.

  • Prepare TLC Plates: On a silica gel TLC plate, draw a faint starting line with a pencil.

  • Spot the Plate: Spot your crude this compound solution on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).

  • Visualize and Calculate Rf: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. Calculate the Rf value for your target compound.

  • Optimize: Adjust the solvent ratio until the Rf value of the desired product is between 0.25 and 0.40.

Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on your TLC results.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate (ratio determined by TLC, e.g., 85:15)
Column Packing Wet slurry packing is recommended to avoid air bubbles.
Sample Loading Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel.
Elution Begin with the mobile phase determined by TLC. If separation is difficult, a shallow gradient of increasing ethyl acetate can be used.
Fraction Collection Collect small, equal-sized fractions (e.g., 10-15 mL).
Monitoring Analyze the collected fractions by TLC to identify those containing the pure product.
Isolation Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Expected Elution Order and Rf Values
Compound Type Relative Polarity Expected Rf in Hexanes/Ethyl Acetate (85:15) Elution Order from Column
Less polar impurities (e.g., starting materials)Low> 0.5First
This compound Moderate ~0.3 Second
More polar impurities (e.g., byproducts)High< 0.1Last or remains on the column

Visualized Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_result Result tlc 1. TLC Analysis to Determine Eluent pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Hexanes/Ethyl Acetate load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound.

improving the enantioselectivity of catalytic reactions using 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol derivatives to improve the enantioselectivity of catalytic reactions. The focus is on the asymmetric reduction of prochiral ketones, a key transformation where these chiral auxiliaries find significant application.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound and its derivatives in asymmetric catalysis?

A1: this compound and its amino alcohol derivatives are primarily used as chiral precursors for the in-situ generation of oxazaborolidine catalysts, most notably for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2][3] These catalysts facilitate the enantioselective transfer of a hydride from a borane source to a ketone, yielding a chiral secondary alcohol with high enantiomeric excess (ee).[1][2][3]

Q2: Why is achieving high enantioselectivity challenging when reducing trifluoromethyl ketones, even with chiral catalysts?

A2: The asymmetric reduction of trifluoromethyl ketones often results in low enantioselectivity due to the high reactivity of the ketone. This can lead to a significant non-catalytic reduction by the borane reagent.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to direct reduction. Additionally, the coordinating ability of the carbonyl oxygen to the chiral catalyst may be reduced, further diminishing the influence of the chiral environment on the reaction pathway.[4][5]

Q3: How can the enantioselectivity of the reduction of trifluoromethyl ketones be improved when using oxazaborolidine catalysts?

A3: The addition of a Lewis acid, such as boron trifluoride (BF₃), can significantly enhance the enantioselectivity of the reduction of trifluoromethyl ketones.[4][6] BF₃ is thought to coordinate with the carbonyl oxygen, increasing its steric bulk and enhancing the difference in activation energies between the two enantiomeric transition states, thereby favoring the catalyzed pathway.[4]

Q4: What are the critical parameters to control for reproducible and highly enantioselective results in a CBS reduction?

A4: Several factors are crucial for achieving high enantioselectivity and reproducibility:

  • Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess. Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents should be used.[2][7]

  • Purity of the Chiral Amino Alcohol: The enantiomeric purity of the this compound derivative used to generate the catalyst is paramount.[8]

  • Reaction Temperature: Lower temperatures generally favor higher enantioselectivity.[2]

  • In-situ Catalyst Formation: Allowing sufficient time for the reaction between the chiral amino alcohol and the borane source to form the active oxazaborolidine catalyst is critical.[9]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%) in the Reduction of a Trifluoromethyl Ketone

Symptoms: The desired chiral alcohol is obtained, but the enantiomeric excess is significantly lower than expected.

Potential Cause Troubleshooting Action Rationale
Non-Catalytic Background Reaction Add a Lewis acid, such as BF₃·THF (1.6 equivalents), to the reaction mixture.The high reactivity of trifluoromethyl ketones can lead to a fast, non-selective reduction by the borane reagent. A Lewis acid can enhance the coordination to the chiral catalyst, favoring the enantioselective pathway.[4][6]
Moisture Contamination Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).Water can react with the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity.[2][7]
Suboptimal Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Lowering the temperature increases the energy difference between the diastereomeric transition states, which often leads to higher enantioselectivity.[2]
Impure Chiral Precursor Verify the enantiomeric purity of the this compound derivative using chiral HPLC or NMR with a chiral solvating agent.Impurities in the chiral precursor will lead to the formation of a less effective catalyst, thereby reducing the enantioselectivity of the reaction.[8]

Data Presentation

The following table summarizes the effect of adding BF₃ on the enantioselective reduction of various trifluoromethyl ketones using an in-situ generated oxazaborolidine catalyst.

Substrate (ArCOCF₃) Yield (%) ee% (without BF₃) ee% (with BF₃)
4-MeC₆H₄COCF₃917590
4-MeOC₆H₄COCF₃898088
4-ClC₆H₄COCF₃907285
4-BrC₆H₄COCF₃856882
3-MeOC₆H₄COCF₃887886

Data adapted from Kawanami, Y., et al. (2018). Molecules, 23(10), 2408.[5]

Experimental Protocols

Key Experiment: In-situ Preparation of a Chiral Oxazaborolidine Catalyst and its use in the Asymmetric Reduction of 4'-Nitro-2,2,2-trifluoroacetophenone

This protocol describes the in-situ generation of a chiral oxazaborolidine catalyst from a derivative of this compound and its application in the enantioselective reduction of a prochiral trifluoromethyl ketone.

Materials:

  • Chiral amino alcohol derived from this compound (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol as a representative chiral amino alcohol) (10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF)

  • 4'-Nitro-2,2,2-trifluoroacetophenone

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (optional additive)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral amino alcohol (0.1 mmol).

    • Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add a 1.0 M solution of borane-dimethyl sulfide complex in THF (0.1 mmol) to the stirred solution.

    • Stir the mixture at 0 °C for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

    • Slowly add a solution of 4'-nitro-2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 20 minutes.

    • To the reaction mixture, add the primary reducing agent, a 1.0 M solution of BH₃·SMe₂ in THF (1.2 mmol), dropwise, ensuring the internal temperature does not rise significantly.

    • (Optional) For improved enantioselectivity, add BF₃·OEt₂ (1.6 mmol) dropwise to the reaction mixture before the addition of the ketone.

    • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol (2 mL).

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the purified this compound by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reduction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Flame-dried flask under Argon add_amino_alcohol Add Chiral Amino Alcohol Derivative start->add_amino_alcohol add_thf Add Anhydrous THF add_amino_alcohol->add_thf cool_0c Cool to 0 °C add_thf->cool_0c add_borane Add Borane-DMS Complex cool_0c->add_borane stir_1hr Stir for 1 hr at 0 °C add_borane->stir_1hr catalyst_formed Active Oxazaborolidine Catalyst stir_1hr->catalyst_formed cool_reaction Cool to -20 °C catalyst_formed->cool_reaction add_ketone Add Trifluoromethyl Ketone cool_reaction->add_ketone add_reducing_agent Add Borane-DMS add_ketone->add_reducing_agent monitor_reaction Monitor by TLC/GC add_reducing_agent->monitor_reaction quench Quench with Methanol monitor_reaction->quench warm_rt Warm to Room Temperature quench->warm_rt add_hcl Add 1M HCl warm_rt->add_hcl extract Extract with Ethyl Acetate add_hcl->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Purified Chiral Alcohol purify->final_product analyze_ee Determine ee% by Chiral HPLC final_product->analyze_ee

Caption: Experimental workflow for the asymmetric reduction of a trifluoromethyl ketone.

troubleshooting_low_ee start Low Enantiomeric Excess (ee%) Observed check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_temp Was the reaction temperature optimal? check_moisture->check_temp Yes re_dry Action: Rigorously dry all glassware and solvents. Use inert atmosphere. check_moisture->re_dry No check_catalyst Is the chiral precursor of high enantiomeric purity? check_temp->check_catalyst Yes lower_temp Action: Screen lower reaction temperatures (e.g., 0 °C, -20 °C). check_temp->lower_temp No check_background Is a non-catalytic background reaction suspected? check_catalyst->check_background Yes purify_precursor Action: Verify and, if necessary, purify the chiral amino alcohol. check_catalyst->purify_precursor No add_lewis_acid Action: Add a Lewis acid (e.g., BF₃·OEt₂) to the reaction. check_background->add_lewis_acid Yes end Improved Enantioselectivity check_background->end No re_dry->check_temp lower_temp->check_catalyst purify_precursor->check_background add_lewis_acid->end

Caption: Troubleshooting decision tree for low enantioselectivity.

References

stability of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol in acidic and basic reaction environments. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound under standard laboratory conditions. Its stability is largely influenced by the robust trifluoromethyl group. The C-F bonds are exceptionally strong, making the -CF3 group generally unreactive under most synthetic conditions.[1] The primary reactive sites on the molecule are the secondary hydroxyl group and the aromatic nitro group.

Q2: How does the trifluoromethyl (-CF3) group influence the molecule's reactivity?

A2: The trifluoromethyl group is strongly electron-withdrawing.[1] This has two main effects:

  • It increases the acidity of the adjacent hydroxyl proton, making it more susceptible to deprotonation under basic conditions.[1]

  • It deactivates the aromatic ring towards electrophilic substitution.[1]

Q3: What happens to this compound under basic conditions?

A3: Under mild basic conditions, the most likely event is the deprotonation of the acidic hydroxyl group to form the corresponding alkoxide. The pKa of the hydroxyl proton is significantly lowered by the adjacent -CF3 group and the para-nitro group. Harsh basic conditions (e.g., strong base, high temperature) could potentially lead to decomposition, although the trifluoromethyl group itself is highly stable. Side reactions may occur if a stoichiometric amount of a strong base is exceeded in certain synthetic preparations.[2]

Q4: Is this compound stable in acidic conditions?

A4: The molecule is generally stable in mild acidic conditions. For example, trifluoromethyl carbinols can be formed by the hydrolysis of their silyl ethers using aqueous HCl, indicating stability in such media.[3] However, under strongly acidic and/or high-temperature conditions, the hydroxyl group can be protonated to form a good leaving group (water). This may lead to the formation of a benzylic carbocation, which, although destabilized by the adjacent -CF3 group, could be attacked by nucleophiles or undergo elimination/dehydration. The nitro group can also be reduced to an amine in the presence of a metal and strong acid (e.g., Zn/HCl).[1]

Q5: Can the hydroxyl group undergo reactions without degrading the core structure?

A5: Yes. The secondary alcohol is a key site for functionalization. It can be oxidized under mild conditions to yield the corresponding ketone, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone.[1] It can also be derivatized to form esters and ethers.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action & Troubleshooting Steps
Unexpected color change (e.g., yellow to deep red/brown) upon addition of base. Formation of the nitrophenoxide-like alkoxide, which may be colored. At higher concentrations or with stronger bases, this could be the onset of decomposition.1. Run the reaction at a lower temperature. 2. Use a weaker base or a stoichiometric amount. 3. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products.
An additional spot/peak appears in TLC/LC-MS analysis after an acidic workup or reaction. This could be a dehydration product or a substitution product if a nucleophile is present. The acidic conditions may have facilitated the loss of the hydroxyl group.1. Neutralize the reaction mixture promptly and at a low temperature during workup. 2. Use a buffered system if the reaction requires pH control. 3. Characterize the byproduct by mass spectrometry and NMR to confirm its structure.
Low yield or recovery of starting material after a reaction in either acidic or basic media. The compound may be degrading under the specific reaction conditions (pH, temperature, solvent, time).1. Perform a stability test (forced degradation study) of the starting material under the reaction conditions without other reagents. 2. Monitor the reaction progress over time to identify the point at which degradation becomes significant. 3. Consider milder reaction conditions or protecting the hydroxyl group.
The nitro group is unintentionally reduced. The reaction conditions are too strongly reducing. This is common with certain metals in acid (Zn/HCl, SnCl2/HCl) or some forms of catalytic hydrogenation.[1]1. Choose a milder reducing agent if reduction is not desired. 2. If the reduction of another functional group is intended, ensure the chosen reagent is selective and does not affect the nitro group.

Data Presentation

Table 1: Acidity of 2,2,2-Trifluoroethanol and Related Compounds

CompoundpKaRationale for Comparison
Ethanol~16Baseline for a primary alcohol.
2,2,2-Trifluoroethanol12.46[4]Demonstrates the significant acidifying effect of the -CF3 group.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol11.20 (Predicted)[5]Shows the additional acidifying effect of a nitro group on the phenyl ring.
This compound < 11.20 (Estimated) The para-nitro group has a stronger electron-withdrawing effect than a meta-nitro group, suggesting the target compound is the most acidic in this list.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound under specific acidic or basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition Testing:

    • To a known volume of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl, 1 M HCl).

    • Incubate the mixture at a set temperature (e.g., room temperature, 50 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with a suitable base (e.g., NaHCO3 solution), and dilute for analysis.

  • Basic Condition Testing:

    • To a known volume of the stock solution, add an equal volume of an aqueous basic solution (e.g., 0.1 M NaOH, 1 M NaOH).

    • Incubate and sample at specified time points as described for the acidic test, neutralizing with a suitable acid (e.g., 0.1 M HCl).

  • Analysis:

    • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).

    • Quantify the remaining percentage of the parent compound at each time point to determine the rate of degradation.

    • Analyze for the appearance of new peaks, which indicate degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_testing Forced Degradation Testing cluster_analysis Analysis cluster_conclusion Conclusion A Define Reaction Conditions (pH, Temp, Solvent) B Prepare Stock Solution of This compound A->B C Incubate under Acidic Conditions (e.g., 0.1M HCl) B->C D Incubate under Basic Conditions (e.g., 0.1M NaOH) B->D E Incubate under Neutral/Control Conditions B->E F Sample at Time Points (0, 2, 8, 24h) C->F Acid Samples D->F Base Samples E->F Control Samples G Analyze by HPLC / LC-MS F->G H Quantify Parent Compound & Identify Degradants G->H I Determine Stability Profile H->I

Caption: Workflow for assessing the stability of a chemical compound.

Basic_Conditions_Pathway Start This compound Alkoxide Alkoxide Intermediate (Deprotonation) Start->Alkoxide + Base (e.g., NaOH) - H₂O Alkoxide->Start + H₃O⁺ Ketone Oxidation Product (2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone) Alkoxide->Ketone + [Oxidant] Decomposition Potential Decomposition (Harsh Conditions) Alkoxide->Decomposition Strong Base / Heat

Caption: Potential reaction pathways under basic conditions.

Acidic_Conditions_Pathway Start This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Start->Protonated_Alcohol + H⁺ (e.g., HCl) Protonated_Alcohol->Start - H⁺ Carbocation Benzylic Carbocation (Unstable Intermediate) Protonated_Alcohol->Carbocation - H₂O Substitution_Product Substitution Product Carbocation->Substitution_Product + Nucleophile (Nu⁻) Dehydration_Product Dehydration Product Carbocation->Dehydration_Product - H⁺

Caption: Potential reaction pathways under acidic conditions.

References

troubleshooting poor yields in the synthesis of fluorinated alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated alcohols. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide: Poor Yields in Deoxyfluorination of Alcohols

Problem 1: Low or No Conversion of the Starting Alcohol

Question: I am not observing any significant conversion of my starting alcohol to the desired fluorinated product. What are the possible causes and how can I address them?

Answer: Low or no conversion in a deoxyfluorination reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are moisture-sensitive. For instance, reagents like DAST (diethylaminosulfur trifluoride) can decompose in the presence of water, rendering them inactive.

    • Solution: Ensure that your fluorinating agent is fresh and has been stored under anhydrous conditions. It is advisable to use freshly opened reagents or to test the activity of older batches on a reliable substrate. Always handle moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Inadequate Reaction Temperature: The reactivity of alcohols towards deoxyfluorination varies significantly with their structure (primary < secondary < tertiary). The reaction temperature might be insufficient to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. For some substrates, heating is necessary to drive the reaction to completion. However, be cautious, as excessive heat can lead to decomposition of some fluorinating agents like DAST, which can detonate at temperatures above 90°C.[3] For thermally sensitive substrates, consider photoredox-catalyzed methods that operate at milder temperatures.[4][5][6]

  • Poor Substrate Reactivity: The electronic and steric properties of your alcohol substrate can significantly hinder the reaction.

    • Solution: If you suspect poor substrate reactivity, you may need to switch to a more potent fluorinating agent or a different synthetic strategy altogether. For example, for tertiary alcohols, which are prone to elimination, a photoredox-catalyzed approach using Selectfluor® might be more effective than traditional methods.[4][5][6][7]

  • Presence of Moisture: Water in the reaction can consume the fluorinating reagent and quench reactive intermediates.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere.

Problem 2: Significant Formation of Elimination Byproducts

Question: My reaction is producing a significant amount of alkene byproducts, leading to a low yield of the fluorinated alcohol. How can I minimize elimination?

Answer: Elimination is a common side reaction in deoxyfluorination, especially with secondary and tertiary alcohols.[1][8] Here’s how to address it:

  • Choice of Fluorinating Reagent and Base: Some fluorinating reagents and the bases used in conjunction with them are more prone to causing elimination.

    • Solution: Consider using a milder, less basic fluorinating agent. Reagents like PyFluor have been shown to produce significantly fewer elimination byproducts compared to DAST.[8][9] If a base is required, screen different non-nucleophilic bases and their stoichiometry.

  • Reaction Temperature: Higher reaction temperatures often favor elimination over substitution.

    • Solution: Lowering the reaction temperature can often suppress elimination pathways.[1] Monitor the reaction closely by TLC or GC-MS to find the optimal temperature that allows for a reasonable reaction rate while minimizing byproduct formation.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. A less polar solvent may disfavor the formation of carbocationic intermediates that can lead to elimination.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low when working with tertiary alcohols?

A1: Tertiary alcohols are particularly challenging substrates for deoxyfluorination due to the high propensity of the intermediate carbocation to undergo elimination (E1 pathway) to form a stable alkene.[1][7] Traditional SN2-type deoxyfluorination is not feasible at a tertiary center. To improve yields, consider using methods that proceed through radical intermediates, such as photoredox catalysis with Selectfluor®, which has been shown to be effective for fluorinating tertiary alcohols with good yields.[4][5][6][7]

Q2: I am observing multiple products in my reaction mixture. What could be the cause?

A2: The formation of multiple products can be due to several factors:

  • Rearrangements: Carbocation intermediates, if formed, can undergo rearrangements to more stable carbocations, leading to a mixture of isomeric fluorinated products.[1]

  • Over-fluorination: In the case of diols or polyols, it's possible to get a mixture of mono-, di-, and poly-fluorinated products. Careful control of the stoichiometry of the fluorinating agent is crucial.

  • Side Reactions with Functional Groups: Other functional groups in your molecule might be reactive towards the fluorinating agent. For example, aldehydes and ketones can be converted to geminal difluorides with reagents like DAST.[10]

Q3: How can I improve the purification of my fluorinated alcohol and minimize loss of yield during workup?

A3: Fluorinated compounds can sometimes be challenging to purify.

  • Product Instability on Silica Gel: Some fluorinated alcohols can be sensitive to acidic silica gel, leading to degradation during column chromatography.[1] Consider using deactivated (neutral) silica gel or alternative purification methods like preparative TLC, crystallization, or distillation.

  • Co-elution with Byproducts: If byproducts are difficult to separate, it is best to optimize the reaction to minimize their formation in the first place.

  • Aqueous Workup: During the aqueous workup, ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.

Q4: Are there safer alternatives to DAST and Deoxo-Fluor?

A4: Yes, several safer and more thermally stable deoxyfluorinating reagents have been developed. PyFluor is a crystalline solid that is less prone to thermal decomposition and often gives higher selectivity with fewer elimination byproducts.[9] AlkylFluor and PhenoFluor are other examples of more recent reagents with improved safety profiles and handling characteristics. For specific applications, photoredox-catalyzed methods using Selectfluor® offer a mild and efficient alternative.[4][5][6][7]

Data Presentation: Comparison of Deoxyfluorination Methods

Reagent/MethodSubstrate TypeTypical Yield Range (%)Key AdvantagesCommon Side Products/Limitations
DAST Primary, Secondary50-80Readily available, broad scopeElimination, rearrangements, thermally unstable[3]
Deoxo-Fluor Primary, Secondary50-85More thermally stable than DASTElimination, rearrangements
PyFluor Primary, Secondary70-95Low cost, stable, minimal elimination[9]Requires a strong base (e.g., DBU)
PhenoFluor Primary, Secondary, Tertiary (allylic)60-90Good for late-stage fluorination, high functional group tolerance[11]Higher cost
Photoredox with Selectfluor® Secondary, Tertiary60-85Mild conditions, good for tertiary alcohols[4][5][6][7]Requires photocatalyst and light source
CpFluor Primary, Secondary60-90Bench-stable, good for selective fluorination of diols[10]

Experimental Protocols

Deoxyfluorination of a Secondary Alcohol using DAST

This is a general procedure and should be adapted for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM) (to make a 0.1 M solution).

  • Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add DAST (1.2 eq.) dropwise via syringe.[2]

  • Monitoring: Stir the reaction mixture at -78°C and allow it to slowly warm to room temperature over 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Photoredox-Catalyzed Deoxyfluorination of a Tertiary Alcohol with Selectfluor®

This protocol is based on methodologies for the deoxyfluorination of activated alcohols.

  • Activation of Alcohol: In a flask, dissolve the tertiary alcohol (1.0 eq.) in an appropriate solvent. Add an activating agent (e.g., oxalyl chloride) and a base (e.g., pyridine) at 0°C to form the corresponding oxalate ester. The activated alcohol is often used without further purification.

  • Photoredox Reaction: In a reaction vessel, combine the activated alcohol (1.0 eq.), Selectfluor® (2.25 eq.), a photocatalyst (e.g., Ir[dF(OMe)ppy]₂(dtbbpy)PF₆, 1 mol%), and a base (e.g., Na₂HPO₄, 2.0 eq.) in a suitable solvent system (e.g., acetone/water).[6]

  • Irradiation: Degas the reaction mixture and then irradiate with a blue LED lamp (e.g., 34 W) at room temperature for 16-24 hours.[6][7]

  • Work-up and Purification: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Poor Yield in Fluorinated Alcohol Synthesis check_conversion Low or No Conversion? start->check_conversion check_elimination High Elimination? start->check_elimination reagent_inactive Inactive Fluorinating Reagent? check_conversion->reagent_inactive Yes reagent_base_choice Inappropriate Reagent/Base? check_elimination->reagent_base_choice Yes temp_low Reaction Temp Too Low? reagent_inactive->temp_low No use_fresh_reagent Use Fresh/Anhydrous Reagent reagent_inactive->use_fresh_reagent Yes substrate_reactive Poor Substrate Reactivity? temp_low->substrate_reactive No increase_temp Increase Temperature Cautiously temp_low->increase_temp Yes change_reagent Use More Potent Reagent (e.g., for tertiary alcohols) substrate_reactive->change_reagent Yes temp_high Reaction Temp Too High? reagent_base_choice->temp_high No use_milder_reagent Use Milder Reagent (e.g., PyFluor) reagent_base_choice->use_milder_reagent Yes lower_temp Lower Reaction Temperature temp_high->lower_temp Yes

Caption: A troubleshooting workflow for poor yields in fluorinated alcohol synthesis.

Deoxyfluorination_Pathways cluster_sn2 SN2 Pathway (Primary/Secondary Alcohols) cluster_elimination Elimination Side Reaction cluster_radical Radical Pathway (Tertiary Alcohols) alcohol_sn2 R-OH activated_alcohol_sn2 R-O-LG alcohol_sn2->activated_alcohol_sn2 + Fluorinating Agent product_sn2 R-F (Inversion) activated_alcohol_sn2->product_sn2 + F- activated_alcohol_elim R-O-LG alkene Alkene byproduct activated_alcohol_elim->alkene - H-LG alcohol_rad R-OH activated_alcohol_rad R-O-X alcohol_rad->activated_alcohol_rad Activate radical R• activated_alcohol_rad->radical Photoredox Catalyst + Light product_rad R-F radical->product_rad + 'F' source (e.g., Selectfluor)

Caption: Competing pathways in the deoxyfluorination of alcohols.

References

solvent effects on the reactivity and selectivity of reactions involving 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues related to solvent effects on the reactivity and selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites and common reactions of this compound?

A1: The primary reactive site is the secondary hydroxyl (-OH) group. The presence of the electron-withdrawing trifluoromethyl (-CF₃) and 4-nitrophenyl groups significantly influences its acidity and reactivity. Common reactions include:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone.[1]

  • Esterification & Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids (or their derivatives) and etherification with alkyl halides or other electrophiles.[1]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group to allow for substitution reactions.

  • Biocatalytic Reactions: As a chiral alcohol, it is a common substrate for enzyme-catalyzed reactions, such as lipase-catalyzed kinetic resolutions to produce enantiomerically pure esters.[2][3]

Q2: How does the choice of solvent generally impact the reactivity of this alcohol?

A2: Solvents play a critical role by solvating reactants, intermediates, and transition states.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can hydrogen bond with the hydroxyl group. They can stabilize ionic intermediates, which may accelerate reactions proceeding through such pathways (e.g., SN1-type mechanisms).[4] However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2-type reactions.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can dissolve polar and ionic reagents but are not hydrogen bond donors. They are often good choices for reactions involving anionic nucleophiles, as they do not over-stabilize the nucleophile, leaving it more reactive.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are typically used when reactants are nonpolar. In the context of biocatalysis (e.g., lipase reactions), hydrophobic solvents are often preferred as they prevent the stripping of essential water from the enzyme, thus maintaining its active conformation and leading to higher reaction rates.[5]

  • Fluorinated Solvents (e.g., 2,2,2-Trifluoroethanol - TFE): Fluorinated solvents like TFE have unique properties, including high ionizing power and strong hydrogen bond donating ability, which can promote reactivity and enhance selectivity in certain transformations.[6][7]

Q3: How can solvent choice affect the selectivity of enzymatic reactions with this substrate?

A3: In enzyme-catalyzed reactions, such as the kinetic resolution of this racemic alcohol using a lipase, the solvent is crucial for selectivity (enantioselectivity). The solvent can modify the enzyme's flexibility and conformation, which in turn affects how the substrate binds to the active site. For example, adding small amounts of polar organic solvents like DMSO to a nonpolar medium can sometimes increase the enantioselectivity of a lipase, although it may decrease the overall reaction rate.[2] It is a delicate balance that often requires empirical screening and optimization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Reaction Yield

Q: My reaction yield is consistently low. What are the common causes and how can I fix them?

A: Low yields can stem from several factors. Systematically check the following points.

  • Cause 1: Reagent and Solvent Purity

    • Troubleshooting: Impurities in starting materials or solvents can inhibit catalysts or introduce side reactions.[8][9] Moisture is a frequent issue, especially in reactions using water-sensitive reagents (e.g., organometallics, acid chlorides).

    • Solution:

      • Use reagents from a reliable source with confirmed purity.

      • Ensure solvents are anhydrous by using freshly opened bottles of dry solvent or by drying them using standard laboratory procedures (e.g., distillation from a drying agent, passing through an alumina column).[10]

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent degradation by atmospheric moisture and oxygen.[8]

  • Cause 2: Suboptimal Reaction Temperature

    • Troubleshooting: The reaction may have a high activation energy, requiring heat, or the products/reactants might be thermally unstable, decomposing at elevated temperatures.

    • Solution:

      • If the reaction is slow, try gradually increasing the temperature while monitoring for product formation and decomposition (e.g., by TLC or GC-MS).

      • For potentially exothermic reactions, start at a lower temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly to maintain control.[8]

  • Cause 3: Poor Solubility

    • Troubleshooting: If the reactants are not fully dissolved, the reaction will be slow or incomplete as it can only occur at the surface of the solid.

    • Solution: Choose a solvent in which all reactants are soluble. If a single solvent is not effective, a co-solvent system (a mixture of two or more miscible solvents) may be required.

  • Cause 4: Reaction Equilibrium

    • Troubleshooting: Many reactions, such as Fischer esterification, are reversible. The accumulation of a byproduct (e.g., water) can shift the equilibrium back towards the reactants, limiting the yield.[11]

    • Solution: Remove the byproduct as it forms. For water, this can be achieved using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of one of the reagents.

Problem 2: Poor Selectivity / Formation of Multiple Products

Q: My reaction is producing a mixture of the desired product and several byproducts. How can I improve selectivity?

A: Poor selectivity is often directly linked to the reaction mechanism and can be heavily influenced by the solvent.

  • Cause 1: Competing Reaction Pathways

    • Troubleshooting: The substrate may be able to react in different ways (e.g., substitution vs. elimination). The solvent's polarity can dictate which pathway is favored.

    • Solution:

      • For SN1-like pathways (favoring carbocation intermediates): Use polar protic solvents (e.g., ethanol, methanol, TFE) to stabilize the ionic intermediates.[4]

      • For SN2-like pathways (favoring a concerted mechanism): Use polar aprotic solvents (e.g., THF, Acetone, DMF, Acetonitrile) that solvate the counter-ion but not the nucleophile, making it more reactive.[4]

      • Screen a range of solvents with varying polarities to find the optimal medium for your desired transformation.

  • Cause 2: Undesired Reactivity of Functional Groups

    • Troubleshooting: In the case of this compound, a strong reducing agent might reduce the nitro group in addition to another desired transformation.

    • Solution:

      • Choose milder or more selective reagents. For instance, when reducing the ketone precursor to synthesize the alcohol, NaBH₄ is preferred over the more powerful LiAlH₄ to avoid reduction of the nitro group.[1]

      • Consider using protecting groups for sensitive functionalities if milder reagents are not an option.

Quantitative Data on Solvent Effects

The following table provides representative data on how solvent choice can affect the conversion and enantioselectivity (expressed as enantiomeric excess, e.e.) of a lipase-catalyzed transesterification of racemic this compound.

Table 1: Effect of Solvent on Lipase-Catalyzed Acylation of (±)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

SolventLog PSolvent TypeConversion (%) after 24hEnantiomeric Excess (e.e., %) of Ester
n-Hexane3.5Nonpolar, Hydrophobic48>99
Toluene2.5Nonpolar, Hydrophobic4598
Diisopropyl ether1.9Slightly Polar, Hydrophobic4297
Tetrahydrofuran (THF)0.4Polar Aprotic, Hydrophilic1585
Acetonitrile-0.3Polar Aprotic, Hydrophilic1070
Dimethyl Sulfoxide (DMSO)-1.3Polar Aprotic, Hydrophilic<5Not Determined

Note: This data is illustrative, based on general principles of lipase catalysis in organic media.[2][5] Hydrophobic solvents (high Log P) generally lead to higher activity and selectivity, while hydrophilic solvents can strip essential water from the enzyme, reducing its performance.

Experimental Protocols
Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of an ester via acid-catalyzed reaction with a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., Acetic Acid, 3.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops)

  • Solvent (e.g., Toluene, to allow for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and toluene.

  • Reagent Addition: Add the carboxylic acid followed by the slow, dropwise addition of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol describes the enantioselective acylation of the racemic alcohol.

Materials:

  • (±)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (1.0 eq)

  • Acyl donor (e.g., Vinyl acetate, 1.5 eq)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Solvent (e.g., n-Hexane or Diisopropyl ether)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Setup: To a dry flask containing a magnetic stir bar, add (±)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol and the chosen anhydrous solvent.

  • Reagent Addition: Add the acyl donor (vinyl acetate).

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Termination: Stop the reaction at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Workup: Filter off the immobilized enzyme (it can often be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting ester from the unreacted alcohol using flash column chromatography.

Visualizations

TroubleshootingWorkflow start Low Reaction Yield Observed check_purity Verify Reagent & Solvent Purity (Anhydrous Conditions?) start->check_purity check_temp Optimize Reaction Temperature (Too Low or Too High?) check_purity->check_temp [ Purity OK ] purify Purify Reagents Dry Solvents Use Inert Atmosphere check_purity->purify [ Impure/Wet ] check_sol Assess Reactant Solubility (Is everything dissolved?) check_temp->check_sol [ Temp OK ] temp_adjust Screen Temperatures (e.g., 0°C, RT, Reflux) check_temp->temp_adjust [ Suboptimal ] check_eq Consider Reaction Equilibrium (Is a byproduct inhibitory?) check_sol->check_eq [ Soluble ] solvent_screen Screen Solvents Use Co-Solvent System check_sol->solvent_screen [ Insoluble ] remove_byproduct Remove Byproducts (e.g., Dean-Stark for water) check_eq->remove_byproduct [ Reversible ] end_node Yield Improved check_eq->end_node [ Not Reversible ] purify->check_temp temp_adjust->check_sol solvent_screen->check_eq remove_byproduct->end_node

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

SolventChoiceLogic cluster_0 Reaction Environment cluster_1 Solvent Properties cluster_2 Favored Reaction Pathway / Outcome reaction Reaction of 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol polar_protic Polar Protic (e.g., EtOH, H₂O, TFE) - H-bond donor - Stabilizes ions reaction->polar_protic polar_aprotic Polar Aprotic (e.g., THF, ACN, DMF) - No H-bond donation - Solvates cations well reaction->polar_aprotic nonpolar Nonpolar (e.g., Hexane, Toluene) - Poor ion solvation - Favors neutral species reaction->nonpolar path_ionic Ionic Intermediates (e.g., SN1-like) - Carbocation stabilization polar_protic->path_ionic Promotes path_concerted Concerted Mechanism (e.g., SN2-like) - Enhanced nucleophilicity polar_protic->path_concerted Can hinder polar_aprotic->path_concerted Promotes path_enzyme Biocatalysis (Lipase) - Maintains enzyme structure - High selectivity nonpolar->path_enzyme Promotes

Caption: Logical diagram illustrating how solvent properties influence reaction outcomes.

ExperimentalWorkflow setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Add substrate & solvent reagents 2. Reagent Addition - Add reagents/catalyst - Control temperature (e.g., 0°C) setup->reagents monitor 3. Reaction Monitoring - Stir at desired temperature - Track progress (TLC/GC) reagents->monitor workup 4. Quench & Workup - Cool reaction - Quench if necessary - Liquid-liquid extraction monitor->workup purify 5. Isolation & Purification - Dry organic layer (e.g., MgSO₄) - Concentrate solvent - Column Chromatography workup->purify characterize 6. Characterization - Analyze final product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for synthesis and purification.

References

managing the hygroscopic nature of fluorinated alcohols during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are fluorinated alcohols and why are they hygroscopic?

A1: Fluorinated alcohols are organic compounds where one or more hydrogen atoms on the alkyl group have been replaced by fluorine atoms. This substitution leads to unique properties such as high polarity, strong hydrogen bond donating ability, and low nucleophilicity, making them excellent solvents for a variety of applications, including peptide synthesis and fluorination reactions. Their hygroscopic nature, the tendency to readily absorb moisture from the atmosphere, is due to their high polarity and the ability of the hydroxyl group to form strong hydrogen bonds with water molecules.

Q2: What are the common consequences of water contamination in experiments involving fluorinated alcohols?

A2: Water contamination in fluorinated alcohol solvents can have several detrimental effects on experiments:

  • Reaction Inhibition or Failure: Many reactions, such as those involving organometallics, water-sensitive protecting groups (e.g., in peptide synthesis), or specific fluorinating agents, can be inhibited or fail completely in the presence of water.

  • Side Reactions: Water can act as a nucleophile or a base, leading to unwanted side reactions, hydrolysis of reagents or products, and reduced product yield and purity.

  • Inconsistent Results: Variable water content in the solvent can lead to poor reproducibility of experiments, making it difficult to obtain reliable and consistent data.

  • Degradation of Reagents: Some sensitive reagents may decompose in the presence of moisture.

Q3: How should I properly store fluorinated alcohols to minimize water absorption?

A3: Proper storage is crucial to maintain the anhydrous nature of fluorinated alcohols.[1] Here are the best practices:

  • Use Airtight Containers: Store fluorinated alcohols in tightly sealed containers with inert liners (e.g., PTFE).

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Use of Desiccants: Store bottles in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite™) or molecular sieves.

  • Minimize Headspace: When possible, transfer the solvent to smaller bottles to minimize the amount of air (and thus moisture) in the headspace.

  • Seal with Paraffin Film: For extra protection, wrap the bottle cap and neck with paraffin film.

Q4: What are the recommended drying agents for fluorinated alcohols?

A4: Molecular sieves are the most effective and commonly used desiccants for drying fluorinated alcohols. They are synthetic crystalline aluminosilicates with a uniform pore size that selectively adsorb water molecules.

Troubleshooting Guides

My reaction is not proceeding as expected, could water in my fluorinated alcohol be the cause?

If you suspect water contamination is affecting your reaction, follow this troubleshooting guide:

Troubleshooting_Reaction_Failure start Reaction Failure or Low Yield Observed check_water Is the reaction known to be moisture-sensitive? start->check_water measure_water Measure water content of the fluorinated alcohol using Karl Fischer titration. check_water->measure_water Yes other_issues Investigate other potential issues: - Reagent purity - Reaction temperature - Reaction time - Catalyst activity check_water->other_issues No water_high Water content is high (> 50 ppm for sensitive reactions) measure_water->water_high water_low Water content is low (< 50 ppm) measure_water->water_low dry_solvent Dry the fluorinated alcohol (e.g., with molecular sieves) and repeat the experiment. water_high->dry_solvent water_low->other_issues end_dry Problem Resolved dry_solvent->end_dry end_other Continue Troubleshooting other_issues->end_other no_sensitivity Reaction is not highly moisture-sensitive. Drying_Protocol_Workflow start Start: Need for Anhydrous Fluorinated Alcohol activate_sieves 1. Activate 3Å Molecular Sieves (250-300°C, >3h under vacuum/inert gas) start->activate_sieves cool_sieves 2. Cool Sieves to Room Temperature (under inert atmosphere) activate_sieves->cool_sieves add_solvent 3. Add Fluorinated Alcohol to Activated Sieves (10-20% w/v) cool_sieves->add_solvent equilibrate 4. Equilibrate for >24 hours (sealed under inert atmosphere) add_solvent->equilibrate dispense 5. Dispense Anhydrous Solvent (using syringe under inert gas) equilibrate->dispense end_product End: Anhydrous Fluorinated Alcohol Ready for Use dispense->end_product Handling_Best_Practices start Start: Experiment with Hygroscopic Fluorinated Alcohol prepare_glassware 1. Dry Glassware Thoroughly (oven-dried or flame-dried) start->prepare_glassware assemble_apparatus 2. Assemble Apparatus Hot and Cool Under Inert Gas prepare_glassware->assemble_apparatus use_septa 3. Use Rubber Septa on All Openings assemble_apparatus->use_septa inert_atmosphere 4. Maintain a Positive Pressure of Inert Gas (N2 or Ar) use_septa->inert_atmosphere transfer_solvent 5. Transfer Solvent via Syringe or Cannula inert_atmosphere->transfer_solvent minimize_exposure 6. Minimize Exposure Time When Adding Reagents transfer_solvent->minimize_exposure seal_reaction 7. Keep Reaction Vessel Sealed Throughout minimize_exposure->seal_reaction end_experiment End: Successful Experiment with Anhydrous Conditions seal_reaction->end_experiment

References

Technical Support Center: Safe Handling and Disposal of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of trifluoromethyl-containing compounds. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with trifluoromethyl-containing compounds?

A1: The hazards can vary significantly depending on the specific molecule. However, some general concerns include:

  • Reactivity: Certain trifluoromethylating reagents are highly reactive and may react violently with water or other incompatible materials.

  • Toxicity: While the trifluoromethyl group itself is generally considered stable and can enhance metabolic stability in drug candidates, the overall toxicity of the compound depends on the entire molecular structure.[1][2][3] Some trifluoromethyl-containing compounds can be toxic or have specific target organ effects.

  • Decomposition Products: Under certain conditions, such as high temperatures or exposure to strong acids or bases, some trifluoromethyl compounds can decompose to release hazardous substances like hydrogen fluoride (HF).[4]

  • Environmental Persistence: Some trifluoromethyl-containing compounds can be persistent in the environment.[5][6][7]

Q2: What immediate steps should I take in case of an accidental spill of a trifluoromethyl-containing compound?

A2: In the event of a spill, follow the "R.E.S.C.U.E." protocol:

  • RESCUE: Evacuate any injured personnel and provide immediate first aid. Remove contaminated clothing and use an emergency shower or eyewash station as needed.

  • EVACUATE: Evacuate all non-essential personnel from the immediate spill area.

  • SECURE: Secure the area by closing doors and posting warning signs to prevent unauthorized entry.

  • COMMUNICATE: Notify your supervisor and the appropriate safety personnel (e.g., Environmental Health & Safety).

  • UTILIZE: If the spill is small and you are trained and equipped to handle it, use an appropriate spill kit. For larger or more hazardous spills, await the arrival of emergency responders.

  • EVALUATE: Once the spill is contained and cleaned up, evaluate the incident to prevent future occurrences.

Refer to the detailed experimental protocol for spill cleanup for specific instructions.

Q3: How should I properly dispose of waste containing trifluoromethyl compounds?

A3: Trifluoromethyl-containing waste should be treated as hazardous waste. Key disposal considerations include:

  • Segregation: Do not mix trifluoromethyl-containing waste with other waste streams unless specifically instructed to do so.

  • Labeling: Clearly label waste containers with the full chemical name and associated hazards.

  • Containment: Use appropriate, sealed containers for waste collection.

  • Consult Guidelines: Follow all institutional and local regulations for hazardous waste disposal.

Refer to the waste disposal decision tree diagram for a logical approach to waste management.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving trifluoromethyl-containing compounds.

Low or No Reaction Yield in Trifluoromethylation Reactions

  • Question: My trifluoromethylation reaction is giving a low yield or not proceeding at all. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield in trifluoromethylation reactions can stem from several factors.[8]

    • Initiator/Catalyst Inactivity: Ensure your initiator or catalyst is active and anhydrous, especially when using moisture-sensitive reagents like TBAF or CsF.[8] Consider using a fresh batch or drying the existing supply.

    • Reagent Quality: The purity of your trifluoromethylating agent is crucial. If you suspect reagent degradation, consider using a new bottle.[8]

    • Solvent Effects: The choice of solvent can significantly impact reaction efficiency. While THF is common, some reactions may proceed more effectively in solvents like DMF.[8]

    • Substrate Reactivity: Electron-deficient substrates are generally more reactive. For less reactive substrates, you may need to employ a more potent initiator or more forcing reaction conditions.[8]

Reaction Stalls Before Completion

  • Question: My trifluoromethylation reaction starts but then stalls before all the starting material is consumed. What should I do?

  • Answer: A stalled reaction is often due to catalyst deactivation or the presence of inhibitors.[8]

    • Catalyst Deactivation: This is a common issue with moisture-sensitive catalysts. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.[8]

    • Inhibitors: Trace impurities in your starting material, reagents, or solvent can inhibit the reaction. Purifying your starting materials and using high-purity, anhydrous solvents can help mitigate this issue.

Formation of Silyl Enol Ether Byproduct

  • Question: I am working with an enolizable ketone and observing the formation of a significant amount of the silyl enol ether byproduct. How can I minimize this?

  • Answer: The formation of silyl enol ethers is a common side reaction with enolizable ketones. To favor the desired trifluoromethylation, consider the following:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product.

    • Choice of Initiator: The choice of initiator can influence the reaction pathway. Experiment with different fluoride or non-fluoride initiators to find the optimal conditions for your substrate.

Data Presentation

Table 1: Occupational Exposure Limits (OELs) for Select Fluorinated Compounds

CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
Nitrogen Trifluoride10 ppm (29 mg/m³)[9]10 ppm (29 mg/m³)[9]10 ppm[9]
Fluorides (as F)2.5 mg/m³2.5 mg/m³2.5 mg/m³ (BEI®)
General Trifluoromethyl CompoundsNo specific PEL. Adhere to limits for respirable dust/particulates.Consult NIOSH Pocket Guide for specific compounds.Consult ACGIH documentation for specific compounds.

Note: For most trifluoromethyl-containing organic compounds, specific OELs have not been established. In these cases, it is prudent to handle them as potentially hazardous and minimize exposure. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.

Table 2: Recommended Glove Materials for Handling Trifluoromethyl-Containing Compounds

Glove MaterialRecommendationChemical Resistance
Butyl Rubber Excellent Protects against a wide variety of chemicals, including many acids, bases, alcohols, and ketones.[10]
Viton™ Excellent A fluorinated polymer with excellent resistance to many organic chemicals.[11]
Nitrile Good Offers good protection against oils, greases, and some solvents, but may not be suitable for all trifluoromethyl compounds.[10][12]
Neoprene Fair to Good Provides resistance to acids, bases, and alcohols.[12]
Natural Rubber (Latex) Poor to Fair Generally not recommended for handling reactive organic chemicals.[10]
Polyvinyl Chloride (PVC) Poor Not recommended for use with many organic solvents.[10]

Disclaimer: This table provides general guidance. Always consult the manufacturer's glove compatibility chart for the specific chemical you are handling.

Experimental Protocols

Protocol 1: General Procedure for Quenching a Trifluoromethylation Reaction

This protocol describes a general method for quenching a reaction mixture containing a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃).

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath to control any exothermic processes.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add a suitable quenching agent. For reactions involving TMSCF₃, a common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] For other trifluoromethylating agents, refer to the specific literature or SDS for appropriate quenching procedures.

  • Monitor for Gas Evolution: Be aware of potential gas evolution during quenching and ensure the reaction is performed in a well-ventilated fume hood.

  • Allow to Warm: Once the addition of the quenching agent is complete and any initial exotherm has subsided, allow the mixture to slowly warm to room temperature.

  • Aqueous Workup: Proceed with a standard aqueous workup to extract the desired product. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate or diethyl ether) and water or brine.[8][13][14]

  • Waste Collection: Collect all aqueous and organic waste streams in appropriately labeled hazardous waste containers.

Protocol 2: Decontamination of Glassware and Equipment

Proper decontamination of glassware and equipment is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: In a fume hood, rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual trifluoromethyl-containing compound. Collect this solvent rinse as hazardous waste.

  • Base Wash: Carefully wash the rinsed items with a base bath (e.g., a saturated solution of potassium hydroxide in isopropanol). This can help to hydrolyze and remove trace amounts of reactive trifluoromethyl species. Exercise caution when working with base baths, as they are highly corrosive.

  • Thorough Water Rinse: After the base wash, thoroughly rinse the glassware and equipment with deionized water.

  • Acid Wash (Optional): For a more rigorous cleaning, an acid wash (e.g., with a dilute solution of HCl or H₂SO₄) can be performed, followed by another thorough rinse with deionized water.

  • Final Rinse and Drying: Perform a final rinse with an appropriate solvent (e.g., acetone) to aid in drying. Allow the items to air dry completely in a well-ventilated area or in an oven.

Mandatory Visualizations

Spill_Response_Workflow Spill Response Workflow for Trifluoromethyl-Containing Compounds spill Spill Occurs assess Assess Severity (Size, Hazard) spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major evacuate Evacuate Immediate Area minor_spill->evacuate emergency Call Emergency Services major_spill->emergency alert Alert Supervisor and EH&S evacuate->alert ppe Don Appropriate PPE alert->ppe await_response Await Professional Response Team alert->await_response contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Residue neutralize->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Complete Incident Report dispose->report emergency->alert await_response->decontaminate Waste_Disposal_Decision_Tree Waste Disposal Decision Tree for Trifluoromethyl Compounds start Generate Trifluoromethyl- Containing Waste is_reactive Is the waste reactive (e.g., unquenched reagent)? start->is_reactive quench Quench Reactives (See Protocol) is_reactive->quench Yes non_reactive Non-Reactive Waste is_reactive->non_reactive No quench->non_reactive waste_type Determine Waste Type non_reactive->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid halogenated Halogenated Organic Waste Stream liquid_waste->halogenated non_halogenated Non-Halogenated Organic Waste Stream liquid_waste->non_halogenated aqueous_waste Aqueous Waste with Fluorinated Organics liquid_waste->aqueous_waste contaminated_solids Contaminated Solids (e.g., gloves, paper towels) solid_waste->contaminated_solids sharps Contaminated Sharps solid_waste->sharps solid_waste_container Dispose in Labeled Solid Waste Container contaminated_solids->solid_waste_container sharps_container Dispose in Sharps Container sharps->sharps_container Toxicology_Signaling_Pathway Generalized Toxicological Pathway of Trifluoromethyl Compounds exposure Exposure to Trifluoromethyl Compound (Inhalation, Dermal, Ingestion) absorption Absorption and Distribution exposure->absorption parent_compound Parent Compound absorption->parent_compound metabolism Metabolism (e.g., by Cytochrome P450 enzymes) metabolites Metabolites (potentially more or less toxic) metabolism->metabolites parent_compound->metabolism cellular_targets Interaction with Cellular Targets (Proteins, DNA, etc.) parent_compound->cellular_targets excretion Excretion parent_compound->excretion metabolites->cellular_targets metabolites->excretion cellular_response Cellular Response cellular_targets->cellular_response oxidative_stress Oxidative Stress cellular_response->oxidative_stress inflammation Inflammation cellular_response->inflammation apoptosis Apoptosis cellular_response->apoptosis organ_toxicity Organ-Specific Toxicity (e.g., Liver, Kidney) oxidative_stress->organ_toxicity inflammation->organ_toxicity apoptosis->organ_toxicity

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and development of chiral molecules. For 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a valuable building block in medicinal chemistry, ensuring enantiopurity is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for determining its enantiomeric excess, supported by experimental data and detailed protocols.

Methodology Comparison: At a Glance

Chiral HPLC is the most widely utilized technique for the enantioseparation of non-volatile and thermally labile compounds like this compound.[1] However, alternative methods such as chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can also be employed, each with its own set of advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Separation based on differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.[2][3]
Typical Analytes Non-volatile, thermally labile compounds.[1]Volatile, thermally stable compounds. Derivatization may be required to increase volatility.Broad applicability, particularly for thermally labile and complex mixtures.[4]
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.Generally lower, though high-resolution detectors can be expensive.High, comparable to or exceeding HPLC.
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.Lower, as it primarily uses gases as the mobile phase.Significantly lower than HPLC, offering a "greener" alternative.[2]
Key Advantage Broad applicability and a wide variety of available chiral stationary phases.High resolution and sensitivity for volatile analytes.Fast separations, reduced solvent consumption, and lower backpressure.[3]
Key Limitation Can require more extensive method development and higher solvent consumption.Limited to volatile and thermally stable analytes; may require derivatization.Higher initial instrument cost.

Performance Comparison of Chiral Stationary Phases for HPLC

The selection of the chiral stationary phase (CSP) is the most critical parameter for achieving successful enantioseparation in HPLC. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are widely effective for a broad range of chiral compounds, including trifluoromethyl-substituted alcohols.[5]

Note: The following data is representative for a closely related compound, 1-Phenyl-2,2,2-trifluoroethanol, due to the lack of publicly available, specific quantitative data for this compound. These values provide a strong indication of the expected performance for the target analyte under similar conditions.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Data adapted from a guide on the chiral HPLC analysis of trifluoromethyl-substituted alcohols.[5] A resolution of ≥ 1.5 indicates baseline separation.[5]

Experimental Protocols

Reproducible and reliable results are contingent on careful adherence to established experimental protocols.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for the chiral analysis of this compound.

1. Sample Preparation:

  • Dissolution: Dissolve the racemic or enantioenriched this compound in the mobile phase to avoid peak distortion.[5]

  • Concentration: Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.[5]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

2. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A common starting condition is n-Hexane/Isopropanol (90:10, v/v). The ratio can be adjusted to optimize retention and resolution.[5]

  • Flow Rate: For a standard 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is a common starting point.[5]

  • Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C.[5]

  • Detection: Set the UV detector to a wavelength where the analyte has significant absorbance, likely around 254 nm due to the nitrophenyl group.

3. Data Analysis:

  • Peak Identification: Inject a racemic standard to determine the retention times of both enantiomers.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Method 2: Chiral Gas Chromatography (GC) - Alternative Method

Chiral GC is a powerful technique for the separation of volatile enantiomers. For a compound like this compound, derivatization to a more volatile analogue (e.g., by silylation of the hydroxyl group) may be necessary.

1. Sample Preparation and Derivatization:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl ether derivative.

2. GC Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 220°C) to ensure elution and separation.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks.

Method 3: Chiral Supercritical Fluid Chromatography (SFC) - Alternative Method

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase, offering fast and efficient separations.[2][3]

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, typically an alcohol like methanol or ethanol.

2. SFC Conditions:

  • Column: Polysaccharide-based chiral columns are commonly used (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[6]

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.[3]

  • Back Pressure Regulator (BPR) Pressure: Typically maintained around 150 bar.

  • Temperature: Usually controlled between 30°C and 40°C.

  • Detector: UV-Vis detector.

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Dissolution Dissolve Sample in Mobile Phase Concentration Adjust Concentration (1 mg/mL) Dissolution->Concentration Filtration Filter (0.45 µm) Concentration->Filtration Injection Inject Sample Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection (~254 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Report Report Calculation->Report

Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.

Method_Selection Analyte Analyte: this compound Volatility Is the analyte (or its derivative) volatile and thermally stable? Analyte->Volatility HPLC Chiral HPLC Volatility->HPLC No GC Chiral GC Volatility->GC Yes Solvent_Concern Is solvent consumption a major concern? HPLC->Solvent_Concern SFC Chiral SFC Solvent_Concern->HPLC No Solvent_Concern->SFC Yes

Caption: Decision tree for selecting a chiral separation method.

References

Validating the Absolute Configuration of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of established experimental methods for validating the absolute configuration of the enantiomers of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a chiral fluorinated alcohol of interest in medicinal chemistry.

Comparison of Key Validation Methods

The selection of an appropriate method for determining absolute configuration depends on factors such as the physical state of the sample, the availability of instrumentation, and the chemical nature of the molecule. Below is a comparative summary of the most effective techniques.

MethodPrincipleSample RequirementsAdvantagesLimitations
X-ray Crystallography Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal of a chiral derivative or the pure enantiomer.Provides unambiguous determination of the absolute configuration.Growth of suitable crystals can be challenging; not applicable to non-crystalline materials.
NMR - Mosher's Ester Analysis Derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The analysis of the differences in the ¹H or ¹⁹F NMR chemical shifts of these diastereomers allows for the assignment of the absolute configuration.Enantiomerically enriched alcohol sample.Applicable in solution; does not require crystallization; relatively small sample amount needed.Requires chemical derivatization which may be difficult for sterically hindered alcohols; interpretation can be complex if conformational flexibility is high.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared with a theoretically calculated spectrum for a known configuration.Enantiomerically pure sample in solution.Non-destructive; applicable to a wide range of chiral molecules in their native state (solution).Requires specialized instrumentation; relies on accurate quantum chemical calculations for interpretation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for analogous chiral secondary alcohols.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of an enantiomerically pure sample of this compound or a suitable crystalline derivative (e.g., an ester with a heavy atom). Vapor diffusion or slow evaporation from a suitable solvent system are common techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for its inverse confirms the assignment.

NMR Spectroscopy - Mosher's Ester Analysis
  • Esterification: In two separate reactions, react the enantiomerically enriched this compound with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding (S)- and (R)-MTPA esters.

  • Purification: Purify the resulting diastereomeric esters by column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton and fluorine resonances for both esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons and fluorine atoms on both sides of the chiral center. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established Mosher's method model, allows for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the (R)-enantiomer).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the measured enantiomer. The spectrum of the other enantiomer will be the mirror image.

Visualizing the Workflow

The process of validating the absolute configuration can be summarized in the following workflow diagram.

G Workflow for Absolute Configuration Validation cluster_synthesis Sample Preparation cluster_methods Validation Methods cluster_xray_steps X-ray Protocol cluster_nmr_steps NMR Protocol cluster_vcd_steps VCD Protocol start Enantiomerically Enriched This compound xray X-ray Crystallography start->xray nmr NMR (Mosher's Ester Analysis) start->nmr vcd VCD Spectroscopy start->vcd crystal Crystal Growth xray->crystal derivatization Derivatization with (R)- & (S)-MTPA-Cl nmr->derivatization vcd_acq VCD Spectrum Acquisition vcd->vcd_acq data_collection Data Collection crystal->data_collection structure_solution Structure Solution data_collection->structure_solution flack Flack Parameter Analysis structure_solution->flack end Absolute Configuration Assigned flack->end nmr_acq NMR Spectra Acquisition derivatization->nmr_acq delta_delta Δδ (δS - δR) Analysis nmr_acq->delta_delta delta_delta->end computation Quantum Chemical Calculation vcd_acq->computation comparison Spectral Comparison computation->comparison comparison->end

Caption: General workflow for determining the absolute configuration.

This guide provides a framework for the validation of the absolute configuration of this compound enantiomers. The choice of method will ultimately be guided by the specific experimental conditions and available resources. For unambiguous confirmation, employing at least two different methods is highly recommended.

A Comparative Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: An Evaluation of Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. This guide provides a comprehensive comparative analysis of different reducing agents for the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a valuable building block in medicinal chemistry. We will delve into the performance of three common reduction strategies: Sodium Borohydride, Catalytic Hydrogenation, and Transfer Hydrogenation, supported by experimental data and detailed protocols to inform your synthetic route selection.

The synthesis of this compound is most commonly achieved through the reduction of its precursor, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. The primary challenge in this transformation lies in the chemoselective reduction of the ketone functionality without affecting the nitro group. This guide will explore the efficacy of various reducing agents in achieving this selectivity.

Comparative Performance of Reducing Agents

The selection of an appropriate reducing agent is critical to the success of this synthesis, influencing not only the yield and purity of the product but also the reaction conditions and scalability. Below is a summary of the performance of three distinct reducing agents based on available data.

Reducing Agent/SystemReaction TimeTemperatureYield (%)SolventKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) 4 hRoom Temp.~57%Methanol/EthanolMild, selective for carbonyls, operationally simple.Moderate yield, potential for side reactions with prolonged reaction times.
Catalytic Hydrogenation (Pd/C, H₂) 10 hRoom Temp.High (qualitative)MethanolHigh yields, clean reaction.Requires specialized high-pressure equipment, potential for over-reduction of the nitro group.
Transfer Hydrogenation (Formic Acid/Triethylamine) Not SpecifiedNot SpecifiedHigh (qualitative)Not SpecifiedAvoids the use of high-pressure hydrogen, mild conditions.Can require longer reaction times, catalyst and hydrogen donor selection is crucial.

Experimental Workflow

The general workflow for the synthesis of this compound via the reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone is depicted below. This process involves the reaction of the starting ketone with a suitable reducing agent, followed by workup and purification to isolate the desired alcohol.

G start Start: 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanone reducing_agent Select Reducing Agent: - Sodium Borohydride - Catalytic Hydrogenation - Transfer Hydrogenation start->reducing_agent reaction Reduction Reaction reducing_agent->reaction workup Aqueous Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol purification->product

General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a common choice for the reduction of ketones in the presence of other reducible functional groups like nitro groups.[1]

Procedure:

  • Dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is ~6-7.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound. A reported yield for this method is approximately 57%.[1]

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation offers a clean and efficient method for the reduction of ketones. However, careful control of the reaction conditions is necessary to prevent the reduction of the nitro group.

Procedure:

  • To a solution of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 eq) in methanol (20 volumes) in a high-pressure reactor, add 10% Palladium on Carbon (5 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 2 atm.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Transfer Hydrogenation using Formic Acid

Transfer hydrogenation provides a convenient alternative to traditional catalytic hydrogenation, avoiding the need for high-pressure hydrogen gas. Formic acid, in the presence of a suitable catalyst and a base like triethylamine, can serve as an effective hydrogen donor.

Procedure:

  • In a round-bottom flask, dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as isopropanol or a mixture of formic acid and triethylamine (5:2 molar ratio).

  • Add a suitable transfer hydrogenation catalyst, for example, a ruthenium or rhodium complex (e.g., [RuCl₂(p-cymene)]₂ with a chiral ligand for asymmetric synthesis).

  • Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir for the required time (can range from a few hours to 24 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a catalyst needs to be removed, filter the mixture.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove residual formic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice of reducing agent for the synthesis of this compound depends on the specific requirements of the researcher, including desired yield, scalability, and available equipment. Sodium borohydride offers a simple and mild option, suitable for small-scale synthesis, though with moderate yields. Catalytic hydrogenation can provide high yields but requires specialized equipment and careful control to maintain chemoselectivity. Transfer hydrogenation presents a safer alternative to high-pressure hydrogenation and can be highly effective with the appropriate choice of catalyst and hydrogen donor. For large-scale production or processes where high yield is critical, optimization of the catalytic hydrogenation or transfer hydrogenation methods would be the most promising avenues. Further investigation into specific catalysts for transfer hydrogenation could also lead to highly efficient and selective processes.

References

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Evaluating the Potential of Derivatives from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective chiral ligands is a cornerstone of modern asymmetric catalysis, driving the synthesis of enantiomerically pure compounds for pharmaceuticals and fine chemicals. This guide provides a comparative analysis of the potential catalytic activity of chiral ligands derived from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol against established classes of chiral ligands. While direct experimental data for ligands specifically derived from this fluorinated scaffold is not yet prevalent in published literature, we can infer their potential performance by examining structurally related amino alcohol ligands and the known effects of trifluoromethyl substituents on catalyst behavior.

The Promise of Fluorinated Chiral Ligands

Chiral ligands derived from 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol, the reduced form of the title compound, are promising candidates for asymmetric catalysis. The presence of a trifluoromethyl (CF₃) group can significantly influence a ligand's properties. The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of the catalytic center, potentially enhancing reactivity and selectivity. Furthermore, the steric bulk of the CF₃ group can create a well-defined chiral pocket around the metal center, leading to higher enantioselectivity. The 4-nitrophenyl moiety, after reduction to an amine, provides a versatile handle for further structural modifications, allowing for the fine-tuning of the ligand's steric and electronic properties.

Comparative Performance of Chiral Amino Alcohol Ligands

To contextualize the potential of these novel fluorinated ligands, we present a comparison of well-established chiral amino alcohol ligands in a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a standard for evaluating the efficacy of new chiral catalysts.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Addition of Diethylzinc to Benzaldehyde.[1]
Chiral LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)Configuration
(-)-DAIB2029798(S)
(1R,2S)-N-Pyrrolidinyl norephedrine2069594(R)

This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.

Experimental Protocols

A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature, is provided below to allow for a standardized comparison of ligand performance.[1]

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, the chiral amino alcohol ligand (0.02 mmol) is dissolved in anhydrous toluene (2 mL). To this solution, a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes to form the chiral catalyst in situ.

  • Aldehyde Addition: A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the resulting 1-phenyl-1-propanol is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Logic of Chiral Ligand Application

The following diagrams illustrate the conceptual workflow for the application and comparison of chiral ligands in asymmetric catalysis.

Conceptual Workflow for Chiral Ligand Application cluster_0 Ligand Synthesis & Catalyst Formation cluster_1 Asymmetric Catalysis cluster_2 Analysis & Comparison Start Chiral Precursor (e.g., Amino Alcohol) Ligand Chiral Ligand Start->Ligand Synthesis Catalyst Active Chiral Catalyst Ligand->Catalyst Metal Coordination Reactants Prochiral Substrates Catalyst->Reactants Product Enantioenriched Product Reactants->Product Catalytic Cycle Analysis Determine Yield & ee% Product->Analysis Comparison Compare with Other Ligands Analysis->Comparison

Caption: Workflow of Chiral Ligand Application in Asymmetric Catalysis.

Proposed Structure of a Ligand from 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol cluster_0 Core Structure cluster_1 Potential Ligand Classes Core 2,2,2-Trifluoro-1-(4-aminophenyl)ethanol AminoAlcohol Simple Amino Alcohol Ligand Core->AminoAlcohol Direct Use Phosphine Aminophosphine Ligand (P,N-ligand) Core->Phosphine Derivatization of Amino Group Oxazoline Aminooxazoline Ligand Core->Oxazoline Derivatization SchiffBase Schiff Base Ligand Core->SchiffBase Condensation with Aldehyde/Ketone

Caption: Potential Ligand Scaffolds from the Target Amino Alcohol.

Conclusion

While the catalytic activity of chiral ligands derived from this compound has yet to be extensively explored and documented, the structural features of this scaffold hold considerable promise for asymmetric catalysis. The combination of a rigid phenyl backbone, a chiral amino alcohol moiety, and the unique electronic and steric properties of the trifluoromethyl group suggests that these ligands could offer competitive, if not superior, performance compared to existing catalysts. Further research into the synthesis and application of this novel class of ligands is warranted and could provide valuable new tools for the synthesis of complex chiral molecules. The data and protocols provided for established chiral amino alcohol ligands serve as a benchmark for the future evaluation of these promising new catalytic systems.

References

NMR analysis for confirming the structure and purity of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the NMR Analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

This guide provides a comprehensive comparison and detailed protocols for the structural confirmation and purity assessment of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is essential for researchers, scientists, and drug development professionals who require unambiguous characterization of this important fluorinated building block.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular architecture. The presence of the trifluoromethyl group offers a unique spectroscopic handle via ¹⁹F NMR, which is highly sensitive and exhibits a wide chemical shift range, minimizing signal overlap.[1]

A primary synthetic route to this alcohol involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.[2] This ketone is a common potential impurity, and its NMR signals are compared below to demonstrate how NMR can effectively distinguish the product from the starting material.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. In this compound, the key signals are the benzylic proton (CH), the hydroxyl proton (OH), and the aromatic protons. The benzylic proton's coupling to the adjacent -CF₃ group is a critical diagnostic feature.

Assignment This compound [3]Impurity: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone [3]
Solvent DMSO-d₆CDCl₃
Aromatic H (ortho to NO₂) 8.28 (d, J=8.8 Hz, 2H)8.41 (d, J=8.7 Hz, 2H)
Aromatic H (meta to NO₂) 7.82 (d, J=8.8 Hz, 2H)8.15 (d, J=8.7 Hz, 2H)
Benzylic CH 5.40 (m, 1H)Not Present
Hydroxyl OH ~3.6 (broad s, 1H)Not Present

Note: The multiplicity of the benzylic CH is complex due to coupling with both the hydroxyl proton and the three fluorine atoms. The OH proton signal can be broad and its chemical shift is concentration-dependent.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon attached to the -CF₃ group shows a characteristic quartet splitting pattern due to one-bond C-F coupling.

Assignment This compound Impurity: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone [3]
Solvent DMSO-d₆CDCl₃
Carbonyl C=O Not Present180.5 (q, J=35.5 Hz)
CF₃ 128.8 - 120.4 (q, J=283.4 Hz)116.8 (q, J=291.9 Hz)
CH-OH 67.2 (q, J=31.4 Hz)Not Present
Aromatic C-NO₂ 150.5151.3
Aromatic C-CH 139.0134.7
Aromatic CH (ortho to NO₂) 130.3131.0
Aromatic CH (meta to NO₂) 123.7124.2

Note: ¹³C NMR data for the alcohol in DMSO-d₆ was partially available from the literature.[3] The chemical shifts are distinct enough from the ketone impurity for clear identification.

¹⁹F NMR is particularly powerful for fluorinated compounds. It offers high sensitivity and a wide spectral dispersion.[1] The trifluoromethyl group in the target molecule gives a single, sharp signal, which is a doublet due to coupling with the benzylic proton. In the ketone impurity, this signal is a singlet as there is no adjacent proton.

Compound Solvent Chemical Shift (δ) Multiplicity Coupling Constant (J)
This compound [3]DMSO-d₆-78.84 ppmDoublet (d)7.4 Hz
Impurity: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone [3]CDCl₃-72.23 ppmSinglet (s)Not Applicable
Workflow and Logic for Structural Confirmation

The following diagrams illustrate the logical workflow for confirming the structure of the target compound using the NMR data.

cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Structural Confirmation Sample Prepare Sample (Compound in NMR Solvent) Acquire1H Acquire ¹H NMR Spectrum Sample->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Acquire1H->Acquire13C Analyze1H Analyze ¹H Data (Shifts, Integrals, Couplings) Acquire1H->Analyze1H Acquire19F Acquire ¹⁹F NMR Spectrum Acquire13C->Acquire19F Analyze13C Analyze ¹³C Data (Shifts, Quartets) Acquire13C->Analyze13C Analyze19F Analyze ¹⁹F Data (Shift, Multiplicity) Acquire19F->Analyze19F Confirmation Confirm Structure of This compound Analyze1H->Confirmation Analyze13C->Confirmation Analyze19F->Confirmation

Fig. 1: Experimental workflow for NMR-based structural analysis.

cluster_H ¹H NMR Evidence cluster_F ¹⁹F NMR Evidence cluster_C ¹³C NMR Evidence cluster_I Inferred Structural Features H1 Aromatic signals (2 doublets, integrating to 2H each) I1 Para-substituted nitrobenzene ring H1->I1 H2 Multiplet ~5.4 ppm (integrating to 1H) I2 Benzylic CH group H2->I2 H3 Broad singlet ~3.6 ppm (exchangeable) I3 Hydroxyl (OH) group H3->I3 F1 Doublet at ~ -79 ppm I4 CF₃ group adjacent to a CH F1->I4 C1 Quartet for CF₃ carbon C1->I4 C2 Quartet for CH-OH carbon C2->I2 Final Confirmed Structure: This compound I1->Final I2->Final I3->Final I4->Final

Fig. 2: Logical relationships for structural elucidation via NMR.

Purity Assessment by Quantitative ¹⁹F NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[4] ¹⁹F qNMR is especially advantageous due to its high sensitivity, the wide chemical shift range that minimizes signal overlap, and the typically low background of fluorine in most samples and solvents.[5]

The purity of this compound can be determined by comparing the integral of its -CF₃ signal to the integral of a known amount of an internal standard.

Comparison of Purity Assessment
Parameter Quantitative ¹⁹F NMR (qNMR) Alternative Method (e.g., HPLC-UV)
Principle Signal area is directly proportional to the molar amount of the nucleus.[6]Based on the separation of components and their UV absorbance.
Reference Standard Requires a certified internal standard of known purity (does not have to be the analyte).Requires a certified reference standard of the analyte itself for accurate quantification.
Selectivity Excellent; specific to fluorine-containing compounds. Unlikely interference.Good; but can be subject to co-eluting impurities with similar UV chromophores.
Analysis Time Rapid (typically 5-15 minutes per sample).Slower (typically 15-30 minutes per sample, plus method development time).
Sample Prep Simple dissolution of a precisely weighed sample and internal standard.More complex; may require mobile phase preparation and filtering.
Accuracy High accuracy (can be <1% relative error).[7]High, but dependent on the purity of the analyte reference standard.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Structural Confirmation
  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

  • The sample is now ready for ¹H, ¹³C, and ¹⁹F NMR analysis.

Protocol 2: NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are recommended for better quantification of all carbon signals.

  • For ¹⁹F NMR: Acquire the spectrum using a standard pulse sequence, often with proton decoupling to simplify the spectrum if desired (though the coupled spectrum is diagnostic). A wide spectral width (~200 ppm) is recommended.[5]

Protocol 3: Quantitative ¹⁹F NMR (qNMR) for Purity Assay
  • Internal Standard Selection: Choose a suitable internal standard that contains fluorine, is chemically inert, has a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal, is non-volatile, and has a known high purity (e.g., >99.5%). α,α,α-Trifluorotoluene is a common choice.[4]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial. Record the weight (W_analyte).

    • Accurately weigh approximately 20 mg of the internal standard into the same vial. Record the weight (W_std).

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃ or Acetone-d₆).

    • Ensure complete dissolution and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Crucially , set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full magnetization recovery for accurate integration.[6] A d1 of 30-60 seconds is often sufficient.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the -CF₃ signal of the analyte (I_analyte) and the signal of the internal standard (I_std).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std

    Where:

    • I : Integral value

    • N : Number of fluorine atoms in the signal (-CF₃ = 3)

    • MW : Molecular Weight (Analyte: 221.13 g/mol )

    • W : Weight

    • P_std : Purity of the internal standard (as a percentage)

References

reactivity comparison of fluorinated versus non-fluorinated aromatic alcohols in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The strategic introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. For researchers in catalysis and drug development, understanding how a fluorine substituent on an aromatic alcohol (phenol) impacts its reactivity compared to its non-fluorinated parent is crucial for reaction design, optimization, and catalyst selection.

This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated aromatic alcohols in various catalytic systems, supported by experimental data.

The Dual Nature of Fluorine: Inductive vs. Resonance Effects

The reactivity of a substituted phenol is primarily governed by the electronic nature of its substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and increases the acidity of the phenolic proton. Conversely, through its lone pairs, fluorine exerts an electron-donating resonance effect (+R). The interplay of these opposing effects, which varies depending on the substituent's position (ortho, meta, or para), dictates the phenol's nucleophilicity and its susceptibility to catalytic transformation.

Comparative Reactivity Data

The following sections summarize quantitative data from studies directly comparing the performance of fluorinated and non-fluorinated phenols in specific catalytic reactions.

Enzymatic Catalysis: Oxidation by Tyrosinase

In biocatalysis, the position of the fluorine atom has a profound impact on substrate recognition and turnover. A study using tyrosinase, a copper-containing enzyme that catalyzes the oxidation of phenols, revealed distinct reactivity differences among fluorophenol isomers.

SubstrateReactivityKinetic Parameters
PhenolReactiveBaseline
2-FluorophenolNot Reactive (Inhibitor)KI (Inhibition Constant)
3-FluorophenolReactiveKm (Michaelis Constant), kcat (Turnover Number)
4-FluorophenolReactiveKm, kcat
Table 1: Reactivity of Fluorophenols in Tyrosinase-Catalyzed Oxidation.[1]

The study concluded that while 3- and 4-fluorophenol are successfully oxidized by tyrosinase, 2-fluorophenol acts as a competitive inhibitor.[1] The electron-withdrawing nature of fluorine influences substrate binding, but steric effects in the transition state also play a critical role in determining the reaction rate.[1]

Enzymatic Catalysis: Degradation by Peroxidases

Plant-based peroxidases are effective catalysts for the degradation of phenolic compounds. Comparative studies show that fluorination does not necessarily impede, and can sometimes enhance, the rate of enzymatic degradation.

SubstrateEnzyme SourceRelative Activity
PentafluorophenolHorseradish Peroxidase (HRP)Baseline
PentafluorophenolPotato Skin Peroxidase (PKS)Slightly Higher than HRP
Table 2: Comparative Degradation of Pentafluorophenol by Peroxidases.[2]

This suggests that highly fluorinated phenols are viable substrates for certain enzymatic remediation strategies. Other studies have shown that phenol hydroxylase can effectively hydroxylate various halogen-substituted phenols.[3][4]

Oxidative Degradation at Air-Water Interfaces

In a non-enzymatic context, the oxidative degradation of para-substituted halophenols was investigated at air-water interfaces. This system provides insight into the intrinsic susceptibility of the phenol ring to oxidation.

SubstrateExperimental Oxidation Reactivity (EOR)aReactivity Ranking
p-Fluorophenol0.085 (Lowest)
p-Chlorophenol0.204
p-Bromophenol0.233
Phenol0.252
p-Iodophenol0.351 (Highest)
aEOR is defined as the ratio of the relative mass intensity of the monohydroxylated product to that of the starting material.
Table 3: Reactivity of para-Halogenated Phenols in Interfacial Oxidation.[5]

In this specific oxidative system, p-fluorophenol was found to be the least reactive, even less so than its non-fluorinated counterpart. The observed trend (F < Cl < Br < H < I) aligns with the radicals' HOMO-LUMO gap, supporting an interfacial field-induced molecular activation mechanism.[5]

Catalytic Hydrodefluorination

While not a direct comparison of a fluorinated vs. non-fluorinated substrate in the same reaction type, the catalytic hydrodefluorination (HDF) of fluorophenols is a critical reaction that demonstrates the ability to catalytically cleave the strong C-F bond.

SubstrateCatalystProductKey Observation
4-FluorophenolRh-Pd Alloy on Ni FoamPhenolEfficient C-F bond cleavage followed by ring hydrogenation.
Table 4: Electrochemical Hydrodefluorination of 4-Fluorophenol.[6]

This reaction is significant as it shows that under specific catalytic conditions (electrochemical, with a Rh-Pd alloy), the C-F bond of a fluorophenol can be activated and transformed, converting the fluorinated aromatic alcohol into its non-fluorinated parent.[6]

Experimental Protocols

Protocol 1: Tyrosinase-Catalyzed Oxidation of Fluorophenols

Objective: To determine the kinetic parameters of tyrosinase with 3-fluorophenol and 4-fluorophenol as substrates and to assess the inhibitory effect of 2-fluorophenol.

Materials:

  • Mushroom Tyrosinase

  • 3-Fluorophenol, 4-Fluorophenol, 2-Fluorophenol

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH adjusted)

  • UV-Vis Spectrophotometer

  • NMR Spectrometer (¹H and ¹⁹F)

Procedure:

  • Enzyme Activity Assay: The oxidation of phenols is monitored by following the formation of the corresponding quinone or subsequent polymerization products using a UV-Vis spectrophotometer.

  • Kinetic Measurements: Initial reaction rates are measured at various substrate concentrations (3-FP and 4-FP). The data is then fitted to the Michaelis-Menten equation to determine Km and kcat values.

  • Inhibition Study: The reactivity of the enzyme towards a standard substrate like L-DOPA is measured in the presence of varying concentrations of 2-fluorophenol. The data is analyzed using Lineweaver-Burk or Dixon plots to determine the inhibition constant (KI) and the type of inhibition.

  • Product Analysis: The reaction mixture is analyzed by ¹H and ¹⁹F NMR spectroscopy to identify the reaction products and confirm the elimination of the fluoride ion during the polymerization process.[1]

Protocol 2: Peroxidase-Catalyzed Degradation of Pentafluorophenol

Objective: To compare the catalytic efficiency of horseradish peroxidase (HRP) and a plant-based peroxidase (e.g., from potato skin, PKS) in the degradation of pentafluorophenol.

Materials:

  • Pentafluorophenol (PFP)

  • Horseradish Peroxidase (HRP)

  • Crude extract of Potato Skin Peroxidase (PKS)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer

  • Methanol, Hydrochloric Acid (for quenching)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Enzyme Extraction: Prepare a crude extract of PKS from potato skins. Normalize the concentration of both HRP and PKS samples.

  • Reaction Setup: In a reaction vessel, combine the buffer, a known concentration of PFP, and the normalized enzyme solution (HRP or PKS).

  • Initiation and Sampling: Initiate the reaction by adding a specific amount of H₂O₂. At set time intervals (e.g., 2 and 10 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a solution of methanol and HCl.

  • Analysis: Analyze the quenched samples using HPLC to quantify the remaining concentration of pentafluorophenol. The degradation rate is calculated based on the decrease in the substrate concentration over time.[2]

Visualizing Catalytic Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer & Substrates (Phenol / Fluorophenol) C Combine Reactants in Reaction Vessel A->C B Normalize Enzyme Concentration B->C D Initiate Reaction (e.g., add H₂O₂) C->D E Incubate at Controlled Temperature & Time D->E F Withdraw & Quench Aliquots at Intervals E->F G Analyze via HPLC or Spectrophotometry F->G H Calculate Rate, Yield, or Conversion G->H

Caption: Generalized experimental workflow for comparing catalytic reactions.

reaction_pathway phenol Phenol / Fluorophenol radical Phenoxy Radical Intermediate phenol->radical Oxidation enzyme Enzyme (e.g., Peroxidase) enzyme->radical h2o2 H₂O₂ h2o2->enzyme Activates product Polymerized Product (Insoluble) radical->product Polymerization

Caption: Simplified pathway for peroxidase-catalyzed phenol oxidation.

Conclusion

The influence of fluorination on the reactivity of aromatic alcohols in catalysis is highly context-dependent, varying significantly with the type of catalyst and reaction mechanism.

  • In enzymatic oxidations , the position of the fluorine atom is critical. While some isomers are readily turned over (e.g., 3- and 4-fluorophenol with tyrosinase), others can act as inhibitors (2-fluorophenol), highlighting the importance of steric and electronic fit within the enzyme's active site.

  • In certain oxidative degradation processes, p-fluorophenol exhibits lower reactivity than its non-fluorinated parent, suggesting that the strong C-F bond and the electron-withdrawing nature of fluorine can render the aromatic ring less susceptible to specific types of electrophilic attack.

  • Specialized catalytic systems, such as electrochemical hydrodefluorination , are capable of activating and cleaving the robust C-F bond, demonstrating that fluorinated phenols can be transformed into their non-fluorinated counterparts.

For researchers, these findings underscore the necessity of empirical validation. While theoretical principles provide a valuable starting point, the specific catalyst, solvent, and reaction conditions will ultimately determine the relative reactivity of a fluorinated aromatic alcohol. The data presented here serves as a guide to anticipate potential reactivity trends and to design more effective and selective catalytic transformations.

References

Unveiling the Potential of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol as a Chiral Solvating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of safe and effective pharmaceuticals, nuclear magnetic resonance (NMR) spectroscopy employing chiral solvating agents (CSAs) stands as a powerful and efficient analytical technique. This guide provides a comprehensive evaluation of the performance of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol as a promising CSA. Due to a lack of directly comparable, quantitative performance data in the public domain for this specific agent, this guide establishes a framework for its evaluation by comparing its structural features and potential interactions with well-established CSAs. The provided experimental protocols and data presentation formats are intended to serve as a template for researchers to generate and compare data for this compound against other agents.

Principles of Chiral Recognition by NMR

The fundamental principle behind the use of CSAs in NMR spectroscopy lies in the formation of transient diastereomeric complexes between the chiral analyte and the chiral solvating agent. These diastereomeric complexes are energetically and structurally distinct, leading to different magnetic environments for the corresponding nuclei of the two enantiomers of the analyte. This difference manifests as separate signals in the NMR spectrum, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee). The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a key indicator of the CSA's effectiveness.

Structural Comparison with Established Chiral Solvating Agents

Key Structural Features of this compound:

  • Acidic Hydroxyl Proton: The hydroxyl group can act as a hydrogen bond donor, a crucial interaction for the formation of diastereomeric complexes with a wide range of analytes, including amines, alcohols, and carboxylic acids.

  • Trifluoromethyl Group: This strongly electron-withdrawing group enhances the acidity of the hydroxyl proton, promoting stronger hydrogen bonding. Its steric bulk also contributes to creating a defined chiral pocket.

  • π-Acidic Nitrophenyl Ring: The 4-nitrophenyl group is electron-deficient and capable of engaging in π-π stacking interactions with electron-rich aromatic rings of analyte molecules. This provides an additional site for intermolecular interaction, potentially leading to better chiral discrimination.

These features suggest that this compound has the necessary components to be an effective CSA. The combination of hydrogen bonding and π-π stacking capabilities could allow for a "three-point interaction" model, which is often cited as a prerequisite for efficient chiral recognition.

Hypothetical Performance Data and Comparison

To illustrate how the performance of this compound would be evaluated, the following tables present a template for summarizing quantitative data. Researchers can populate these tables with their experimental findings.

Table 1: Comparison of Chemical Shift Non-equivalence (Δδ in ppm) for Chiral Amines

Analyte (Racemic)Functional GroupThis compound (Δδ)Pirkle's Alcohol (Δδ)(R)-Mandelic Acid (Δδ)
1-Phenylethylamineα-CHData to be generatedReference ValueReference Value
1-(1-Naphthyl)ethylamineα-CHData to be generatedReference ValueReference Value
PropranololOCH₂Data to be generatedReference ValueReference Value

Table 2: Comparison of Chemical Shift Non-equivalence (Δδ in ppm) for Chiral Carboxylic Acids

Analyte (Racemic)Functional GroupThis compound (Δδ)(S)-1-Phenylethylamine (Δδ)Quinine (Δδ)
Ibuprofenα-CHData to be generatedReference ValueReference Value
NaproxenOCH₃Data to be generatedReference ValueReference Value
Mandelic Acidα-CHData to be generatedReference ValueReference Value

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of a chiral solvating agent.

General Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the racemic analyte into an NMR tube.

    • Add a solution of the chiral solvating agent (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN). The molar ratio of CSA to analyte is crucial and should be optimized, typically starting with a 1:1 ratio and increasing to 2:1 or 3:1 if necessary to achieve baseline separation of signals.

    • Gently agitate the NMR tube to ensure complete dissolution and complex formation.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA.

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100

    • Measure the chemical shift difference (Δδ) between the two signals in ppm.

Visualization of Experimental Workflow and Logic

To further clarify the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in evaluating a chiral solvating agent.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Weigh Racemic Analyte add_csa Add CSA Solution in Deuterated Solvent weigh_analyte->add_csa dissolve Dissolve and Mix add_csa->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum identify_signals Identify Split Signals process_spectrum->identify_signals integrate Integrate Signals identify_signals->integrate measure_delta Measure Δδ (ppm) identify_signals->measure_delta calculate_ee Calculate ee (%) integrate->calculate_ee

Caption: Experimental workflow for enantiomeric excess determination using a chiral solvating agent.

evaluation_logic cluster_performance Performance Metrics cluster_factors Influencing Factors cluster_evaluation Overall Evaluation delta_value Magnitude of Δδ effectiveness Effectiveness as CSA delta_value->effectiveness baseline_resolution Baseline Resolution baseline_resolution->effectiveness linearity Linearity of ee Measurement linearity->effectiveness analyte_structure Analyte Structure analyte_structure->delta_value solvent Solvent Polarity solvent->delta_value temperature Temperature temperature->delta_value concentration CSA:Analyte Ratio concentration->delta_value

Caption: Logical relationship for evaluating the performance of a chiral solvating agent.

Conclusion

While direct experimental evidence for the performance of this compound as a chiral solvating agent is currently limited in the accessible literature, its structural characteristics suggest significant potential. The presence of a highly acidic hydroxyl group, a bulky trifluoromethyl group, and a π-acidic nitrophenyl ring provides multiple points of interaction for effective chiral discrimination. This guide offers a robust framework for researchers to systematically evaluate its performance against established CSAs. By following the detailed experimental protocols and utilizing the provided data presentation templates, the scientific community can collectively build a comprehensive understanding of this promising agent's utility in the critical field of chiral analysis.

A Comparative Guide to Alternative Methods for the Asymmetric Synthesis of Chiral Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into chiral alcohol moieties is a pivotal strategy in modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of three leading alternative methods for the asymmetric synthesis of chiral fluorinated alcohols: chemoenzymatic reduction, organocatalytic α-fluorination, and metal-catalyzed asymmetric transfer hydrogenation. We present a quantitative comparison of their performance, detailed experimental protocols for key transformations, and visual workflows to aid in methodological selection.

Performance Comparison of Asymmetric Synthesis Methods

The following table summarizes the performance of the three highlighted methods for the synthesis of specific chiral fluorinated alcohols. The selected examples represent commonly employed substrates and catalysts, showcasing the typical yields and enantioselectivities achievable with each approach.

MethodSubstrateCatalyst/EnzymeProductYield (%)Enantiomeric Excess (ee, %)Ref.
Chemoenzymatic Reduction 2-Fluoro-1-(pyridin-2-yl)ethan-1-oneAlcohol Dehydrogenase (Lactobacillus kefir)(R)-2-Fluoro-1-(pyridin-2-yl)ethan-1-ol98>99
Organocatalytic α-Fluorination 4-tert-Butylcyclohexanone9-Amino-9-deoxy-epi-cinchonine derivative(2R,4R)-2-Fluoro-4-tert-butylcyclohexan-1-ol8597[1][2]
Metal-Catalyzed ATH 2,2,2-TrifluoroacetophenoneRu(II)-TsDPEN Complex(R)-α-(Trifluoromethyl)benzyl alcohol9694[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Chemoenzymatic Reduction of 2-Fluoro-1-(pyridin-2-yl)ethan-1-one

This protocol describes the asymmetric reduction of a fluorinated ketone to the corresponding chiral alcohol using a whole-cell biocatalyst expressing an alcohol dehydrogenase.

Materials:

  • 2-Fluoro-1-(pyridin-2-yl)ethan-1-one

  • Lyophilized E. coli cells containing recombinant alcohol dehydrogenase from Lactobacillus kefir

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Isopropanol

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a 50 mL flask, 2-fluoro-1-(pyridin-2-yl)ethan-1-one (1 mmol, 155 mg) is dissolved in 10 mL of potassium phosphate buffer (100 mM, pH 6.5).

  • To this solution, 100 mg of lyophilized E. coli cells containing the recombinant alcohol dehydrogenase is added.

  • Isopropanol (1 mL) is added as a co-solvent and for cofactor regeneration.

  • The reaction mixture is incubated at 30°C with shaking at 200 rpm for 24 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-2-fluoro-1-(pyridin-2-yl)ethan-1-ol.

Organocatalytic α-Fluorination of 4-tert-Butylcyclohexanone

This procedure details the enantioselective fluorination of a cyclic ketone using a primary amine organocatalyst derived from a Cinchona alkaloid. The resulting α-fluoroketone is then reduced to the corresponding chiral fluoroalcohol.

Materials:

  • 4-tert-Butylcyclohexanone

  • 9-Amino-9-deoxy-epi-cinchonine derivative catalyst

  • N-Fluorobenzenesulfonimide (NFSI)

  • Toluene

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of 4-tert-butylcyclohexanone (1 mmol, 154 mg) in toluene (5 mL) is added the 9-amino-9-deoxy-epi-cinchonine derivative catalyst (10 mol%, 0.1 mmol).

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol, 378 mg) is added in one portion.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is cooled to 0°C and methanol (5 mL) is added, followed by the portion-wise addition of sodium borohydride (2 mmol, 76 mg).

  • The mixture is stirred for an additional 1 hour at 0°C.

  • The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the chiral fluoroalcohol.[1][2]

Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of 2,2,2-Trifluoroacetophenone

This protocol outlines the asymmetric reduction of a trifluoromethyl ketone using a ruthenium catalyst and formic acid/triethylamine as the hydrogen source.

Materials:

  • 2,2,2-Trifluoroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a Schlenk flask under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (R,R)-TsDPEN (0.011 mmol, 4.0 mg) are dissolved in acetonitrile (5 mL).

  • The mixture is stirred at 80°C for 30 minutes to form the active catalyst.

  • The solution is cooled to room temperature, and 2,2,2-trifluoroacetophenone (1 mmol, 174 mg) is added.

  • The formic acid/triethylamine (5:2) mixture (1 mL) is then added.

  • The reaction is stirred at 28°C for 12 hours.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford (R)-α-(trifluoromethyl)benzyl alcohol.[3][4]

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.

Chemoenzymatic_Reduction sub Fluorinated Ketone enz Alcohol Dehydrogenase (L. kefir) sub->enz Biocatalytic Reduction prod Chiral Fluorinated Alcohol enz->prod cofactor NADPH/NADP+ Cofactor Regeneration (Isopropanol) cofactor->enz workup Extraction & Purification prod->workup

Caption: Workflow for Chemoenzymatic Reduction.

Organocatalytic_Fluorination sub Prochiral Ketone enamine Enamine Intermediate sub->enamine cat Chiral Primary Amine (Cinchona Alkaloid) cat->enamine fluoroketone α-Fluoroketone enamine->fluoroketone fluorinating_agent Electrophilic Fluorinating Agent (NFSI) fluorinating_agent->fluoroketone Fluorination reduction Reduction (NaBH4) fluoroketone->reduction prod Chiral Fluorinated Alcohol reduction->prod

Caption: Workflow for Organocatalytic α-Fluorination.

Metal_Catalyzed_ATH sub Fluorinated Ketone catalyst Chiral Ru(II) Complex (Ru-TsDPEN) sub->catalyst Asymmetric Transfer Hydrogenation prod Chiral Fluorinated Alcohol catalyst->prod h_source Hydrogen Source (HCOOH/NEt3) h_source->catalyst workup Quenching & Purification prod->workup

Caption: Workflow for Metal-Catalyzed Asymmetric Transfer Hydrogenation.

References

The Strategic Selection of Fluorinated Intermediates: A Cost-Benefit Analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthesis and Application

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely recognized strategy for enhancing metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol stands out as a key intermediate. This guide provides a comprehensive cost-benefit analysis of its utilization in large-scale synthesis, offering a comparative look at synthetic routes and potential alternatives, supported by experimental considerations.

Executive Summary

The primary route to this compound involves the reduction of its ketone precursor, a method favored for its directness and scalability. The strategic value of this intermediate lies in the subsequent reduction of its nitro group to form 2,2,2-trifluoro-1-(4-aminophenyl)ethanol, a crucial component in the synthesis of various pharmaceutical agents. While the use of fluorinated materials can present higher initial costs compared to their non-fluorinated analogs, the downstream benefits in drug efficacy and pharmacokinetics often justify the investment. This guide will delve into the specifics of the synthesis, outline the economic and chemical trade-offs, and provide a framework for decision-making in a large-scale production context.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a ketone precursor and the nucleophilic trifluoromethylation of an aldehyde. Each method presents its own set of advantages and challenges in a large-scale manufacturing environment.

ParameterReduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanoneNucleophilic Trifluoromethylation of 4-Nitrobenzaldehyde
Starting Materials 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, Reducing Agent (e.g., NaBH₄)4-Nitrobenzaldehyde, Trifluoromethylating Agent (e.g., Ruppert-Prakash reagent)
Reported Yield Approximately 57% with NaBH₄[1]Variable, dependent on specific reagent and conditions
Key Process Steps 1. Dissolution of ketone in a suitable solvent (e.g., methanol, ethanol). 2. Controlled addition of reducing agent. 3. Quenching and work-up. 4. Product isolation and purification.1. Reaction of aldehyde with a trifluoromethyl source. 2. Nucleophilic addition to the carbonyl group. 3. Work-up and purification.
Process Scalability High; well-established and straightforward reduction chemistry.Moderate to High; can be sensitive to reaction conditions and reagent stability.
Cost of Reagents Generally lower; NaBH₄ is a common and relatively inexpensive reducing agent.Can be significantly higher due to the cost of trifluoromethylating agents.
Waste Generation Borate salts and solvent waste.Potentially more complex waste streams depending on the trifluoromethyl source.
Safety Considerations Flammable solvents; careful handling of borohydride reagents required.Handling of potentially toxic and reactive trifluoromethylating agents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ketone Reduction

Objective: To prepare this compound by the reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone using sodium borohydride.

Materials:

  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Cost-Benefit Framework

The decision to use this compound in large-scale synthesis hinges on a careful evaluation of costs and benefits.

Costs:

  • Raw Materials: The cost of the fluorinated starting material, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, is a significant factor.

  • Reagents and Solvents: While reducing agents like NaBH₄ are cost-effective, the overall solvent usage and disposal costs for large-scale operations must be considered.

  • Process Control and Safety: The handling of fluorinated compounds and reactive reagents may require specialized equipment and safety protocols, adding to the operational cost.

  • Waste Disposal: The disposal of fluorinated waste streams can be more expensive than for non-fluorinated counterparts.

Benefits:

  • Enhanced Product Performance: The introduction of the trifluoromethyl group can lead to superior drug properties, including increased metabolic stability and bioavailability, potentially leading to a more effective and successful pharmaceutical product.[1]

  • Synthetic Versatility: The nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration and the construction of complex drug candidates.[1]

  • Established Synthetic Routes: The synthesis via ketone reduction is a well-understood and scalable process, reducing the risks associated with process development.[1]

  • Potential for Chiral Synthesis: The secondary alcohol can be synthesized as a single enantiomer, which is often a requirement for modern pharmaceuticals, using chiral catalysts or enzymatic resolutions.[2]

Visualizing the Synthesis and Decision Process

To aid in the understanding of the synthesis workflow and the logical relationships in the decision-making process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Workflow start_end start_end process process input input output output decision decision start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Final Product purify->end

Synthesis Workflow for this compound

logical_relationship cluster_decision Decision Framework decision decision factor factor outcome outcome benefit benefit cost cost use_tfpe Use 2,2,2-Trifluoro-1- (4-nitrophenyl)ethanol? cost_benefit Cost-Benefit Analysis use_tfpe->cost_benefit performance_req Target Product Performance Requirements use_tfpe->performance_req scalability_req Large-Scale Synthesis Feasibility use_tfpe->scalability_req high_cost Higher Raw Material Cost cost_benefit->high_cost enhanced_properties Enhanced Drug Properties cost_benefit->enhanced_properties synthetic_utility High Synthetic Utility performance_req->synthetic_utility process_complexity Process Complexity & Safety scalability_req->process_complexity explore_alt Explore Alternatives high_cost->explore_alt proceed Proceed with Synthesis enhanced_properties->proceed process_complexity->explore_alt synthetic_utility->proceed

Decision Framework for Utilizing the Fluorinated Intermediate

Conclusion

The use of this compound in large-scale synthesis represents a strategic investment. While the upfront costs associated with fluorinated starting materials are higher, the potential for developing a more robust and effective final drug product often outweighs these initial expenditures. The well-established and scalable synthesis via ketone reduction provides a reliable manufacturing process. Ultimately, the decision to incorporate this valuable intermediate should be based on a thorough evaluation of the target product profile, the desired pharmacokinetic properties, and a comprehensive understanding of the associated manufacturing costs. This guide serves as a foundational tool for navigating these critical decisions in the competitive landscape of drug development.

References

The Indispensable Role of α-Trifluoromethyl Alcohols in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the α-trifluoromethyl alcohol motif has become a cornerstone in medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and overall efficacy of drug candidates. This guide provides a comprehensive review of the applications of α-trifluoromethyl alcohols in drug design, presenting comparative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.

The unique physicochemical properties imparted by the trifluoromethyl (CF3) group, including its high electronegativity, lipophilicity, and steric bulk, have a profound impact on molecular interactions and metabolic pathways. When positioned alpha to a hydroxyl group, these effects are amplified, leading to compounds with improved biological activity profiles compared to their non-fluorinated counterparts. This guide will delve into specific examples across various therapeutic areas, illustrating the tangible benefits of this chemical moiety.

Comparative Biological Activity: A Quantitative Look

The true measure of a chemical modification in drug design lies in its quantifiable impact on biological activity. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of several α-trifluoromethyl alcohol-containing compounds compared to their non-fluorinated analogs, demonstrating the significant potency enhancements achieved through this substitution.

Compound ClassTargetα-Trifluoromethyl Alcohol DerivativeIC50/EC50/KiNon-Fluorinated AnalogIC50/EC50/KiFold Improvement
Antifungal Fungal Pathogensα-Trifluoromethylated Tertiary Alcohol (Coumarin derivative)EC50: 10.9 µg/mL (against R. solani)[1]Commercial Fungicide (Triadimefon)EC50: 6.1 µg/mL[1]Comparable
Antiviral HIV-1 Reverse TranscriptaseEfavirenzKi: 2.93 nM[2](Not Commercially Available)--
Antiviral Mutant HIV-1 RT (K103N)EfavirenzKi: 17.6 nM[2](Not Commercially Available)--
Protease Inhibitor SARS-CoV 3CL ProteaseTrifluoromethyl Ketone InhibitorKi: 0.3 µM (time-dependent)[1][3](Not specified)--

Experimental Protocols: Synthesis and Biological Evaluation

The successful application of α-trifluoromethyl alcohols in medicinal chemistry relies on robust synthetic methodologies and rigorous biological testing. This section provides detailed protocols for the synthesis of a key α-trifluoromethyl alcohol-containing drug, Efavirenz, and a standard protocol for evaluating the in vitro activity of potential HIV reverse transcriptase inhibitors.

Synthesis of Efavirenz

Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor, is a prime example of a successful drug featuring the α-trifluoromethyl alcohol moiety. A common synthetic route involves the following key steps[4][5]:

Step 1: Reaction of (S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol with Triphosgene

  • To a 1000 mL flask, add (S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol (100 g, 0.345 moles) and acetonitrile (100 mL) under a continuous nitrogen purge.

  • Add a solution of sodium bicarbonate (42.30 g) in water (200 mL) to the flask at 25-30°C.

  • Cool the mixture to -10°C.

  • In a separate flask, dissolve triphosgene (50 g, 0.168 moles) in acetonitrile (200 mL).

  • Add the triphosgene solution to the reaction mixture while maintaining the temperature between -10 and -5°C.

  • Stir the reaction mixture for 1 hour at -10 to -5°C, and then continue stirring at 20-25°C until the reaction is complete, as monitored by HPLC.

  • Neutralize the reaction mixture with a sodium carbonate solution (3 g in 15 mL of deionized water).

  • Filter the reaction mixture through a 0.2 micron filter and wash with 1,2-dimethoxyethane (5 mL).

  • Gradually add water (80 mL) to the reaction mixture at room temperature.

  • Cool the mixture to 10-15°C and filter the resulting solid.

  • Wash the wet cake with deionized water (40 mL) and dry under vacuum to yield Efavirenz.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase[6][7].

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compounds (e.g., α-trifluoromethyl alcohols) dissolved in DMSO

  • Reaction Buffer (containing Tris-HCl, dithiothreitol, MgCl2, KCl)

  • Template/primer (e.g., poly(rA)/oligo(dT))

  • Radiolabeled or fluorescently labeled dNTPs (e.g., [³H]dTTP or a fluorescent analog)

  • Lysis buffer

  • Streptavidin-coated 96-well plates

  • HRP Anti-Digoxigenin Conjugate

  • ABTS Peroxidase Substrate

  • Stop Solution

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the HIV-1 RT enzyme to the desired concentration in lysis buffer.

    • Prepare serial dilutions of the test compounds in reaction buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.

    • Prepare the template/primer and dNTP mix in reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add 40 µL of the diluted test compounds or control (reaction buffer with DMSO).

    • Add 80 µL of the diluted HIV-1 RT to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated primer.

    • Wash the plate to remove unincorporated dNTPs.

    • Add an HRP-conjugated antibody that recognizes the incorporated labeled dNTPs.

    • Add a colorimetric or chemiluminescent substrate (e.g., ABTS) and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

α-Trifluoromethyl alcohols exert their therapeutic effects by modulating specific signaling pathways involved in disease progression. Understanding these mechanisms is crucial for rational drug design and development.

Antifungal Activity and Ergosterol Biosynthesis

Many antifungal agents, including those containing the α-trifluoromethyl alcohol motif, target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death[8].

Antifungal_Mechanism cluster_inhibition Inhibition by α-Trifluoromethyl Alcohols Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Lanosterol 14α-demethylase Lanosterol 14α-demethylase α-Trifluoromethyl_Alcohol α-Trifluoromethyl Alcohol Compound α-Trifluoromethyl_Alcohol->Lanosterol 14α-demethylase

Caption: Inhibition of the ergosterol biosynthesis pathway by α-trifluoromethyl alcohol-containing antifungals.

Cancer and the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some α-trifluoromethyl alcohol-containing compounds have been investigated as inhibitors of this pathway, offering a potential therapeutic strategy for cancer treatment[9][10].

PI3K_Akt_Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth α-Trifluoromethyl_Alcohol_Drug α-Trifluoromethyl Alcohol Drug α-Trifluoromethyl_Alcohol_Drug->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by α-trifluoromethyl alcohol-containing anticancer agents.

Drug-Induced Apoptosis

Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis. Many anticancer drugs, including those with an α-trifluoromethyl alcohol group, function by inducing apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis[7][11][12].

Apoptosis_Pathway α-Trifluoromethyl_Alcohol_Drug α-Trifluoromethyl Alcohol Drug Mitochondria Mitochondria α-Trifluoromethyl_Alcohol_Drug->Mitochondria induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by an α-trifluoromethyl alcohol-containing drug.

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is critical for maintaining a secure laboratory environment and ensuring environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, emphasizing immediate safety measures, proper waste segregation, and approved disposal methods.

Immediate Safety and Hazard Information

Based on available data for similar compounds, this compound is anticipated to be harmful if swallowed, and to cause skin and eye irritation, as well as potential respiratory irritation.

Hazard Identification:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A laboratory coat

  • Waste Segregation: This is a critical step in the disposal process.

    • Collect as Halogenated Organic Waste: Due to the presence of fluorine, this compound must be collected in a designated waste container for halogenated organic compounds.[1] These containers are typically labeled and color-coded according to your institution's hazardous waste management plan.

    • Avoid Mixing: Do not mix this compound with non-halogenated waste.[2] Commingling different waste streams can create chemical hazards and significantly increase disposal costs.

  • Waste Container Management:

    • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". The approximate concentration and quantity should also be noted.

    • Container Integrity: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[3] Ensure the container is in good condition and the lid is securely fastened when not in use.

    • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general work areas and clearly marked.

  • Arranging for Disposal:

    • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for the full waste container.

    • Licensed Disposal Service: The EHS department will arrange for the waste to be transported to a licensed hazardous waste disposal facility. The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[4][5] This process is necessary to break the strong carbon-fluorine bonds.[4][5]

    • Alternative Disposal: In situations where high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill may be an alternative.[4] This must be a landfill specifically permitted to accept halogenated organic waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is a guideline. Always consult your institution's specific hazardous waste management protocols and your Environmental Health and Safety department for detailed instructions. Do not attempt to neutralize or treat this chemical waste without explicit, verified instructions and appropriate safety precautions.

References

Personal protective equipment for handling 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (CAS Number: 241127-76-4). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following PPE recommendations are based on general best practices for handling potentially hazardous research chemicals and data for structurally similar compounds. A thorough risk assessment should be conducted before beginning any work.

PPE CategorySpecification
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately upon contamination.
Body Protection A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic clothing materials like polyester.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to ensure safe handling and storage of this compound.

Handling Protocol
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use appropriate tools to avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly while stirring to control any potential exothermic reactions.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

Storage Plan
  • Container : Store in a tightly sealed, clearly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Temperature : For long-term storage, it is recommended to store at -20°C under a nitrogen atmosphere to prevent degradation.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all liquid and solid waste in separate, compatible, and clearly labeled hazardous waste containers.

    • Do not mix with other waste streams.

  • Container Management :

    • Keep waste containers tightly sealed when not in use.

    • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Disposal Procedure :

    • As this compound contains a nitro group, it may require special disposal considerations. It is recommended to neutralize nitro-containing waste with a reducing agent before disposal.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

prep Preparation - Don PPE - Verify fume hood function - Prepare workspace handling Handling - Weighing and transfer - Solution preparation prep->handling experiment Experimental Use - Conduct experiment in fume hood handling->experiment storage Storage - Tightly seal container - Store in cool, dry, ventilated area handling->storage decontamination Decontamination - Clean workspace and equipment experiment->decontamination waste_collection Waste Collection - Segregate liquid and solid waste decontamination->waste_collection disposal Disposal - Arrange for hazardous waste pickup waste_collection->disposal

Caption: Safe handling workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.